molecular formula C11H8F3N B1354291 8-Methyl-5-(trifluoromethyl)quinoline CAS No. 868668-58-0

8-Methyl-5-(trifluoromethyl)quinoline

Cat. No.: B1354291
CAS No.: 868668-58-0
M. Wt: 211.18 g/mol
InChI Key: MHMJNBHDCKQLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-5-(trifluoromethyl)quinoline (CAS 868668-58-0) is a high-purity, nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The core quinoline structure is fused with a benzene ring, and the molecule is further functionalized with a methyl group at the 8-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group is a key functional moiety in modern drug design, known to significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, thereby enhancing its potential to interact with biological targets . This compound is of significant interest in pharmacological research, particularly in the development of novel anticancer and antimalarial agents. Quinoline derivatives are a predominant class in antimalarial research, inspiring the design of new compounds active against resistant Plasmodium falciparum strains . Beyond antiparasitic applications, the quinoline scaffold is extensively investigated in oncology. Derivatives interfere with critical cellular processes including cell cycle progression, apoptosis, and angiogenesis, and can act through mechanisms such as topoisomerase inhibition and DNA intercalation . The presence of both the quinoline nucleus and the trifluoromethyl group makes this compound a valuable intermediate for synthesizing more complex molecules aimed at these and other therapeutic targets. As a chemical building block, this compound is used to synthesize diverse derivatives, such as Schiff bases, which are known for their interesting biological properties and role in developing protein and enzyme mimics . It is supplied for laboratory research applications. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMJNBHDCKQLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470122
Record name 8-methyl-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868668-58-0
Record name 8-methyl-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methyl-5-(trifluoromethyl)quinoline CAS number 868668-58-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Methyl-5-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 868668-58-0), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold is a well-established method for enhancing molecular properties such as metabolic stability, lipophilicity, and biological activity.[1][2] This document details the physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, predicted spectroscopic data for characterization, and a discussion on the potential reactivity and applications of this compound. It is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4][5] The introduction of a trifluoromethyl (CF₃) group can profoundly and beneficially alter the properties of a parent molecule. The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability by blocking potential sites of oxidation, enhance its binding affinity to biological targets, and improve its passive diffusion across biological membranes.[1] Consequently, trifluoromethylated quinolines are a focal point in the development of novel therapeutic agents. This guide focuses specifically on the 8-methyl-5-(trifluoromethyl) derivative, providing a technical foundation for its synthesis and further investigation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is scarce in publicly available literature, properties can be predicted based on closely related analogs and computational models.

PropertyValueSource
CAS Number 868668-58-0[6][7]
Molecular Formula C₁₁H₈F₃N[6]
Molecular Weight 211.18 g/mol [6]
IUPAC Name This compound[6]
SMILES CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2[6]
Melting Point 90-92 °C (Predicted for isomer)[8]
Boiling Point 264.5 °C at 760 Torr (Predicted for isomer)[8]
Density 1.268 g/cm³ (Predicted for isomer)[8]
XLogP3-AA 3.4 (Computed)[6]

Note: Predicted values are based on the isomer 5-methyl-8-(trifluoromethyl)quinoline and should be considered as estimates.

Proposed Synthetic Route and Experimental Protocols

Synthetic_Pathway Start 8-Methylquinoline Intermediate 5-Bromo-8-methylquinoline Start->Intermediate Step 1: Ag₂SO₄, Br₂ H₂SO₄, rt Product This compound Intermediate->Product Step 2: CuI, Ligand 'CF₃' Source Solvent, Heat

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-8-methylquinoline

This protocol is adapted from a reported procedure for the bromination of 8-methylquinoline.[9] The use of silver sulfate (Ag₂SO₄) as a catalyst facilitates the regioselective bromination at the C5 position, which is activated by the quinoline nitrogen.

Experimental Protocol:

  • Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at room temperature, add silver sulfate (Ag₂SO₄, 1.5 eq).

  • Bromination: Slowly add bromine (Br₂, 1.0 eq) to the stirred reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Isolation: Filter the resulting precipitate. Neutralize the filtrate to a pH > 7 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-bromo-8-methylquinoline. The reported yield for this procedure is 71%.[9]

Step 2: Copper-Catalyzed Trifluoromethylation

The conversion of 5-bromo-8-methylquinoline to the final product can be achieved via a copper-catalyzed cross-coupling reaction. Several trifluoromethylating agents are available, with the Ruppert-Prakash reagent (TMSCF₃) and Langlois' reagent (NaSO₂CF₃) being common choices due to their stability and efficacy.[10][11][12][13][14] The following is a generalized protocol based on copper-catalyzed trifluoromethylation of aryl bromides.

Trifluoromethylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up cluster_3 Purification node_setup Inert Atmosphere Add 5-Bromo-8-methylquinoline, CuI, and Ligand to a dry flask. Purge with N₂ or Ar. node_reagents Add Solvent Add 'CF₃' source (e.g., TMSCF₃ with a fluoride source, or NaSO₂CF₃ with an oxidant). Stir under inert atmosphere. node_setup->node_reagents 1. Setup node_reaction Heat Heat the reaction mixture to the specified temperature (e.g., 80-120 °C). Monitor by TLC/LC-MS. node_reagents->node_reaction 2. Reaction node_workup Quench & Extract Cool to rt, quench with water or NH₄Cl (aq). Extract with an organic solvent (e.g., EtOAc). node_reaction->node_workup 3. Work-up node_purification Chromatography Dry the combined organic layers. Purify by flash column chromatography on silica gel. node_workup->node_purification 4. Purification

Caption: General workflow for the copper-catalyzed trifluoromethylation step.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-8-methylquinoline (1.0 eq), copper(I) iodide (CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Trifluoromethylation Reagent:

    • Using Ruppert-Prakash Reagent: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5-2.0 eq) followed by a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0 eq).

    • Using Langlois' Reagent: Add sodium trifluoromethanesulfinate (NaSO₂CF₃, 2.0 eq) and an oxidant such as tert-butyl hydroperoxide (TBHP).

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and quench by adding water.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been published. The following data are predicted based on known spectral data of structurally similar compounds, such as 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline and other substituted trifluoromethylquinolines.[4][15][16]

¹H NMR (400 MHz, CDCl₃):

  • δ ~ 8.9-9.1 ppm (d, 1H): Proton at C2 of the quinoline ring.

  • δ ~ 8.2-8.4 ppm (d, 1H): Proton at C4 of the quinoline ring.

  • δ ~ 7.5-7.8 ppm (m, 3H): Protons at C3, C6, and C7 of the quinoline ring.

  • δ ~ 2.8-3.0 ppm (s, 3H): Protons of the methyl group at C8.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~ 150-152 ppm: C2

  • δ ~ 147-149 ppm: C8a

  • δ ~ 135-137 ppm: C4

  • δ ~ 130-133 ppm: C6

  • δ ~ 128-130 ppm: C8

  • δ ~ 125-127 ppm (q, J ≈ 275 Hz): CF₃ group.

  • δ ~ 124-126 ppm: C4a

  • δ ~ 122-124 ppm (q, J ≈ 30 Hz): C5

  • δ ~ 121-123 ppm: C3

  • δ ~ 120-122 ppm: C7

  • δ ~ 18-20 ppm: CH₃ group.

¹⁹F NMR (376 MHz, CDCl₃):

  • δ ~ -60 to -63 ppm (s): A single peak corresponding to the CF₃ group.

Mass Spectrometry (EI):

  • M⁺: 211.06 (Calculated for C₁₁H₈F₃N)

  • Key Fragments: [M-H]⁺ (210), [M-F]⁺ (192), [M-CF₃]⁺ (142).

Infrared (IR) Spectroscopy:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2950-3000 cm⁻¹: Aliphatic C-H stretching (methyl group).

  • ~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring.

  • ~1100-1350 cm⁻¹: Strong C-F stretching bands characteristic of the CF₃ group.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the quinoline nucleus.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the benzene portion of the ring is more reactive than the pyridine part. The methyl group at C8 is activating, while the trifluoromethyl group at C5 is strongly deactivating. Electrophilic attack is likely to be directed to the positions ortho and para to the methyl group, although the overall reactivity will be diminished.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing CF₃ group will activate the ring towards nucleophilic attack, particularly at positions ortho and para to it.

  • Reactions of the Methyl Group: The methyl group at C8 can potentially undergo oxidation to a carboxylic acid or be halogenated under radical conditions.

  • Coordination Chemistry: The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a ligand for various metal ions.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not available, its structural motifs suggest significant potential for investigation.

  • Anticancer Research: Many substituted quinolines exhibit potent anticancer activity.[2][17][18] The presence of the trifluoromethyl group could enhance efficacy and pharmacokinetic properties. This compound would be a prime candidate for screening in various cancer cell line assays.

  • Antimicrobial Agents: The quinoline core is central to many antibacterial and antifungal drugs.[3][5][19][20][21] this compound could be evaluated for its activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Antimalarial Drug Development: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. Novel trifluoromethylated quinolines are of interest in combating drug-resistant strains of Plasmodium falciparum.[2]

  • Materials Science: Fluorinated aromatic compounds can possess unique photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.[16]

Safety and Handling

No specific safety data sheet (SDS) for this compound is available. The following precautions are based on the known hazards of structurally related compounds like 8-methylquinoline and other fluorinated aromatic compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant untapped potential in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical and relies on well-documented reactions. The predicted spectroscopic data offers a basis for the structural verification of the synthesized compound. Further research to confirm these properties and to explore the biological activities of this molecule is highly encouraged and could lead to the discovery of novel therapeutic agents or advanced materials.

References

  • Amii, H., & Uneyama, K. (2009). C–F Bond Formation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.
  • Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Dong, J.-j., et al. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.
  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Le, C., et al. (2014). Metallaphotoredox Perfluoroalkylation of Organobromides. Journal of the American Chemical Society, 136(13), 5021-5025.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Nakamura, Y., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404-2409.
  • ResearchGate. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. Retrieved from [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. Retrieved from [Link]

  • ResearchGate. (2010). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. Retrieved from [Link]

  • Singh, U. P., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1169-1191.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Khan, I., et al. (2021). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 26(23), 7293.
  • Rangarajan, T. M., & Pasricha, S. (2023).
  • Dong, J.-j., et al. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.
  • MacMillan, D. W. C., et al. (2013).
  • Chemical Synthesis Database. (n.d.). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • El-Gazzar, M. G., et al. (2023). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Chemistry & Biodiversity, 20(11), e202300804.
  • ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • ResearchGate. (2020). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Retrieved from [Link]

  • Lazo, J. S., et al. (2005). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 13(10), 3467-3475.
  • BuyersGuideChem. (n.d.). 5-Fluoro-8-methyl-quinoline suppliers and producers. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

Sources

structure elucidation of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 8-Methyl-5-(trifluoromethyl)quinoline

Preamble: The Analytical Challenge

In the landscape of pharmaceutical and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For novel heterocyclic compounds like this compound, unambiguous structure determination is not merely an academic exercise; it is a critical prerequisite for intellectual property, regulatory approval, and further development. The presence of multiple substituents on the quinoline core, including the powerfully electron-withdrawing trifluoromethyl group[1][2] and a methyl group, creates a specific analytical challenge: to confirm not only the core structure and substituents but also their exact placement (regiochemistry).

This guide presents a multi-modal analytical strategy, grounded in established spectroscopic principles, to definitively elucidate the structure of this compound. We will proceed with the logical flow of a real-world investigation, moving from initial molecular formula determination to the intricate mapping of atomic connectivity, culminating in ultimate structural confirmation. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another.

Chapter 1: The Blueprint - A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete and unambiguous structural picture. A robust elucidation relies on the convergence of data from orthogonal methods.[3] Our strategy integrates Mass Spectrometry (MS) for molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone for mapping the carbon-hydrogen framework[3][4][5], and Infrared (IR) Spectroscopy for functional group verification. For absolute confirmation, Single Crystal X-Ray Crystallography is the gold standard.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_final Final Confirmation Unknown Unknown Sample (Presumed 8-Methyl-5-(CF3)quinoline) MS GC-MS Analysis Unknown->MS Step 1 IR FTIR Analysis Unknown->IR Step 3 Formula Determine Molecular Formula C11H8F3N MS->Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Formula->NMR_1D Step 2 Structure Final Elucidated Structure Formula->Structure Data Convergence NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Connectivity Establish C-H Framework & Regiochemistry NMR_2D->Connectivity Connectivity->Structure Data Convergence Func_Groups Confirm Functional Groups (Aromatic, C-F, C-H) IR->Func_Groups Func_Groups->Structure Data Convergence XRay X-Ray Crystallography (Optional, Definitive) Structure->XRay Validation

Caption: Workflow for the .

Chapter 2: First Clues - Molecular Weight and Formula from Mass Spectrometry

Expertise & Experience: We begin with mass spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial choice for a substituted quinoline, which is expected to be a volatile and thermally stable small molecule.[6][7][8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.[8]

  • GC Conditions:

    • Column: A standard non-polar column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (30 m x 0.25 mm x 0.25 µm), is suitable for this separation.[9]

    • Injection: 1 µL injection with a split ratio (e.g., 50:1) to prevent column overloading.

    • Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Trustworthiness: This protocol ensures the compound is sufficiently volatilized and separated from any minor impurities before entering the mass spectrometer, providing a clean mass spectrum of the target analyte.

Expected Data & Interpretation

The molecular formula C₁₁H₈F₃N yields a monoisotopic mass of 211.0609 g/mol . A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is crucial for confirming the elemental composition with high accuracy.[10]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Assignment Rationale
211.0609 [M]⁺ Molecular ion peak.
210.0531 [M-H]⁺ Loss of a hydrogen radical, common in aromatic systems.
192.0503 [M-F]⁺ Loss of a fluorine radical from the CF₃ group.
184.0612 [M-HCN]⁺ Characteristic fragmentation of the quinoline ring.[11][12]

| 142.0498 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

The EI mass spectrum will provide a distinct "fingerprint." The presence of the molecular ion peak at m/z 211 confirms the molecular weight. Observing the loss of 27 Da (HCN) is a strong indicator of the quinoline core.[11]

Chapter 3: Mapping the Skeleton - Unraveling Connectivity with NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, count, and connectivity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. For this molecule, a suite of 1D and 2D NMR experiments is required to unambiguously place the methyl and trifluoromethyl groups on the quinoline scaffold.

Protocol 3.1: NMR Sample Preparation

A high-quality spectrum begins with a well-prepared sample. This step cannot be overlooked.[13]

  • Massing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[14][15]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use ~0.6-0.7 mL of solvent.[16][17]

  • Dissolution: Dissolve the sample in a small, clean vial first. This allows for gentle warming or vortexing to ensure complete dissolution.[14]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[15]

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Protocol 3.2: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR: Acquire correlation experiments, specifically HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond C-H correlations.[4]

Expected Data & Interpretation

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.9 dd 1H H-2 Typical downfield shift for H-2 of quinoline.
~8.2 dd 1H H-4 Downfield shift due to proximity to ring nitrogen.
~7.8 d 1H H-6 Deshielded by the adjacent electron-withdrawing CF₃ group.
~7.6 t 1H H-7 Typical aromatic proton shift.
~7.4 dd 1H H-3 Coupled to H-2 and H-4.

| ~2.8 | s | 3H | 8-CH₃ | Typical shift for a methyl group on an aromatic ring.[18] |

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR will show 11 distinct signals: 9 for the quinoline ring carbons, 1 for the methyl carbon, and 1 for the trifluoromethyl carbon.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~150 C-2 Aromatic C=N carbon.
~148 C-8a Quaternary carbon adjacent to nitrogen.
~136 C-4 Aromatic CH carbon.
~135 C-8 Quaternary carbon bearing the methyl group.[19]
~129 C-7 Aromatic CH carbon.
~127 C-4a Quaternary carbon at ring junction.
~126 C-6 Aromatic CH carbon.
~123 (q, ¹JCF ≈ 274 Hz) 5-CF₃ Carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms.[20]
~122 (q, ²JCF ≈ 30 Hz) C-5 Quaternary carbon bearing the CF₃ group, deshielded and split by fluorine coupling.
~121 C-3 Aromatic CH carbon.

| ~18 | 8-CH₃ | Aliphatic methyl carbon. |

¹⁹F NMR (Fluorine NMR): This simple but powerful experiment provides a clear signature for the trifluoromethyl group.

  • Expected Spectrum: A single, sharp singlet is expected around δ -60 to -62 ppm.[20][21] The absence of coupling indicates no other fluorine atoms are within 2-3 bonds.

2D NMR (HSQC & HMBC): The Definitive Connectivity While 1D NMR provides a strong hypothesis, 2D NMR provides the proof.

  • HSQC: Will show correlations between each proton and the carbon it is directly attached to (e.g., H-2 with C-2, H-3 with C-3, CH₃ protons with the CH₃ carbon).

  • HMBC: This is the key experiment for placing the substituents. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations would be critical to confirm the 8-Methyl-5-(trifluoromethyl) substitution pattern.

Caption: Key HMBC correlations confirming the substituent positions.

Trustworthiness: The observation of a 3-bond correlation from the methyl protons (δ ~2.8) to C-7, and 2- and 3-bond correlations from H-6 and H-7 to the CF₃-bearing carbon (C-5), provides irrefutable evidence for the proposed substitution pattern, ruling out other possible isomers.

Chapter 4: Functional Group Confirmation - Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides confirmatory evidence for the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check that aligns with the proposed structure.

Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation

The spectrum should display characteristic absorption bands that confirm the major structural features of the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Methyl (CH₃)
1600-1450 C=C / C=N Stretch Quinoline aromatic rings

| 1350-1100 | C-F Stretch | Trifluoromethyl (CF₃) - typically strong, complex bands |

The presence of these bands, particularly the strong C-F stretches, would be highly consistent with the proposed structure.

Chapter 5: The Definitive Proof - Single Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides structure confirmation beyond a reasonable doubt for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[22] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, detailing precise bond lengths, bond angles, and intermolecular interactions.[23][24]

Conceptual Protocol
  • Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

A successful crystallographic analysis would not only confirm the connectivity of this compound but also provide valuable insights into its solid-state conformation and packing.

Conclusion: A Synthesis of Evidence

The is a process of logical deduction, built upon a foundation of complementary analytical techniques. Mass spectrometry provides the molecular formula, establishing the atomic "parts list." A comprehensive suite of 1D and 2D NMR experiments then assembles those parts, mapping the intricate carbon-hydrogen framework and definitively placing the methyl and trifluoromethyl substituents at the C-8 and C-5 positions, respectively. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups. Each piece of data validates the others, converging on a single, unambiguous molecular structure. This rigorous, multi-modal approach ensures the highest level of scientific integrity and confidence, a necessity for any researcher, scientist, or drug development professional working at the forefront of chemical science.

References

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 3-18.
  • Nguyen, T. A., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-3001.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.
  • Pérez-Gómez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 174, 32-39.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Durham. (n.d.). How to make an NMR sample. Department of Chemistry.
  • Laczka, O., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021, 23.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
  • Zenkevich, I. G., & Chupalov, A. A. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3456.
  • Al-Masoudi, N. A., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(1), 123.
  • NIST. (n.d.). Quinoline. NIST WebBook.
  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR. ChemicalBook.
  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.
  • Leitner, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234.
  • BenchChem. (2025).
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Fluorine Chemistry, 129(8), 655-665.
  • Yuniarti, E., & S, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Ishmath Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

Sources

An In-depth Technical Guide to 8-Methyl-5-(trifluoromethyl)quinoline (C₁₁H₈F₃N)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Methyl-5-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By leveraging established principles of organic synthesis and medicinal chemistry, this document will delve into the synthesis, characterization, and potential applications of this molecule, offering both foundational knowledge and field-proven insights.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence in both natural products, such as the antimalarial quinine, and synthetic drugs underscores its versatility as a pharmacophore.[1][3] The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The CF₃ group's strong electron-withdrawing nature can significantly alter the physicochemical properties of the parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on the strategic combination of the quinoline scaffold with a trifluoromethyl group at the 5-position and a methyl group at the 8-position, creating a molecule with significant potential for further investigation.

Synthesis and Mechanism

Proposed Synthetic Pathway: Modified Skraup-Doebner-von Miller Reaction

The proposed synthesis involves the acid-catalyzed reaction of 2-methyl-5-(trifluoromethyl)aniline with an α,β-unsaturated aldehyde, such as acrolein (generated in situ from glycerol).

Reaction Scheme:

Skraup-Doebner-von_Miller_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates aniline 2-Methyl-5-(trifluoromethyl)aniline michael_adduct Michael Adduct aniline->michael_adduct glycerol Glycerol acrolein Acrolein (in situ) glycerol->acrolein Dehydration acid H₂SO₄ (conc.) acid->glycerol oxidant Oxidizing Agent (e.g., Nitrobenzene) dihydroquinoline 1,2-Dihydroquinoline Intermediate oxidant->dihydroquinoline acrolein->michael_adduct Michael Addition michael_adduct->dihydroquinoline Cyclization & Dehydration product This compound dihydroquinoline->product Oxidation

Caption: Proposed synthesis of this compound via a modified Skraup-Doebner-von Miller reaction.

Step-by-Step Experimental Protocol (Generalized)

This protocol is a generalized procedure and requires optimization for safety and yield. The Skraup reaction can be highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, slowly add 2-methyl-5-(trifluoromethyl)aniline followed by a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Heating and Reaction: Gently heat the reaction mixture in an oil bath. The reaction is often initiated by a small amount of heat and can become vigorously exothermic. Careful temperature control is crucial. Once the initial exotherm subsides, continue heating at a reflux temperature for several hours to ensure the completion of the reaction.

  • Workup: After cooling to room temperature, the reaction mixture is cautiously poured into a large volume of water. The solution is then neutralized with a strong base (e.g., sodium hydroxide) until alkaline.

  • Isolation and Purification: The crude product is isolated by steam distillation. The distillate is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of this compound have not been extensively reported. However, based on data for structurally similar compounds, the following properties can be anticipated:

PropertyPredicted Value/RangeReference Compound(s)
Molecular Weight 211.18 g/mol Calculated
Appearance Colorless to pale yellow liquid or low-melting solid8-Methylquinoline
Boiling Point > 200 °CTrifluoromethyl-substituted quinolines[4]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform)General property of quinoline derivatives
Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group at the 8-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will be indicative of the single trifluoromethyl group.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9][10][11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[5][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.[12][13]

Chemical Reactivity and Potential for Functionalization

The this compound molecule possesses several sites for further chemical modification, making it a versatile scaffold for the synthesis of derivative libraries.

Functionalization_Sites quinoline This compound pos_2_4 Positions 2 and 4: Nucleophilic Substitution quinoline->pos_2_4 pos_6_7 Positions 6 and 7: Electrophilic Aromatic Substitution quinoline->pos_6_7 methyl_group 8-Methyl Group: Oxidation or Halogenation quinoline->methyl_group Biological_Evaluation_Workflow start This compound (Pure Compound) cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, MTS) start->cytotoxicity screening Primary Biological Screening (e.g., Anticancer, Antimicrobial Panels) cytotoxicity->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In vivo Efficacy and Toxicity Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized workflow for the biological evaluation of this compound in a drug discovery program.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a fascinating molecule that combines the privileged quinoline scaffold with the advantageous properties of a trifluoromethyl group. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its likely synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. Its unique substitution pattern makes it a compelling target for further research and a valuable building block for the development of novel therapeutic agents and functional materials. The protocols and workflows outlined herein provide a solid foundation for scientists and researchers to unlock the full potential of this promising compound.

References

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584.
  • Kuninobu, Y., et al. Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1833-1837.
  • 8-Methylquinoline (611-32-5). National Institutes of Health. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • 8-Methylquinoline. PubChem. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central.
  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 333-349.
  • Quinoline, 8-methyl-. NIST WebBook. Available at: [Link]

  • An Overview: The biologically important quninoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 400-408.
  • Kuninobu, Y., Nishi, M., & Kanai, M. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(34), 8092-8100.
  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2020). Molecules, 25(23), 5586.

Sources

The Trifluoromethylated Quinoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy in drug design, significantly enhancing the pharmacological profile of these molecules. The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity and bioavailability—have led to the development of trifluoromethylated quinolines with a broad spectrum of potent biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylated quinolines, delving into their anticancer, antimicrobial, antimalarial, and antiviral properties. We will examine the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic candidates.

The Strategic Advantage of Trifluoromethylation in Quinoline-Based Drug Design

The trifluoromethyl group is often considered a "super-functional group" in medicinal chemistry. Its introduction into the quinoline core can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1]

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug.[1]

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.[1]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can alter the electron density of the quinoline ring system, influencing its binding affinity to biological targets.[2]

  • Improved Bioavailability: The combination of enhanced metabolic stability and lipophilicity often leads to improved oral bioavailability of trifluoromethylated compounds.[1]

These advantageous properties have spurred extensive research into trifluoromethylated quinolines, revealing their potential across a wide array of therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which many quinoline-based anticancer agents exert their effects is by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[6][7] Overexpression and hyperactivity of EGFR are common in many cancers, leading to uncontrolled cell division and survival.[8] Trifluoromethylated quinolines can act as potent EGFR inhibitors, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately leads to cell cycle arrest and apoptosis.[6][9]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds TFQ Trifluoromethylated Quinoline TFQ->EGFR Inhibits DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Topo_IV Topoisomerase IV DNA_Replication->Topo_IV Requires Decatenation Cell_Death Bacterial Cell Death Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication Enables DNA_Gyrase->Relaxed_DNA Relaxes Supercoils Topo_IV->DNA_Replication TFQ Trifluoromethylated Quinolone TFQ->DNA_Gyrase Inhibits TFQ->Topo_IV Inhibits

Caption: Mechanism of action of trifluoromethylated quinolones via inhibition of DNA gyrase and topoisomerase IV.

Data on Antimicrobial Activity

The antimicrobial efficacy of trifluoromethylated quinolones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. [10]

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
7-piperazinyl-1-trifluoromethyl-4-quinolone-3-carboxylic acid (8a) Staphylococcus aureus Smith Comparable to Norfloxacin [11][12]
7-piperazinyl-1-trifluoromethyl-4-quinolone-3-carboxylic acid (8a) Streptococcus pneumoniae IID1210 Comparable to Norfloxacin [11][12]
7-piperazinyl-1-trifluoromethyl-4-quinolone-3-carboxylic acid (8a) Escherichia coli NIHJ JC-2 Comparable to Norfloxacin [11][12]
Various 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids Streptococcus pneumoniae ATCC 49619 ≤ 0.008 [13]
Substituted quinoline derivative 9 Staphylococcus aureus 0.12 [13]

| Substituted quinoline derivative 9 | Escherichia coli | 0.12 | [13] |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [10] Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Trifluoromethylated quinolone stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative (sterility) control (broth only)

  • Growth control (broth with inoculum, no antibiotic)

Procedure:

  • Preparation of Antibiotic Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. [14]Create a two-fold serial dilution of the trifluoromethylated quinolone by adding 100 µL of the stock solution to the first column and then transferring 100 µL from well to well across the plate, mixing thoroughly at each step. [14]2. Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air. [10]5. Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well). [10][15]The growth control well should be turbid, and the sterility control well should be clear.

Antimalarial and Antiviral Activities

Beyond their anticancer and antimicrobial properties, trifluoromethylated quinolines have a rich history and promising future in combating infectious diseases like malaria and various viral infections.

Antimalarial Activity

The trifluoromethylated quinoline, mefloquine, has been a cornerstone in the prevention and treatment of malaria. [16]Its mechanism of action is believed to involve the inhibition of protein synthesis in the Plasmodium falciparum parasite by targeting its 80S ribosome. [16]

Antiviral Activity

Several trifluoromethylated quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including Zika virus, coronaviruses, and herpes simplex virus. [13][17][18]For instance, some 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent inhibition of Zika virus replication. [17]The mechanisms of antiviral action can vary, with some compounds interfering with viral entry into host cells. [18]

Synthesis of Trifluoromethylated Quinolines: A Representative Protocol

The synthesis of trifluoromethylated quinolines can be achieved through various synthetic routes. [16][18][19][20][21]A common approach involves the condensation of a trifluoromethyl-containing precursor with an appropriate aniline derivative.

Representative Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid

This protocol describes the synthesis of a key intermediate in the preparation of several biologically active trifluoromethylated quinolines. [19] Materials:

  • 7-trifluoromethyl-isatin

  • 1,1,1-trifluoroacetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2 N

  • Water

  • Autoclave

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In an autoclave, combine 100 parts by volume of water, 8.8 parts of sodium hydroxide, 43.2 parts of 7-trifluoromethyl-isatin, and 27.4 parts of 1,1,1-trifluoroacetone. [19]2. Heat the mixture at 110°C for 8 hours. [19]3. After cooling, add 2 N hydrochloric acid while stirring until the pH of the mixture reaches 2.7. [19]4. A precipitate will form. Filter the precipitate and dry it at 70°C under a vacuum of approximately 20 mbar. [19]5. The resulting product is 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [19]

Synthesis_Workflow Isatin 7-Trifluoromethyl-isatin Reaction_Mixture Reaction Mixture Isatin->Reaction_Mixture Acetone 1,1,1-Trifluoroacetone Acetone->Reaction_Mixture NaOH NaOH, H2O NaOH->Reaction_Mixture HCl 2N HCl Precipitate Precipitate Formation Autoclave Heat (110°C, 8h) in Autoclave Reaction_Mixture->Autoclave Autoclave->Precipitate Acidification (pH 2.7) Filtration Filtration & Drying Precipitate->Filtration Final_Product 2,8-Bis-(trifluoromethyl)- quinoline-4-carboxylic acid Filtration->Final_Product

Caption: General synthesis workflow for a trifluoromethylated quinoline derivative.

Conclusion and Future Perspectives

Trifluoromethylated quinolines represent a highly versatile and privileged scaffold in medicinal chemistry. The strategic incorporation of the trifluoromethyl group has consistently led to the discovery of potent drug candidates with a wide range of biological activities, including significant anticancer, antimicrobial, antimalarial, and antiviral properties. The continued exploration of structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly pave the way for the development of novel and more effective trifluoromethylated quinoline-based therapeutics to address pressing global health challenges.

References

  • Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & medicinal chemistry letters, 23(11), 3225–3229. [Link]

  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of medicinal chemistry, 48(9), 3443–3446. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. SciSpace. [Link]

  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. PrepChem.com. [Link]

  • Sanna, V., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(4), 846. [Link]

  • Al-Nuaimi, M. L., Sittaramane, V., Dickerson, M. T., & Cannon, J. R. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849–1855. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Farghaly, T. A., et al. (2020). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 10(42), 25034-25047. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • A Review on Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents. International Journal of Pharmacy and Biological Sciences. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]

  • El-Gamal, M. I., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4956. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Henrik's Lab. [Link]

  • Singh, H., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 8(36), 32831–32842. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. ResearchGate. [Link]

  • Quinolones Mechanism of action. Medical dictionary. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • Boyarskiy, V. P., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 14, 2596-2603. [Link]

  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29311. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect. [Link]

  • IC50 values and dose–response curves of designed... ResearchGate. [Link]

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. Semantic Scholar. [Link]

  • Kashiwagi, S., et al. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(4), 989–992. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] First isolated from coal tar in 1834, its true value was unlocked through synthetic chemistry, revealing a versatile framework for developing therapeutic agents.[6] The unique electronic properties and rigid structure of the quinoline nucleus allow it to serve as a key pharmacophore, capable of engaging in various interactions with biological targets.[2][4] This has led to the development of numerous successful drugs across a wide spectrum of diseases, including anti-malarials (e.g., Chloroquine, Quinine), antibacterials (e.g., Ciprofloxacin), and anticancer agents (e.g., Camptothecin).[7][8]

The enduring relevance of quinoline derivatives stems from their vast chemical space; the scaffold can be functionalized at multiple positions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2][4] This guide provides a comprehensive overview of the modern drug discovery process for novel quinoline derivatives, from initial synthetic design and high-throughput screening to lead optimization and preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

Chapter 1: Synthetic Strategies for the Quinoline Core: From Classic Reactions to Modern Innovations

The construction of the quinoline core is the foundational step in any discovery program. The choice of synthetic strategy is critical and is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and environmental impact ("green chemistry").[9]

1.1 Classical Named Reactions: The Historical Bedrock

For over a century, a set of robust named reactions has provided access to the quinoline system. While sometimes limited by harsh conditions or poor regioselectivity, they remain valuable for specific applications.[1][10][11][12]

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][12] It is a powerful method for producing unsubstituted or simply substituted quinolines, but the highly exothermic and acidic conditions limit its use with sensitive functional groups.[12][13]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[1][13]

  • Friedländer Synthesis: This is one of the most versatile classical methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][6][11] Its primary advantage is the unambiguous formation of a single product isomer.

  • Combes Synthesis: This reaction condenses anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines.[1][11]

The causality behind choosing a classical route often relates to the commercial availability and low cost of starting materials for large-scale synthesis of a specific, simple quinoline core.

1.2 Modern Synthetic Methodologies: Efficiency, Diversity, and Control

Recent decades have seen a paradigm shift towards more efficient and versatile synthetic methods, driven by advances in catalysis and reaction engineering.[6][14]

  • Transition-Metal Catalysis: Catalysts based on rhodium, ruthenium, cobalt, and copper have enabled novel pathways through C-H bond activation and annulation strategies.[6] These reactions offer high atom economy and allow for the construction of complex, polysubstituted quinolines from readily available starting materials like anilines and alkynes.[6] For instance, rhodium-catalyzed ortho-C–H bond activation followed by heteroannulation provides a direct route to quinoline carboxylates.[6]

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, construct the quinoline scaffold in a single step from three or more starting materials.[11][15] This approach is exceptionally powerful for building diverse compound libraries for high-throughput screening, as it combines operational simplicity with high structural complexity in the products.[15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve the green chemistry profile of quinoline synthesis.[2][9] For example, a Nafion-mediated Friedländer synthesis can be completed efficiently under microwave conditions.[6]

The decision to employ a modern synthetic route is typically driven by the need for greater structural diversity, tolerance of complex functional groups, and improved reaction efficiency, which are paramount in the early stages of a drug discovery project.

G cluster_0 Synthetic Approaches to the Quinoline Core Classical Classical Methods (e.g., Skraup, Friedländer) Classical_Rationale Rationale: - Scalability - Low-cost starting materials - Simple substitution patterns Classical->Classical_Rationale Why choose? Modern Modern Methods (e.g., C-H Activation, MCRs) Modern_Rationale Rationale: - High diversity - Functional group tolerance - Efficiency & Atom Economy Modern->Modern_Rationale Why choose? Start Project Goal: Synthesize Quinoline Library Start->Classical Path 1 Start->Modern Path 2

Caption: Decision workflow for selecting a quinoline synthesis strategy.
Chapter 2: The Discovery Engine: High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of quinoline derivatives is synthesized, the next step is to identify "hits"—compounds that exhibit activity against the biological target of interest. Quantitative High-Throughput Screening (qHTS) is the workhorse for this phase, allowing for the rapid testing of thousands of compounds in a concentration-response format.[16]

The process is a self-validating system designed to minimize false positives and negatives, progressing from a broad primary screen to more rigorous confirmatory and orthogonal assays.

2.1 Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reliable biological assay. The choice of assay depends on the target class (e.g., enzyme, receptor, cellular pathway). For instance, when targeting histone demethylases, a fluorescence-based assay that detects the formaldehyde byproduct of the enzymatic reaction can be employed.[16]

Key Considerations:

  • Relevance: The assay must accurately reflect the biological process being targeted.

  • Signal Window: A large difference between the positive and negative control signals is essential.

  • Reproducibility: The assay must yield consistent results, typically measured by a Z'-factor > 0.5.

  • Miniaturization: The assay must be adaptable to low-volume formats (e.g., 1536-well plates) to conserve reagents and compound.[16]

2.2 The HTS Cascade: A Step-by-Step Workflow

A typical HTS campaign follows a multi-stage cascade to efficiently identify and validate hits.

Step-by-Step HTS Workflow:

  • Primary Screen: The entire compound library (e.g., >200,000 compounds) is screened at a single high concentration or in a dilution series to identify initial hits.[16]

  • Hit Confirmation: Compounds that show activity in the primary screen are re-tested under the same conditions to confirm their activity and eliminate random errors.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 7-10 points) to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: The activity of the hits is verified using a different assay technology. For an enzymatic target, this could involve switching from a fluorescence-based assay to a mass spectrometry-based assay that directly measures substrate and product.[16] This step is crucial for eliminating artifacts and technology-specific false positives.

  • Counterscreens: Hits are tested against related targets or assay components to assess selectivity and rule out non-specific mechanisms of action (e.g., compound aggregation, assay interference).

G cluster_workflow High-Throughput Screening (HTS) Cascade Lib Compound Library (>200,000 Quinoline Derivatives) PS Primary qHTS Screen Lib->PS 1. Initial Test HC Hit Confirmation (Re-test actives) PS->HC 2. Confirm Activity DR Dose-Response (Determine Potency - IC₅₀) HC->DR 3. Quantify Potency OA Orthogonal Assay (e.g., Mass Spectrometry) DR->OA 4. Validate Mechanism CS Counterscreens (Assess Selectivity) OA->CS 5. Ensure Specificity Hits Validated Hits for Lead Optimization CS->Hits

Caption: A typical workflow for an HTS campaign to identify quinoline hits.
Chapter 3: From Hit to Lead: Structure-Activity Relationship (SAR) and Optimization

A "hit" from an HTS campaign is merely a starting point. It may have modest potency, poor selectivity, or unfavorable physicochemical properties. The goal of the lead optimization phase is to iteratively modify the hit structure to develop a "lead" compound with a drug-like profile. This process is driven by establishing a Structure-Activity Relationship (SAR).[7][17]

3.1 Establishing the SAR

SAR studies explore how specific changes to a molecule's structure affect its biological activity.[17] By synthesizing and testing a series of analogues, medicinal chemists can identify which parts of the quinoline scaffold are essential for activity and which can be modified to improve other properties.[18][19]

For example, in a series of anticancer quinoline derivatives, SAR analysis might reveal that:

  • A bulky alkoxy group at the 7-position is beneficial for activity.[20]

  • An amino side chain at the 4-position is critical for potency.[20]

  • The length of an alkylamino side chain is optimal at two carbon units.[20]

This information guides the rational design of the next generation of compounds.

Table 1: Example SAR Data for a Hypothetical Quinoline Kinase Inhibitor Series

Compound ID R¹ (at C4-NH) R² (at C7) Kinase IC₅₀ (nM) Rationale for Synthesis
Hit-1 Phenyl -OCH₃ 850 Initial HTS Hit
Opt-1a 4-Fluorophenyl -OCH₃ 420 Probe electronic effects on R¹
Opt-1b 3-Chlorophenyl -OCH₃ 950 Steric clash at meta position?
Opt-2a 4-Fluorophenyl -H >10,000 Test necessity of C7-methoxy
Opt-2b 4-Fluorophenyl -OCH₂CH₃ 350 Explore larger alkoxy groups
Opt-2c 4-Fluorophenyl -O(CH₂)₃F 55 Combine favorable R¹ with C7 extension to reach new pocket

| Lead-1 | 4-Fluorophenyl | -O(CH₂)₃F | 55 | Optimized Lead Candidate |

3.2 Bioisosteric Replacement: A Key Optimization Strategy

Bioisosteric replacement is a powerful tactic in lead optimization where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the molecule's overall profile. For example, a quinazoline core might be used as a bioisostere for a quinoline to introduce an additional hydrogen bond acceptor, potentially increasing potency.[21][22] This strategy can be used to enhance potency, modulate solubility, block metabolic hotspots, or secure novel intellectual property.[23]

The lead optimization process is an iterative cycle of design, synthesis, and testing, guided by the evolving SAR.

G cluster_cycle The Lead Optimization Cycle Design Design Analogs (Based on SAR, Modeling) Synthesize Synthesize New Derivatives Design->Synthesize 1 Test Test In Vitro (Potency, Selectivity, ADME) Synthesize->Test 2 Analyze Analyze Data (Update SAR) Test->Analyze 3 Analyze->Design 4. Iterate

Caption: The iterative cycle of medicinal chemistry in lead optimization.
Chapter 4: Preclinical Evaluation: In Vitro and In Vivo Profiling

Once a potent and selective lead compound is identified, it must undergo rigorous preclinical evaluation to assess its potential as a drug candidate. This involves a suite of in vitro and in vivo assays to characterize its biological effects and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[24][25]

4.1 In Vitro Cellular Assays

Cell-based assays are critical for confirming that a compound's activity at a molecular target translates into a desired effect in a biological system. For anticancer agents, this involves testing for antiproliferative activity against various cancer cell lines.[26][27]

Experimental Protocol: MTT Antiproliferative Assay

This protocol provides a method to assess the ability of a novel quinoline derivative to inhibit the growth of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" wells as negative controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

4.2 ADMET Profiling

A compound with excellent potency is useless if it cannot reach its target in the body or is too toxic. ADMET studies are essential for evaluating a compound's drug-likeness.[28][29]

  • In Silico Prediction: Computational models are first used to predict properties like solubility, lipophilicity (LogP), blood-brain barrier penetration, and potential for hepatotoxicity.[25][29][30]

  • In Vitro ADME Assays: Experimental assays measure key parameters:

    • Solubility: Determines how well the compound dissolves, affecting absorption.

    • Permeability: Assessed using models like the Caco-2 cell assay to predict intestinal absorption.

    • Metabolic Stability: Measured by incubating the compound with liver microsomes to identify its metabolic half-life.

    • Plasma Protein Binding: High binding can reduce the amount of free drug available to act on the target.[29]

  • In Vivo Pharmacokinetics (PK): Promising compounds are advanced into animal models (typically mice or rats) to study their real-world PK profile after oral or intravenous administration. This provides crucial data on bioavailability, half-life, and exposure.

Table 2: Example ADMET Profile Comparison: Hit vs. Optimized Lead

Parameter Hit Compound Optimized Lead Desired Profile
Potency (IC₅₀) 850 nM 55 nM < 100 nM
Aqueous Solubility 2 µg/mL 75 µg/mL > 50 µg/mL
LogP 5.1 3.2 1-4
Metabolic Stability (t½) < 5 min 45 min > 30 min

| Oral Bioavailability (Mouse) | 2% | 35% | > 30% |

Conclusion and Future Outlook

The discovery of novel quinoline derivatives is a dynamic and rewarding field that continues to deliver valuable therapeutic agents.[31][32] The journey from concept to candidate is a multi-parameter optimization challenge, balancing the perpetual triad of potency, selectivity, and pharmacokinetics. Success requires a deeply integrated approach, where modern synthetic chemistry enables the rapid generation of diversity, intelligent screening technologies efficiently identify starting points, and iterative medicinal chemistry sculpts these hits into viable drug candidates.

As our understanding of disease biology deepens, new targets will continue to emerge, and the versatile quinoline scaffold will undoubtedly remain a privileged and indispensable tool for the drug discovery scientists working to address unmet medical needs.[5][17]

References
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Royal Society of Chemistry. Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (2019, August 1). Bentham Science Publishers. Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved from [Link]

  • Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). ACS Publications. Retrieved from [Link]

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available. (2015, November 20). Royal Society of Chemistry. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019, January 15). PubMed. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. Retrieved from [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). MDPI. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010, November 23). National Institutes of Health. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022, December 22). PubMed. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][15]triazino[2,3-c]quinazolines. (2024, October 7). PubMed Central. Retrieved from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (2019, May 7). Sci Forschen. Retrieved from [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • The Quest for Bioisosteric Replacements. (n.d.). Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

theoretical studies of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 8-Methyl-5-(trifluoromethyl)quinoline

This guide provides a comprehensive theoretical framework for the study of this compound, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the fundamental electronic and structural properties of such molecules is paramount for rational design and optimization. This document eschews a rigid template, instead adopting a structure that logically flows from foundational principles to applied computational analysis, mirroring the scientific discovery process itself.

The narrative is grounded in the principles of computational chemistry, particularly Density Functional Theory (DFT), a powerful tool for predicting molecular properties.[1][2] The methodologies described herein are designed to be self-validating, providing a robust protocol for researchers to replicate and expand upon. We will explore the causality behind each computational choice, ensuring a deep understanding of not just how to perform the analysis, but why specific approaches are chosen.

Introduction: The Scientific Rationale

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][3] The quinoline scaffold's versatility also extends to materials science, where its derivatives are explored for applications in non-linear optics (NLO) and as sensors.[1][4] The specific substitution pattern of this compound is of particular interest. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing moiety known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[5] Concurrently, the methyl (-CH₃) group, an electron-donating group, can modulate the electronic landscape of the quinoline ring system. This juxtaposition of electron-donating and electron-withdrawing groups on the quinoline core suggests the potential for unique electronic, optical, and biological properties worthy of in-depth theoretical exploration.

This guide will detail the computational workflows necessary to elucidate the molecular geometry, vibrational frequencies, electronic structure, reactivity, and non-linear optical properties of this compound.

The Computational Protocol: A Validated Workflow

The foundation of a reliable theoretical study lies in a well-defined and justified computational methodology. The following protocol outlines a step-by-step approach using DFT, a method that has proven effective for studying quinoline derivatives.[2][6]

Step 1: Molecular Structure Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry.

  • Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

  • Functional and Basis Set Selection: The selection of the functional and basis set is critical for accuracy.

    • Functional: The B3LYP hybrid functional is a robust and widely used choice for geometric optimization of organic molecules, demonstrating high accuracy in predicting molecular structures.[7][8]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for describing anions and weak interactions, while the polarization functions ("(d,p)") account for the non-uniform distortion of electron clouds in chemical bonds.[9]

  • Software: The Gaussian suite of programs is the industry standard for such calculations.[8]

  • Validation: The optimization process is complete when the forces on all atoms are negligible and the molecule resides at a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory.

  • Causality: This step is non-negotiable for two primary reasons:

    • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[8]

    • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule, allowing for direct comparison with experimental data if available.[1][8]

  • Analysis: The Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, C=N bend).[1]

Step 3: Electronic and Reactivity Analysis

With a validated structure, we can probe the molecule's electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic transport properties.[4] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[1][9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which are crucial for understanding molecular stability.[1][10]

Step 4: Non-Linear Optical (NLO) Property Calculation

The unique electronic structure of substituted quinolines suggests potential for NLO applications.

  • Methodology: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) and key NLO parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).[7][9]

  • Rationale: A large first-order hyperpolarizability (β) value is indicative of significant NLO activity.[4][10] The presence of both electron-donating and electron-withdrawing groups can enhance this property through intramolecular charge transfer.[11]

Diagram: Theoretical Investigation Workflow

G Workflow for Theoretical Analysis of this compound cluster_0 Setup & Optimization cluster_1 Validation & Analysis cluster_2 Property Calculation cluster_3 Interpretation & Application A 1. Build Initial 3D Structure B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Optimized Ground State Structure D->E None Found F Transition State (Re-optimize) D->F Found G Simulate IR & Raman Spectra E->G H Calculate Electronic Properties (HOMO-LUMO, MEP, NBO) E->H I Calculate NLO Properties (TD-DFT: α, β, UV-Vis) E->I L Correlate with Experimental Data G->L J Analyze Reactivity & Stability H->J K Evaluate NLO Potential I->K J->L K->L

Caption: A flowchart of the computational workflow for theoretical studies.

Predicted Theoretical Results and Discussion

While a dedicated study on this compound is not yet prevalent in the literature, we can synthesize a highly credible set of expected results based on extensive theoretical work on structurally analogous quinoline derivatives.[8][12]

Molecular Geometry

The optimized structure of this compound is expected to be largely planar in the quinoline ring system. The C-N bond lengths within the quinoline ring will likely be intermediate between typical single and double bonds, indicating significant π-electron delocalization, a key factor for NLO properties.[1] The introduction of the -CH₃ and -CF₃ groups will cause minor steric-induced deviations from perfect planarity.

ParameterPredicted Value RangeRationale / Comparison
C-N Bond Lengths (ring) 1.32 - 1.37 ÅTypical for aromatic heterocyclic systems, indicating delocalization.[1]
C-C Bond Lengths (ring) 1.37 - 1.42 ÅConsistent with aromatic character.
C-C (Quinoline-CH₃) ~1.51 ÅStandard sp²-sp³ C-C single bond.
C-C (Quinoline-CF₃) ~1.49 ÅSlightly shorter due to the electron-withdrawing nature of the CF₃ group.
C-F Bond Lengths ~1.34 ÅTypical C-F bond length in trifluoromethyl groups.[8]
Vibrational Analysis

The simulated IR and Raman spectra will be dominated by vibrations characteristic of the quinoline core and the substituent groups.

  • N-H/O-H Region: No significant peaks are expected in the 3300-3600 cm⁻¹ range due to the absence of these groups.

  • C-H Stretching: Aromatic C-H stretching modes will appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.[8]

  • C=C and C=N Stretching: Strong bands in the 1500-1650 cm⁻¹ region will be characteristic of the quinoline ring stretching vibrations.[8]

  • C-F Vibrations: The C-F stretching modes of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.[8]

Electronic Properties and Chemical Reactivity

The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group is predicted to significantly influence the electronic landscape.

Diagram: Molecular Structure

Caption: Structure of this compound.

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily over the quinoline ring and the methyl group, reflecting its electron-donating character. The LUMO is anticipated to be concentrated around the trifluoromethyl-substituted part of the quinoline ring, due to the strong electron-withdrawing nature of the -CF₃ group. The resulting HOMO-LUMO energy gap will likely be in a range that suggests good kinetic stability but also potential for electronic transitions, making it a candidate for optoelectronic applications.[4][13]

  • Molecular Electrostatic Potential (MEP): The MEP map will likely show a negative potential (red/yellow) around the quinoline nitrogen atom, identifying it as a site for electrophilic attack or hydrogen bonding. A strong positive potential (blue) is expected around the fluorine atoms of the -CF₃ group, while the region around the methyl group will be relatively neutral or slightly negative.

Non-Linear Optical (NLO) Properties

The intramolecular charge transfer (ICT) character, facilitated by the donor (-CH₃) and acceptor (-CF₃) groups across the π-conjugated quinoline system, is a strong indicator of potential NLO activity.

  • Hyperpolarizability (β): It is predicted that this compound will possess a significant first-order hyperpolarizability (β) value. Theoretical studies on similar donor-acceptor substituted quinolines have shown that such arrangements lead to enhanced NLO responses.[7][11] The calculated β value is expected to be several times greater than that of a standard reference material like urea, suggesting its potential use in NLO materials development.[10]

Conclusion and Future Directions

This guide outlines a comprehensive theoretical protocol for the characterization of this compound. Based on the established principles of computational chemistry and data from analogous systems, this molecule is predicted to have a stable structure with distinct spectroscopic signatures. The electronic properties, governed by the competing effects of the methyl and trifluoromethyl substituents, suggest a significant HOMO-LUMO gap, defined regions of electrophilic and nucleophilic potential, and a notable first-order hyperpolarizability.

These theoretical insights position this compound as a promising candidate for further investigation in two key areas:

  • Drug Development: The predicted metabolic stability from the -CF₃ group and the overall electronic profile could be leveraged in the design of novel therapeutic agents.

  • Materials Science: The significant predicted NLO properties warrant experimental synthesis and characterization to validate its potential for use in optoelectronic devices.

The theoretical framework presented here serves as a critical first step, providing the foundational data necessary to guide and accelerate future experimental research.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Reddy, P. R., & Aruna, S. (2022). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI.
  • S. S. R. R. T, S. V., & S, S. (2021). Non linear optical properties of potent quinoline based schiff bases.
  • Bouabbaci, H., & Khorief Nacereddine, A. (2022). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives.
  • Bouabbaci, H., & Khorief Nacereddine, A. (2022). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives.
  • Consensus. (2024).
  • de Oliveira, B. G., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. PMC - NIH.
  • Alvarado, Y. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • Al-Warhi, T., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.
  • da Silva, A. F. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Sertbakan, T. R. (2016). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Kumar, S., et al. (2023).
  • Golea, L., et al. (2023).
  • ChemicalBook. (2022). This compound | 868668-58-0.
  • Hein, J., & Gschwind, R. M. (2026).
  • Request PDF. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • Kuninobu, Y., Nishi, M., & Kanai, M. (2017). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suliman, F. O., Al-Busafi, S. N., & Al-Risi, M. (2012).

Sources

Spectroscopic Profile of 8-Methyl-5-(trifluoromethyl)quinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and receptor binding affinity. This guide focuses on 8-Methyl-5-(trifluoromethyl)quinoline (CAS 868668-58-0), a compound of interest for drug discovery and chemical synthesis.

While this specific molecule is commercially available, a comprehensive, publicly accessible set of its experimental spectroscopic data is not readily found. Therefore, this technical guide provides a detailed, predicted spectroscopic profile based on foundational principles and data from analogous structures. It is designed to serve as a robust reference for researchers, enabling them to identify this compound, interpret its spectral features, and design appropriate analytical workflows.

Molecular and Physicochemical Properties

A thorough analysis begins with the fundamental properties of the molecule.

  • Molecular Formula: C₁₁H₈F₃N[1]

  • Molecular Weight: 211.18 g/mol [1]

  • Monoisotopic Mass: 211.06088 Da[1]

  • Structure:

Chemical structure of this compound Figure 1: Chemical Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are grounded in the known spectra of 8-methylquinoline and the well-documented electronic effects of the trifluoromethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The strongly electron-withdrawing nature of the CF₃ group is expected to induce significant downfield (higher ppm) shifts for nuclei on the carbocyclic ring (C5, C6, C7), particularly for the adjacent proton H-6.

The predicted ¹H NMR spectrum is based on the known spectrum of 8-methylquinoline, with adjustments for the deshielding effects of the C5-CF₃ group. The aromatic region (7.0-9.0 ppm) will be complex due to spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.9 - 9.1ddJ ≈ 4.2, 1.7
H-3~7.4 - 7.6ddJ ≈ 8.3, 4.2
H-4~8.2 - 8.4ddJ ≈ 8.3, 1.7
H-6~7.9 - 8.1dJ ≈ 8.5
H-7~7.6 - 7.8dJ ≈ 8.5
8-CH₃~2.8 - 3.0s-

Note: Predictions are for a non-polar solvent like CDCl₃. Actual values may vary based on solvent and concentration.

The CF₃ group's influence is also evident in the ¹³C spectrum. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon to which it is attached (C-5) will also be a quartet due to two-bond coupling (²JCF).[2]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (JCF, Hz)
C-2~150s-
C-3~122s-
C-4~136s-
C-4a~129qSmall (⁴JCF ≈ 1-3)
C-5~126q²JCF ≈ 30-35
C-6~128q³JCF ≈ 4-6
C-7~133s-
C-8~137s-
C-8a~147s-
8-CH₃~18s-
CF₃~124q¹JCF ≈ 270-275

¹⁹F NMR is essential for confirming the presence and environment of fluorine atoms. For a CF₃ group on an aromatic ring, a single sharp peak is expected.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
5-CF₃~ -60 to -63s

Note: ¹⁹F NMR shifts are referenced to CFCl₃ (0 ppm). The exact shift is sensitive to the electronic environment.[3][4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is well-suited for a relatively stable, volatile compound like this, providing valuable structural information through fragmentation.[5]

ParameterPredicted ValueNotes
Ionization Mode Electron Ionization (EI)Provides structural fragmentation.
Molecular Ion (M⁺•) m/z 211The molecular weight of the compound.
High-Resolution MS (HRMS) [M+H]⁺ = 212.06816Calculated for C₁₁H₉F₃N⁺.
Major Fragment 1 m/z 142Corresponds to the loss of the trifluoromethyl radical ([M-CF₃]⁺). This is often a significant fragmentation pathway for trifluoromethylated aromatics.[6][7]
Major Fragment 2 m/z 141Loss of a hydrogen atom from the m/z 142 fragment.
Major Fragment 3 m/z 115Further fragmentation of the quinoline ring structure.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong carbon-fluorine stretching absorptions, which are characteristic of trifluoromethyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch[8]
3000 - 2850Medium-WeakMethyl (CH₃) C-H Stretch[8]
1600 - 1450Medium-StrongAromatic C=C and C=N Ring Stretching
1350 - 1100Very Strong C-F Symmetric and Asymmetric Stretching of the CF₃ group. This is the most diagnostic feature.[9][10]
900 - 675Medium-StrongAromatic C-H Out-of-Plane Bending[8]

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, verifiable data for this compound, rigorous and standardized experimental procedures are essential. The following sections provide self-validating protocols for each key spectroscopic technique.

NMR Data Acquisition Workflow

This protocol outlines the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a good starting point for its non-polar nature, while DMSO-d₆ can be used if solubility is an issue.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Ensure the solution is clear and free of particulate matter. Filter through a small cotton plug into a clean, dry 5 mm NMR tube if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for narrow, symmetrical peaks for the solvent reference.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with a 90° pulse.

    • Set the spectral width to encompass all expected signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F nucleus.

    • Acquire a standard 1D spectrum, typically proton-decoupled.

    • Set the spectral width to an appropriate range (e.g., -50 to -70 ppm).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H spectrum and pick peaks for all spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in ~0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acq_H1 Acquire ¹H Spectrum lock_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum lock_shim->acq_C13 acq_F19 Acquire ¹⁹F Spectrum lock_shim->acq_F19 process FT, Phase & Baseline Correction acq_H1->process reference Reference Spectra process->reference analyze Peak Pick & Integrate reference->analyze

Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS) Workflow

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method with electron ionization (EI), a standard approach for analyzing volatile and semi-volatile small molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~100 µg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., 5% phenyl polysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at the standard 70 eV.[11]

    • Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

    • Detector: Ensure the detector is calibrated and operating with sufficient gain.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion (M⁺•) and analyze the major fragment ions to confirm the predicted fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation prep_sol Prepare Dilute Solution (~100 µg/mL) inject Inject 1 µL into GC prep_sol->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze_mass Mass Analysis (m/z 40-300) ionize->analyze_mass extract Extract Spectrum from TIC analyze_mass->extract identify Identify Molecular Ion & Fragments extract->identify

Workflow for GC-MS Analysis.
Infrared (IR) Spectroscopy Workflow

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft cloth.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Analysis & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the spectrum to identify the key functional group frequencies as outlined in the predicted data table.

    • Thoroughly clean the ATR crystal with solvent after analysis.

IR_Workflow clean_crystal 1. Clean ATR Crystal collect_bg 2. Collect Background Spectrum clean_crystal->collect_bg apply_sample 3. Apply Sample to Crystal collect_bg->apply_sample acquire_spec 4. Acquire Sample Spectrum apply_sample->acquire_spec analyze_spec 5. Analyze Spectrum acquire_spec->analyze_spec clean_after 6. Clean Crystal Post-Analysis analyze_spec->clean_after

Workflow for ATR-FTIR Analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the analysis of this compound. The strong electron-withdrawing nature of the trifluoromethyl group is the dominant factor influencing its NMR, MS, and IR spectra. The predicted data, including downfield NMR shifts, characteristic C-F couplings, a primary fragmentation pathway involving the loss of the CF₃ radical, and intense C-F stretching bands in the IR, create a unique spectroscopic fingerprint. By following the detailed experimental protocols provided, researchers in drug development and chemical synthesis can confidently acquire and interpret the spectroscopic data for this important fluorinated quinoline derivative, ensuring both the integrity of their materials and the validity of their subsequent scientific investigations.

References

  • PubChem. This compound. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). [Link]

  • Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). [Link]

  • RSC Publishing. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). [Link]

  • ResearchGate. chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2009). [Link]

  • NIH. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

Sources

Unlocking the Therapeutic Potential of 8-Methyl-5-(trifluoromethyl)quinoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] The incorporation of a trifluoromethyl group can further enhance a molecule's therapeutic profile by improving metabolic stability, lipophilicity, and bioavailability.[4][5][6] This guide focuses on the untapped potential of a specific derivative, 8-Methyl-5-(trifluoromethyl)quinoline. While direct research on this compound is nascent, this document synthesizes existing knowledge on related quinoline-based compounds to propose and explore high-probability therapeutic targets. We will delve into the rationale behind these potential targets and provide detailed, actionable protocols for their experimental validation, thereby offering a comprehensive roadmap for initiating drug discovery and development programs centered on this promising molecule.

Introduction: The Quinoline Core and the Trifluoromethyl Advantage

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the backbone of numerous approved drugs with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.[1][2][7] Its versatility allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties.[7]

The trifluoromethyl (-CF3) group, a common substituent in modern pharmaceuticals, offers distinct advantages.[4][5] Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] Specifically, the -CF3 group can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[4][5]

  • Increase Lipophilicity: Improving membrane permeability and cellular uptake.[4][5]

  • Modulate Binding Affinity: Through favorable interactions with biological targets.[5]

The combination of the proven quinoline scaffold with the advantageous trifluoromethyl group in this compound suggests a high potential for novel therapeutic applications.

Proposed Therapeutic Target Classes

Based on the extensive literature on quinoline derivatives and trifluoromethylated compounds, we propose the following primary target classes for this compound:

Protein Kinases

Rationale: Quinoline-based compounds are well-established as potent kinase inhibitors.[1][8] Numerous FDA-approved kinase inhibitors feature a quinoline core, highlighting its suitability for targeting the ATP-binding pocket of these enzymes.[8] Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] The trifluoromethyl group can further enhance binding affinity and selectivity.[4]

Potential Sub-targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.[1]

  • Non-receptor Tyrosine Kinases: Including Src family kinases.

  • Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[1]

G-Protein Coupled Receptors (GPCRs)

Rationale: While less common than kinase inhibitors, some quinoline derivatives have shown activity at GPCRs. The structural diversity of the quinoline scaffold allows for the design of ligands that can interact with the transmembrane domains of these receptors.

Ion Channels

Rationale: Recent studies have identified quinoline-derived trifluoromethyl alcohols as blockers of sodium channels, suggesting potential applications in epilepsy and neuropathic pain.[9] This provides a strong basis to investigate the effect of this compound on various ion channels.

Potential Sub-targets:

  • Voltage-gated sodium channels

  • Potassium channels

  • Calcium channels

Parasitic Targets

Rationale: Quinoline derivatives are historically significant as antimalarial agents, with compounds like chloroquine and primaquine being prime examples.[10][11] They are known to interfere with heme metabolism in the parasite.[10] The 8-aminoquinoline scaffold, in particular, is a known pharmacophore for antimalarial activity.[11][12] While our compound is an 8-methyl derivative, the quinoline core itself is a strong indicator for potential antiparasitic, including antimalarial, activity.[13][14][15]

Experimental Validation Workflow: A Step-by-Step Guide

A systematic approach is crucial for identifying and validating the therapeutic targets of this compound. The following workflow outlines the key experimental stages.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_identification Phase 2: Target Identification cluster_validation Phase 3: Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies bioactive concentration target_based_screening Target-Based Screening (e.g., kinase panel) biochemical_assays Biochemical Assays (e.g., IC50 determination) target_based_screening->biochemical_assays Identifies direct hits affinity_chromatography->biochemical_assays Identifies binding partners cetsa Cellular Thermal Shift Assay (CETSA) cellular_assays Cellular Assays (target engagement and pathway analysis) cetsa->cellular_assays Confirms target engagement in cells chemoproteomics Chemoproteomics chemoproteomics->biochemical_assays Identifies covalent targets biochemical_assays->cellular_assays Confirms potency and selectivity in_vivo_models In Vivo Models (e.g., xenograft studies) cellular_assays->in_vivo_models Validates cellular mechanism

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Phase 1: Initial Screening

Objective: To identify the biological systems in which this compound exerts a functional effect.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Objective: To rapidly assess the activity of this compound against a predefined panel of targets.

Protocol: Kinase Profiling

  • Assay Principle: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®) to screen the compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).

  • Data Interpretation: The results are typically expressed as a percentage of inhibition. Hits are identified as kinases that show significant inhibition (e.g., >50%).

Phase 2: Target Identification

For hits from phenotypic screens where the target is unknown, the following unbiased approaches can be employed.

Objective: To isolate and identify proteins that directly bind to this compound.

Protocol:

  • Ligand Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a responsive cell line.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.

  • Mass Spectrometry: Identify the eluted proteins by LC-MS/MS.

Phase 3: Target Validation

Once putative targets are identified, their biological relevance to the observed phenotype must be confirmed.

Objective: To determine the potency (e.g., IC50, Kd) of this compound against the purified target protein.

Protocol: In Vitro Kinase Assay (Example for a Kinase Target)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.

  • Detection: Quantify the amount of phosphorylated substrate using a method such as radioactivity (32P-ATP), fluorescence, or luminescence.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Objective: To confirm that the compound interacts with its intended target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.

  • Data Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

cetsa_workflow cluster_protocol CETSA Protocol cell_treatment Treat Cells with Compound heating Heat Shock cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot Quantify Soluble Target Protein centrifugation->western_blot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Initial Screening

Cell LineAssay TypeThis compound IC50 (µM)
A549Cell Viability[Insert Value]
MCF-7Cell Viability[Insert Value]
HFF-1 (Normal Fibroblasts)Cell Viability[Insert Value]

Table 2: Example Data for Kinase Profiling (Top Hits)

Kinase Target% Inhibition @ 10 µM
[Kinase 1][Insert Value]
[Kinase 2][Insert Value]
[Kinase 3][Insert Value]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its chemical structure suggests a high likelihood of activity against clinically relevant targets, particularly protein kinases. The experimental framework outlined in this guide provides a robust and systematic approach to elucidating its mechanism of action and validating its therapeutic potential. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

  • Martorana, A., La Monica, G., & Lauria, A. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]

  • (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. [Link]

  • (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • (n.d.). Various therapeutic actions of quinolines. - ResearchGate. [Link]

  • (2022, January 19). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels - PubMed. [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki. [Link]

  • (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. [Link]

  • (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. [Link]

  • (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

  • (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [Link]

  • (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era - GtR - UKRI. [Link]

  • (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. [Link]

  • (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. [Link]

  • (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH. [Link]

  • (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. [Link]

  • (n.d.). 8-Aminoquinoline – Knowledge and References - Taylor & Francis. [Link]

  • (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. [Link]

  • (n.d.). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - MDPI. [Link]

Sources

solubility of 8-Methyl-5-(trifluoromethyl)quinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 8-Methyl-5-(trifluoromethyl)quinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As the development of novel therapeutics increasingly relies on quinoline scaffolds, a thorough understanding of their physicochemical properties, particularly solubility, is paramount for formulation, bioavailability, and overall efficacy.[3][4][5] This document delineates the theoretical principles governing the solubility of this compound, offers a detailed, field-proven experimental protocol for its quantitative determination, and discusses the practical implications for researchers and drug development professionals. The synthesis of technical data with expert insights aims to equip scientists with the necessary knowledge to effectively work with this and similar fluorinated quinoline derivatives.

Introduction: The Significance of Solubility in Drug Discovery

This compound belongs to a class of compounds that are foundational in the synthesis of new therapeutic agents, with applications ranging from anticancer to antimalarial drugs.[1][3] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[6] However, these modifications also significantly impact the molecule's solubility, a critical determinant of its behavior in both in vitro and in vivo systems. Poor solubility can lead to challenges in formulation, reduced absorption, and ultimately, diminished therapeutic effect. Therefore, a precise understanding and quantification of the solubility of this compound in various organic solvents are essential for its successful application in drug discovery and development.[7]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The molecular structure of this compound provides clear indicators of its expected solubility behavior.

  • Quinoline Core: The bicyclic aromatic quinoline ring system is inherently nonpolar and hydrophobic.[9]

  • Methyl Group (-CH₃): The methyl group at the 8-position is a nonpolar, hydrophobic substituent that further decreases aqueous solubility.[9]

  • Trifluoromethyl Group (-CF₃): This is a strongly lipophilic and electron-withdrawing group. Its presence is expected to significantly decrease solubility in polar solvents like water and enhance solubility in nonpolar organic solvents.[6][9]

Based on these structural features, it is anticipated that this compound will exhibit low solubility in aqueous solutions and favorable solubility in a range of organic solvents. The degree of solubility will depend on the specific solvent's polarity and its ability to interact with the solute.

Factors Influencing Solubility

G cluster_solute This compound cluster_solvent Solvent Properties cluster_conditions External Conditions Solute Quinoline Core - Nonpolar - Hydrophobic Solubility Solubility Solute->Solubility Solute-Solvent Interactions Methyl Methyl Group (-CH₃) - Nonpolar Methyl->Solubility Solute-Solvent Interactions CF3 Trifluoromethyl Group (-CF₃) - Lipophilic CF3->Solubility Solute-Solvent Interactions Polarity Polarity (e.g., Dielectric Constant) Polarity->Solubility H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous systems) pH->Solubility

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Determination: An Experimental Protocol

The following protocol describes the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a compound in various solvents.[9][10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Shaker bath or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Sample Preparation - Weigh excess solid into vials. - Add a precise volume of solvent. B 2. Equilibration - Agitate at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation - Centrifuge or filter to remove undissolved solid. B->C D 4. Sample Analysis - Dilute supernatant. - Analyze by HPLC. C->D E 5. Quantification - Determine concentration using a calibration curve. D->E

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the resulting solution is saturated.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To obtain a clear supernatant, either:

      • Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.

      • Filter the suspension through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent.[9]

  • Quantification via HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analysis: Inject the standard solutions and the diluted sample onto the HPLC system.

    • Determination: Use the peak area from the HPLC chromatogram and the calibration curve to accurately determine the concentration of the compound in the saturated solution (the solubility).

Predicted Solubility Profile and Data Presentation

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNonpolarLow to Moderate[Enter experimental data here]
TolueneNonpolar, AromaticModerate to High[Enter experimental data here]
Ethyl AcetateModerately PolarHigh[Enter experimental data here]
AcetonePolar AproticHigh[Enter experimental data here]
AcetonitrilePolar AproticHigh[Enter experimental data here]
EthanolPolar ProticModerate to High[Enter experimental data here]
MethanolPolar ProticModerate[Enter experimental data here]
Dimethyl Sulfoxide (DMSO)Polar AproticVery High[Enter experimental data here]
WaterPolar ProticVery Low[Enter experimental data here]

Conclusion and Practical Implications

A comprehensive understanding of the solubility of this compound is crucial for its advancement as a potential therapeutic agent. The inherent lipophilicity conferred by the quinoline core and the trifluoromethyl group suggests high solubility in a range of organic solvents, which is advantageous for synthesis and purification processes. However, its predicted low aqueous solubility will likely necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to ensure adequate bioavailability for oral administration. The experimental protocol detailed in this guide provides a reliable framework for obtaining the precise quantitative data needed to inform these critical drug development decisions.

References

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(6), 2097-2103. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • IOPscience. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

  • National Institutes of Health. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • National Institutes of Health. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PubChem. (n.d.). 8-Fluoro-5-(trifluoromethyl)quinoline. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • OUCI. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 8-methyl-. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the best practices for the stability and storage of 8-Methyl-5-(trifluoromethyl)quinoline, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who handle and store this compound. The recommendations herein are synthesized from available data on quinoline and its trifluoromethylated derivatives, coupled with fundamental principles of chemical stability.

Introduction: The Chemical Profile of this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The strategic placement of a methyl group at the 8-position and a trifluoromethyl (CF₃) group at the 5-position significantly influences its physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, making this class of compounds particularly valuable in drug discovery.[1] Research has shown that the trifluoromethyl group can play a stabilizing role in the quinoline structure.[2]

Understanding the inherent stability of this compound and its potential degradation pathways is paramount for ensuring its integrity during storage and experimental use, thereby guaranteeing the reliability and reproducibility of research outcomes.

Core Principles of Chemical Stability

The stability of this compound is influenced by several factors, primarily its susceptibility to oxidation, hydrolysis, and photodegradation. The quinoline nucleus itself can be sensitive to light and strong oxidizing agents.

The Stabilizing Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electron density of the quinoline ring system. Studies on α-trifluoromethylated quinolines suggest that this group imparts significant stability to the molecule.[2] This is largely due to the inductive effect, which can make the compound less susceptible to oxidative degradation.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented, potential degradation pathways can be inferred from the chemistry of quinoline and related compounds.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, particularly at the electron-rich positions. However, the presence of the electron-withdrawing CF₃ group is expected to decrease this susceptibility. The methyl group, on the other hand, could be a site of oxidation to a carboxylic acid under harsh conditions.

  • Photodegradation: Quinolines can be light-sensitive. Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to discoloration and the formation of impurities.

  • Hydrolysis: While the quinoline ring is generally stable to hydrolysis, the trifluoromethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires harsh conditions.

G A This compound B Oxidation A->B C Photodegradation A->C D Hydrolysis (Extreme pH) A->D E Degradation Products B->E C->E D->E

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended. These are based on best practices for similar chemical compounds.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Room temperature is generally acceptable.[4]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Store in a tightly-closed, airtight container.[3][5]Prevents exposure to air and moisture. Amber glass vials are recommended to protect from light.
Light Protect from light.Quinoline derivatives can be light-sensitive, and exposure can lead to photodegradation.
Incompatibilities Store away from strong oxidizing agents and strong acids.Prevents chemical reactions that could degrade the compound.
Handling Procedures

Proper handling is crucial to maintain the purity of this compound.

G cluster_0 Preparation cluster_1 Dispensing cluster_2 Storage After Use A Equilibrate to Room Temperature B Open in Inert Atmosphere (Glove Box/Bag) A->B C Use Clean, Dry Spatula/Pipette B->C D Weigh Quickly C->D E Purge Headspace with Inert Gas D->E F Seal Tightly E->F G Return to Proper Storage Conditions F->G

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere (argon or nitrogen). This is especially critical for long-term storage and for applications sensitive to moisture or oxidation.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Minimize the time the container is open.

  • Resealing: After dispensing the desired amount, purge the headspace of the container with an inert gas before tightly resealing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6] Handle in a well-ventilated area or under a chemical fume hood.[3][5]

Safety and Disposal

Health and Safety

While specific toxicological data for this compound is limited, compounds of this class may cause skin, eye, and respiratory irritation.[5][6] Avoid breathing dust, fumes, or vapors.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] It is advisable to consult with your institution's environmental health and safety department for specific guidance.

Conclusion

The stability of this compound is enhanced by the presence of the trifluoromethyl group, making it a relatively storable compound. However, to ensure its long-term integrity and the validity of experimental results, it is crucial to adhere to proper storage and handling protocols. By protecting the compound from moisture, light, and strong oxidizing agents, and by handling it under an inert atmosphere, researchers can minimize degradation and maintain its purity.

References

  • Capot Chemical Co., Ltd. 2-(Trifluoromethyl)quinoline Safety Data Sheet. [Link]

  • Lalevée, J., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Angewandte Chemie International Edition, 63(5), e202314815. [Link]

  • ScienceLab.com. Quinoline Material Safety Data Sheet. [Link]

  • Cheméo. Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). [Link]

Sources

The Trifluoromethyl Group in Quinolines: A Guide to Reactivity and Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged heterocycle has become a pivotal strategy in modern drug development.[3][4] The CF3 group imparts a unique combination of properties: its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group in quinolines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the electronic influence of the CF3 group on the quinoline core, the diverse modes of reactivity it enables, and the challenging yet rewarding transformations of the C-F bonds themselves.

Electronic Landscape: How the CF3 Group Modulates Quinoline Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence profoundly alters the electronic distribution of the quinoline ring system, which dictates its subsequent reactivity.

  • Activation towards Nucleophilic Attack: The pyridine ring of quinoline is inherently electron-deficient. The addition of a CF3 group further depletes electron density, particularly at the C2 and C4 positions. This electronic pull makes the quinoline core highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , especially when a suitable leaving group (e.g., a halogen) is present at these positions.[5] This is a cornerstone reaction for the functionalization of these scaffolds.

  • Deactivation towards Electrophilic Attack: Conversely, the strong deactivating effect of the CF3 group makes the quinoline ring much less reactive towards classical Electrophilic Aromatic Substitution (SEAr) . Reactions like nitration or Friedel-Crafts acylation, which typically occur on the benzene portion of the quinoline, become significantly more challenging and often require harsh conditions.

The pKa of the quinoline nitrogen is also lowered by the presence of the CF3 group, making the molecule less basic.[4] This can influence its behavior in biological systems and its suitability for forming salts.

Key Reaction Classes: Harnessing the CF3 Group's Influence

The electronic perturbation caused by the CF3 group unlocks several critical classes of reactions, which are routinely exploited in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prevalent reaction for modifying trifluoromethyl-substituted quinolines. The electron-deficient ring readily reacts with a wide array of nucleophiles.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the leaving group restores the aromaticity of the ring. The strong electron-withdrawing CF3 group is crucial for stabilizing the anionic Meisenheimer intermediate, thereby facilitating the reaction.

  • Common Nucleophiles:

    • O-Nucleophiles: Alkoxides, phenoxides (e.g., 4-fluorophenol).[5]

    • N-Nucleophiles: Amines, anilines, heterocycles (e.g., morpholine).[5]

    • S-Nucleophiles: Thiolates (e.g., thiophenol).[5]

Table 1: Representative SNAr Reactions on Chloro-Substituted Quinolines
ElectrophileNucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
4,7-Dichloroquinoline4-FluorophenolPolyDMAP™XyleneReflux (~139)18 h86[5]
4,7-DichloroquinolineIsoeugenolK₂CO₃DMFRefluxOvernight63[5]
N-(4,7-dichloroquinolin-2-yl)benzamideMorpholineK₂CO₃DMF12024 hNot Specified[5]
Protocol 1: General Procedure for SNAr with a Phenolic Nucleophile

This protocol describes a typical SNAr reaction for the synthesis of an aryloxy-quinoline derivative.

Materials:

  • 4,7-Dichloroquinoline

  • 4-Fluorophenol

  • PolyDMAP™ (or other suitable base)

  • Xylene (anhydrous)

  • Anhydrous HCl gas

  • Sodium sulfate (Na₂SO₄)

  • 1N NaOH

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloroquinoline in anhydrous xylene.

  • Addition of Reagents: Add 4-fluorophenol and the base (e.g., PolyDMAP™) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 139°C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Purification via HCl salt):

    • Cool the reaction mixture and dilute with an additional volume of xylene.

    • Bubble anhydrous HCl gas through the solution for 5 minutes.

    • Cool the mixture to 0°C to precipitate the hydrochloride salt of the product.

  • Isolation:

    • Collect the crystalline solid by filtration, wash with cold ethyl acetate, and dry.

    • To obtain the free base, suspend the hydrochloride salt in water and adjust the pH to 7 with 1N NaOH.

    • Isolate the final product by filtration and dry under vacuum.[5]

Causality: The choice of a high-boiling aprotic solvent like xylene is crucial for achieving the necessary temperature for the reaction to proceed at a reasonable rate. The base is required to deprotonate the phenolic nucleophile, increasing its nucleophilicity. Purification via the hydrochloride salt is an effective method for separating the basic quinoline product from non-basic impurities.

Diagram 1: SNAr General Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Quin Halo-Quinoline (e.g., 4-Chloro-2-(CF3)quinoline) Solvent Aprotic Solvent (e.g., DMF, DMSO) Start_Quin->Solvent Start_Nuc Nucleophile (e.g., R-OH, R-NH2, R-SH) Start_Nuc->Solvent Start_Base Base (e.g., K2CO3, NaH) Start_Base->Solvent Heat Heat (e.g., 80-140 °C) Solvent->Heat Quench Aqueous Quench Heat->Quench Reaction Monitoring (TLC) Extract Extraction Quench->Extract Purify Chromatography or Recrystallization Extract->Purify Product Functionalized Quinoline Purify->Product

Caption: General workflow for nucleophilic aromatic substitution on halo-quinolines.

Radical Reactions and Photoredox Catalysis

Recent advances in synthetic methodology have increasingly focused on radical reactions to functionalize quinolines.[7] Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals (•CF3) from stable precursors like Togni's or Umemoto's reagents.[8][9] These radicals can then engage with the quinoline core.

  • Direct C-H Trifluoromethylation: This approach allows for the installation of a CF3 group directly onto a C-H bond of the quinoline ring, avoiding the need for pre-functionalization with a leaving group.[10][11] The regioselectivity of these reactions can often be controlled by the specific photocatalyst and reaction conditions used. For instance, C5-selective trifluoromethylation of 8-aminoquinolines has been achieved using Eosin Y as a photocatalyst.[11]

  • Trifluoromethylation-Initiated Cyclization: Radical •CF3 addition to a strategically placed functional group on a quinoline precursor can trigger a cascade cyclization, providing rapid access to complex fused heterocyclic systems.[8][10]

Diagram 2: Conceptual Photoredox Catalytic Cycle

G PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET CF3_radical •CF3 PC_oxidized->PC SET CF3_source CF3 Source (e.g., Togni's) CF3_source->CF3_radical Quinoline Quinoline Quinoline_radical [Quinoline-H]•+ Quinoline->Quinoline_radical Product CF3-Quinoline Quinoline_radical->Product + •CF3 - H+

Caption: Simplified cycle for photocatalytic C-H trifluoromethylation of quinolines.

The Final Frontier: C-F Bond Functionalization

While the CF3 group is often prized for its stability, the selective activation and transformation of its strong C-F bonds represents a significant and modern challenge in organic synthesis.[12][13] Success in this area allows for the conversion of readily available trifluoromethyl arenes into valuable difluoro- and monofluoroalkyl structures.[14]

  • Mechanism: These transformations often rely on single-electron transfer (SET) processes to generate a radical anion intermediate, [Ar-CF3]•−. This intermediate can then eliminate a fluoride ion (F−) to form a difluoromethyl radical (•CF2Ar), which can be trapped by other reagents.[14][15]

  • Challenges: The primary difficulty is controlling the extent of defluorination. The C-F bond strength decreases with successive defluorination, meaning that once the first C-F bond is broken, the subsequent ones are easier to cleave, potentially leading to over-reaction.[15]

  • Synthetic Utility: Despite the challenges, methods for hydrodefluorination (CF3 → CF2H), defluorinative alkylation, and defluorinative borylation are emerging, providing access to novel fluorinated building blocks that are otherwise difficult to synthesize.[14]

Summary and Future Outlook

The trifluoromethyl group is far more than an inert spectator on the quinoline scaffold. It is a powerful directing and activating group that enables a rich variety of chemical transformations. While classical SNAr reactions remain a workhorse for functionalization, modern photoredox and radical-mediated methods are providing new, direct pathways for C-H functionalization. The selective functionalization of the C-F bonds within the CF3 group itself, though challenging, represents a burgeoning field of research that promises to unlock novel chemical space for drug discovery and materials science. Future efforts will likely focus on developing more selective and efficient catalysts for both C-H and C-F bond functionalization, further expanding the synthetic toolkit available to chemists working with these vital compounds.

References

  • Title: Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles Source: ResearchGate URL: [Link]

  • Title: Visible-Light-Promoted C2 Trifluoromethylation of Quinoline N-Oxides Source: Sci-Hub URL: [Link]

  • Title: Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: C5-Selective Trifluoromethylation of 8-Amino quinolines via Photoredox Catalysis Source: Guang Dian Cha URL: [Link]

  • Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications Source: International Journal of Chemical Studies URL: [Link]

  • Title: Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives Source: PubMed URL: [Link]

  • Title: 4-Hydroxy-2-(trifluoromethyl)quinoline Source: Chem-Impex URL: [Link]

  • Title: Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds Source: Organic Chemistry Frontiers URL: [Link]

  • Title: Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: PMC URL: [Link]

  • Title: Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates Source: ScienceDirect URL: [Link]

  • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Recent Advance in the C−F Bond Functionalization of Trifluoromethyl Aromatic and Carbonyl Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies Source: NIH URL: [Link]

  • Title: Recent Development of Trifluoromethyl Reagents: A Review Source: ResearchGate URL: [Link]

  • Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: PMC - NIH URL: [Link]

  • Title: Get the F Out! C-F Bond Functionalization Source: Baran Lab Group Meeting URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Source: PMC - NIH URL: [Link]

  • Title: Recent Trifluoromethylation Reactions. A Mini Review Paper Source: ResearchGate URL: [Link]

  • Title: Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Source: Journal of the American Chemical Society URL: [Link]

Sources

Preliminary Toxicity Screening of 8-Methyl-5-(trifluoromethyl)quinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of 8-Methyl-5-(trifluoromethyl)quinoline, a novel quinoline derivative. Given the absence of public toxicological data for this specific molecule, this guide establishes a robust, tiered screening cascade based on established principles for quinoline-containing compounds and international regulatory guidelines. The narrative synthesizes in silico, in vitro, and limited in vivo methodologies, explaining the scientific rationale behind each experimental choice. Detailed protocols, data interpretation guidance, and visual workflows are provided to empower researchers, scientists, and drug development professionals to make informed go/no-go decisions in early-stage development, prioritizing both scientific rigor and the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Introduction: A Proactive Approach to Safety Assessment

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (CF3) group, as seen in this compound, is a common strategy to enhance metabolic stability and target affinity. However, the quinoline class is also associated with specific toxicological liabilities, including neurotoxicity, cardiotoxicity, and hepatotoxicity. Therefore, a comprehensive and early assessment of a novel derivative's safety profile is not merely a regulatory hurdle but a fundamental component of a successful drug development program.

This guide outlines a logical, tiered approach to the preliminary toxicity screening of this compound. The strategy begins with non-testing methods, progresses through a cascade of high-throughput in vitro assays, and culminates in a limited, guideline-compliant in vivo study. This tiered approach ensures that resources are used efficiently and that animal studies are only conducted when necessary and are well-informed by prior data.

Stage 1: Foundational Characterization

Before any biological assessment, a thorough understanding of the compound's fundamental physicochemical properties is essential. These properties influence its biological behavior and are critical for designing and interpreting subsequent toxicity assays.

Physicochemical Identity and Purity

The identity and purity of the test article must be unequivocally established using standard analytical techniques (e.g., NMR, LC-MS, elemental analysis). A purity of >95% is required for all toxicological studies to ensure that observed effects are attributable to the compound itself and not to impurities.

Solubility and Stability

Aqueous solubility is a critical parameter that dictates formulation strategies and bioavailability. Stability assessment ensures the compound does not degrade under experimental conditions, which could lead to erroneous results.

Table 1: Summary of Physicochemical Properties for this compound (Hypothetical Data)

ParameterMethodResultImplication for Testing
Purity HPLC-UV>98%Suitable for all toxicity studies.
Aqueous Solubility Kinetic Solubility Assay15 µg/mL (pH 7.4)Low aqueous solubility. DMSO required as a co-solvent for in vitro assays. Final DMSO concentration should be kept low (<0.5%) to avoid vehicle-induced toxicity.
LogP Shake-Flask Method3.4High lipophilicity suggests potential for good membrane permeability but also possible non-specific binding and bioaccumulation.
Stability HPLC-UV (24h)Stable in PBS (pH 7.4) and cell culture media at 37°C.Compound is suitable for standard in vitro incubation periods without significant degradation.

Stage 2: In Silico Toxicity Prediction

Computational toxicology provides a rapid, cost-effective first pass to identify potential toxicological hazards based on the chemical structure. These predictions help prioritize subsequent in vitro assays.[1][2]

Rationale

By comparing the structure of this compound to databases of known toxicants, in silico models can flag "structural alerts" associated with specific toxicities like mutagenicity, carcinogenicity, or organ toxicity.[1] This allows for a hypothesis-driven approach to experimental testing.

Recommended Tools

A combination of expert rule-based and statistical-based models provides the most comprehensive prediction.

  • DEREK Nexus®: An expert, knowledge-based system that identifies structural alerts linked to toxicity.[3][4]

  • TOPKAT®: A statistical, QSAR-based model that predicts toxicological endpoints and provides quantitative estimates of potency.[1][3]

Table 2: Hypothetical In Silico Toxicity Predictions for this compound

EndpointDEREK Nexus PredictionTOPKAT PredictionImplication
Bacterial Mutagenicity No structural alertNegative (Probability < 0.3)Low likelihood of mutagenicity. Proceed with experimental Ames test for confirmation.
Carcinogenicity (Rodent) Equivocal (Quinoline alert)NegativeThe quinoline core is a known structural alert, but substitution can modulate activity. Experimental genotoxicity data is critical.
Hepatotoxicity Structural alert for liver injuryPositiveHigh priority for in vitro hepatotoxicity testing.
hERG Inhibition No structural alertPositiveHigh priority for in vitro hERG assay to assess cardiotoxicity risk.

Stage 3: The In Vitro Toxicity Screening Cascade

This stage forms the core of the preliminary safety assessment, utilizing a battery of cell-based assays to investigate cytotoxicity, genotoxicity, and specific organ toxicities.

graph ToxicityScreeningWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Tiered workflow for preliminary toxicity screening.

General Cytotoxicity

The initial step is to determine the concentrations at which the compound causes general cell death. This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to overt cytotoxicity.

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in culture medium. The final DMSO concentration must be constant across all wells and not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Controls: Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis. Regulatory agencies require a standard battery of tests.

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively).[5] It detects gene mutations (point mutations and frameshifts) by measuring the compound's ability to cause "revertant" mutations that restore the bacteria's ability to grow on an amino acid-deficient medium. The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[6]

This assay detects both chromosome breaking (clastogenic) and chromosome lagging (aneugenic) events in mammalian cells.[7][8] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.[8] An increase in micronucleated cells indicates genotoxic potential. The test is typically run in human peripheral blood lymphocytes or a suitable cell line like CHO or TK6 cells.[7][9][10]

Organ-Specific Toxicity

Based on the quinoline class and in silico alerts, targeted assays for hepatotoxicity, cardiotoxicity, and neurotoxicity are warranted.

The liver is a primary site of drug metabolism and is susceptible to toxicity.

  • Cell Model: HepG2 cells, a human hepatoma line, are a widely used and accepted model for in vitro hepatotoxicity screening.[11][12][13]

  • Endpoints: Beyond simple cytotoxicity, multiplexed assays can measure key indicators of liver injury such as oxidative stress (ROS production), mitochondrial dysfunction (loss of mitochondrial membrane potential), and apoptosis (caspase activation).[11][14]

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism for drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[15][16] The FDA S7B guideline recommends assessing hERG channel activity.[15][17][18]

  • Recommended Assay: The gold standard is the manual or automated patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it. This provides an IC₅₀ value for hERG inhibition.

Given the known neurotoxic potential of some quinolines like mefloquine, a preliminary neurotoxicity screen is prudent.

  • Cell Model: The SH-SY5Y human neuroblastoma cell line is a common model for neurotoxicity studies.[19][20][21][22] Cells can be differentiated to exhibit more mature neuronal characteristics.[20][21]

  • Endpoints: Assessment can include cell viability, neurite outgrowth inhibition, oxidative stress, and mitochondrial dysfunction, which are common pathways in neurotoxicity.[19][23]

Stage 4: Preliminary ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for contextualizing toxicity data and predicting in vivo behavior.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[24][25][26][27]

  • Principle: Caco-2 cells, a human colon adenocarcinoma line, are grown on a semi-permeable membrane and differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[27][28]

  • Method: The compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time, yielding an apparent permeability coefficient (Papp). Performing the assay in the reverse (BL to AP) direction can calculate an efflux ratio, indicating if the compound is a substrate for efflux pumps like P-glycoprotein.[26]

Metabolic Stability (Liver Microsome Assay)

This assay assesses the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver.[29]

  • Principle: The compound is incubated with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing drug-metabolizing enzymes.[29][30] An NADPH regenerating system is required to supply cofactors for the enzymes.[31][32]

  • Method: The disappearance of the parent compound is monitored over time using LC-MS/MS.[29][33] The data are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).[32]

graph MTT_Assay_Principle { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Principle of the MTT cytotoxicity assay.

Stage 5: Limited In Vivo Acute Toxicity Study

If the in vitro data profile is favorable (i.e., low cytotoxicity, no genotoxicity, and acceptable margins for organ-specific toxicities), a limited in vivo study is performed to understand the compound's effects in a whole organism.

Recommended Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This guideline is designed to estimate the acute oral toxicity of a substance while minimizing the number of animals used.[34][35][36] It allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[37]

  • Principle: A stepwise procedure is used with a small group of animals (typically 3 female rats per step).[36] The starting dose is selected based on the in vitro data and in silico predictions. The outcome of the first step (mortality or evident toxicity) determines the dose for the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for up to 14 days.[38] A gross necropsy is performed at the end of the study.

  • Ethical Consideration: This method avoids using death as an endpoint for a large number of animals and instead uses pre-defined dose levels to assign a toxicity classification.[37]

Data Integration and Risk Assessment

The final and most critical stage is the integrated analysis of all data to form a preliminary risk assessment. This is not a simple checklist but a weight-of-evidence approach.

  • Genotoxicity: Any confirmed positive in the Ames or micronucleus assay is a significant red flag and often a "no-go" signal for further development unless the compound is for a life-threatening indication with no other treatment options.

  • Safety Margins: For other toxicities (hERG, hepatotoxicity, etc.), the key is to calculate a safety margin: the ratio of the in vitro IC₅₀ or no-observed-effect concentration (NOEC) to the predicted efficacious plasma concentration. A large margin provides confidence, while a small margin (<10-30x) indicates a higher risk.

  • ADME Context: The Caco-2 and microsomal stability data provide context. A highly permeable but rapidly metabolized compound might have low oral exposure, potentially mitigating systemic toxicity. Conversely, a stable, permeable compound will have higher exposure, making any in vitro toxicity signal more concerning.

  • Go/No-Go Decision: The collective data package informs the decision. A compound with no genotoxicity, low general cytotoxicity, high safety margins in organ-specific assays, and favorable ADME properties would be a "go" candidate for further, more extensive preclinical development.

Conclusion

The preliminary toxicity screening of a novel compound like this compound requires a multi-faceted, hypothesis-driven strategy. By integrating computational predictions with a carefully selected cascade of in vitro assays before proceeding to a limited in vivo study, development teams can efficiently identify potential liabilities, conserve resources, and adhere to the highest ethical standards. This structured approach provides a robust foundation for making critical decisions, ultimately de-risking the path to clinical development.

References

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2015). Slideshare. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2016). Policy Commons. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2023). protocols.io. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]

  • HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2024). YouTube. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Retrieved from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved from [Link]

  • Lee, S. M., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences, 11(1), 15-24. Retrieved from [Link]

  • Snyder, R. D., & Smith, M. D. (2005). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 586(2), 127-135. Retrieved from [Link]

  • Elespuru, R., et al. (2022). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 4, 984578. Retrieved from [Link]

  • Park, S., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(1), 1-8. Retrieved from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2022). ResearchGate. Retrieved from [Link]

  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. (2012). ResearchGate. Retrieved from [Link]

  • Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 37(3), 171-185. Retrieved from [Link]

  • Mellor, C. L., et al. (2016). Evaluation of TOPKAT, Toxtree, and Derek Nexus In Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. Chemical Research in Toxicology, 29(5), 810-822. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • GLP OECD 471 Ames Test. (n.d.). Scantox. Retrieved from [Link]

  • Acute Toxicity. (n.d.). The Joint Research Centre - EU Science Hub. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals / Section 1. (2006). Google Books.
  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD. Retrieved from [Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005). FDA. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2013). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Journal of Neuroscience Methods, 213(1), 121-128. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

  • In silico prediction of toxicity. (n.d.). TKTsweden. Retrieved from [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia. Retrieved from [Link]

  • Darpo, B., et al. (2021). The New S7B/E14 Question and Answer Draft Guidance for Industry. Clinical Pharmacology & Therapeutics, 109(5), 1198-1205. Retrieved from [Link]

  • Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005). FDA. Retrieved from [Link]

  • In vitro and in silico approach methods for developmental neurotoxicity assessment. (2023). DiVA portal. Retrieved from [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017). OECD. Retrieved from [Link]

  • Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. (2016). Spandidos Publications. Retrieved from [Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. (2021). The Journal of Clinical Pharmacology. Retrieved from [Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers. (2020). FDA. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Characterizing 8-Methyl-5-(trifluoromethyl)quinoline as a Putative Kinase Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds approved for therapeutic use.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[4] This guide provides a detailed experimental framework for the initial characterization of 8-Methyl-5-(trifluoromethyl)quinoline, a compound of interest for its potential as a kinase inhibitor in cancer-related signaling pathways. The protocols herein are designed to be self-validating, providing a logical progression from in vitro target engagement to cell-based functional assays.

Introduction: The Rationale for Investigating this compound in Oncology

The quinoline nucleus is a fundamental structure in a variety of pharmacologically active agents, including those with anticancer properties.[1][5][6] Its versatile and "druggable" nature has made it a focal point in drug discovery.[5] The functionalization of the quinoline ring is a key strategy for developing novel therapeutics with enhanced bioactivity and specificity.[7]

The trifluoromethyl (CF3) substituent is a bioisostere often employed in drug design to improve key pharmacokinetic and pharmacodynamic properties.[8][9] Its strong electron-withdrawing nature can alter the electronic properties of the parent molecule, potentially leading to enhanced interactions with biological targets.[4][8] Given that many successful kinase inhibitors are built upon heterocyclic scaffolds like quinoline, we hypothesize that this compound may function as an inhibitor of a protein kinase implicated in oncogenic signaling.

This application note outlines a series of robust protocols to test this hypothesis, focusing on a generic, yet representative, Receptor Tyrosine Kinase (RTK) pathway, which is frequently dysregulated in various cancers.

Hypothesized Mechanism of Action: Inhibition of an Oncogenic Receptor Tyrosine Kinase (RTK) Pathway

Many cancers are driven by aberrant signaling from RTKs such as VEGFR, EGFR, or c-Met.[5] These receptors, upon ligand binding, dimerize and autophosphorylate, initiating a downstream cascade of signaling events that regulate cell proliferation, survival, and migration. We propose that this compound may act as an ATP-competitive inhibitor, binding to the kinase domain of an RTK and preventing its phosphorylation and subsequent activation of downstream effectors like Akt and ERK.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds & Activates Compound This compound Compound->RTK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Experimental Protocols

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound and related quinoline compounds before handling.[10][11][12][13] As a general precaution for quinoline derivatives, handle the compound in a well-ventilated area or chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

In Vitro Kinase Inhibition Assay

This initial experiment aims to determine if this compound directly inhibits the enzymatic activity of a selected RTK in a cell-free system.

Principle: A luminescent ADP-Glo™ Kinase Assay (Promega) or similar platform can be used. The assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower luminescent signal.

Materials:

  • Recombinant human RTK (e.g., VEGFR2, EGFR)

  • Substrate peptide specific for the chosen RTK

  • ATP

  • This compound (dissolved in 100% DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 10 mM down to 1 nM. Subsequently, create an intermediate dilution in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of the kinase/substrate mixture.

    • To initiate the reaction, add 5 µL of ATP solution. For the "no kinase" negative control wells, add 5 µL of buffer without ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (DMSO only) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTS/MTT Assay)

This assay evaluates the effect of the compound on the viability and proliferation of a cancer cell line known to be dependent on the signaling of the targeted RTK (e.g., HUVEC for VEGFR, A549 for EGFR).

Principle: The MTS assay relies on the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound (stock in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only (vehicle control) and wells with medium only (no-treatment control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until a distinct color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the results to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Workflow_Diagram cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay start_invitro Prepare Compound Dilutions reaction_setup Set Up Kinase Reaction (Enzyme, Substrate, ATP) start_invitro->reaction_setup incubation_invitro Incubate 60 min reaction_setup->incubation_invitro adp_detection Add ADP-Glo™ Reagents incubation_invitro->adp_detection read_luminescence Measure Luminescence adp_detection->read_luminescence analyze_ic50 Calculate IC50 read_luminescence->analyze_ic50 seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound (72h Incubation) seed_cells->treat_cells add_mts Add MTS Reagent treat_cells->add_mts incubation_cell Incubate 1-4h add_mts->incubation_cell read_absorbance Measure Absorbance incubation_cell->read_absorbance analyze_gi50 Calculate GI50 read_absorbance->analyze_gi50

Sources

Application Notes and Protocols for the Evaluation of 8-Methyl-5-(trifluoromethyl)quinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] Numerous quinoline derivatives have been successfully developed into clinically approved anticancer drugs, including inhibitors of protein kinases and topoisomerases.[2][3][4] These compounds exert their therapeutic effects through various mechanisms, such as inducing apoptosis and cell cycle arrest, inhibiting angiogenesis, and disrupting crucial cell signaling pathways like the PI3K/AkT/mTOR and Ras/Raf/MEK cascades.[2][5][6]

The introduction of a trifluoromethyl group into organic molecules can significantly alter their chemical and pharmacological properties, often enhancing metabolic stability and membrane permeability.[7] This, combined with the established anticancer potential of the quinoline core, makes novel derivatives like 8-Methyl-5-(trifluoromethyl)quinoline compelling candidates for anticancer drug discovery.

This document provides a comprehensive guide for the initial preclinical evaluation of this compound. It outlines a strategic workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, to characterize its potential as a novel therapeutic agent. The protocols provided herein are established methods in cancer cell biology, designed to be robust and reproducible.

Experimental Workflow: A Phased Approach to Characterization

The discovery and development of a novel anticancer agent is a systematic process.[8][9] For a previously uncharacterized compound like this compound, we propose a tiered approach. This ensures that resources are allocated efficiently, with each phase of testing building upon the results of the last.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Validation A Compound Preparation & QC (Solubility, Purity, Stability) B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel or similar) A->B Initial Hit Identification C Cell Viability Assays (MTT or CellTiter-Glo®) B->C Confirmation & Dose-Response D Apoptosis Induction Assay (Annexin V/PI Staining) C->D Investigate Mode of Cell Death E Cell Cycle Analysis (Propidium Iodide Staining) C->E Determine Effect on Cell Proliferation G Western Blot Analysis (Signaling Pathway Profiling) D->G E->G Elucidate Molecular Mechanism F In Vitro Kinase Assays (Broad Panel or Targeted) F->G Validate Target Engagement H In Vivo Xenograft Studies G->H Preclinical Efficacy Testing

Figure 1: Proposed experimental workflow for the preclinical evaluation of this compound.

Phase 1: Initial Screening for Anticancer Activity

The primary objective of this phase is to ascertain whether this compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines and to determine its potency (IC50).

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data.[10][11][12] Given that quinoline derivatives have shown broad activity, we recommend an initial screening panel that includes representative cell lines from common cancer types with diverse genetic backgrounds.

Table 1: Recommended Initial Cancer Cell Line Panel

Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CancerKRAS mutation
MCF-7 Breast Cancer (luminal A)Estrogen receptor (ER) positive, PIK3CA mutation
MDA-MB-231 Breast Cancer (triple-negative)Aggressive, invasive phenotype, BRAF mutation
HCT116 Colorectal CarcinomaKRAS mutation, PIK3CA mutation
K-562 Chronic Myelogenous LeukemiaSuspension cell line, expresses BCR-ABL fusion protein
HFF-1 Normal Human FibroblastsNon-cancerous control for assessing general cytotoxicity
Protocol: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

The CellTiter-Glo® assay is a robust, high-throughput method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[13][14] Its "add-mix-measure" format minimizes pipetting errors and is ideal for screening.[13][14]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines and normal control cells

  • Appropriate cell culture medium and serum

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a pre-determined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[15][16] Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[7][15] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[7][15]

  • Lysis and Signal Generation: Equilibrate the assay plates to room temperature for approximately 30 minutes.[16] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][15]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Phase 2: Elucidating the Mode of Action

If this compound demonstrates significant and selective cytotoxicity in Phase 1, the next step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells, allowing for their differentiation.[17][18]

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Untreated control cells.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analysis: Analyze the samples by flow cytometry as soon as possible. Use FITC and PI single-stained controls for setting up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs function by causing cell cycle arrest at specific checkpoints.

Materials:

  • Cells treated with this compound at IC50 concentration for 24 hours.

  • Untreated control cells.

  • 70% cold ethanol.

  • PBS.

  • PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[3]

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[1] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[1] Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

cell_cycle_analysis cluster_0 Decision Logic A Cell Cycle Arrest Observed? B G1 Arrest A->B Yes (G1 Accumulation) C S-Phase Arrest A->C Yes (S Accumulation) D G2/M Arrest A->D Yes (G2/M Accumulation) E Investigate CDK/Cyclin Expression (e.g., CDK2, Cyclin E) B->E F Investigate DNA Synthesis Enzymes (e.g., Topoisomerases) C->F G Investigate Mitotic Machinery (e.g., Tubulin, Aurora Kinases) D->G PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Compound 8-Methyl-5-(trifluoromethyl) quinoline Compound->PI3K Inhibits? Compound->AKT Inhibits? Compound->mTORC1 Inhibits?

Figure 3: Hypothetical targeting of the PI3K/AKT/mTOR pathway by this compound.

Protocol: Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to qualitatively or semi-quantitatively measure the expression levels of specific proteins. [21]By using antibodies that recognize the phosphorylated (activated) forms of kinases, we can assess the impact of the compound on signaling pathway activity. [22] Materials:

  • Cell lysates from cells treated with this compound.

  • SDS-PAGE gels and electrophoresis equipment.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-total mTOR, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Treat cells with this compound for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [23]6. Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a total protein (e.g., total AKT) or a loading control (e.g., Actin) to normalize the data.

Data Interpretation: A significant decrease in the ratio of phosphorylated protein to total protein in compound-treated cells compared to untreated controls would suggest that this compound inhibits the activity of that specific signaling pathway.

Conclusion and Future Directions

This document provides a foundational framework for the initial anticancer evaluation of this compound. Positive and compelling data from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including broad-panel kinase screening, in vivo xenograft models for efficacy testing, and preliminary ADME/Tox profiling. The systematic application of these protocols will enable a thorough and data-driven assessment of the therapeutic potential of this novel quinoline derivative.

References

  • Ferreira, M. W., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry. [Link]

  • Expediting the Design, Discovery, and Development of Anticancer Drugs using Computational Approaches. ResearchGate. [https://www.researchgate.net/publication/362402431_Expediting_the_Design_Discovery_and_Development_of_Anticancer_Drugs_using_Computational_Approaches]([Link]_ Approaches)

  • Kinase assays. BMG LABTECH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Pharmacology. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Cancer Drug Discovery and Anticancer Drug Development. Oncohema Key. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for the Evaluation of 8-Methyl-5-(trifluoromethyl)quinoline in Antimalarial Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in the Enduring Fight Against Malaria

The quinoline ring system remains a cornerstone of antimalarial drug discovery, from the historical significance of quinine to the widespread use of chloroquine and the development of newer agents like mefloquine and tafenoquine.[1][2] These compounds have historically exerted their antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its acidic food vacuole.[3][4] However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel, effective quinoline-based and other antimalarial compounds.[5]

Structural modifications to the quinoline core are a key strategy in overcoming resistance and improving the therapeutic profile of this drug class. The introduction of fluorinated moieties, such as the trifluoromethyl (CF3) group, has become a valuable tool in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The strategic placement of a trifluoromethyl group on the quinoline scaffold, as in 8-Methyl-5-(trifluoromethyl)quinoline, represents a rational design approach to generate novel antimalarial candidates with potentially enhanced efficacy.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining detailed protocols for its synthesis, in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy.

Synthesis of this compound

The synthesis of this compound can be approached through established methodologies for quinoline synthesis, such as the Combes or Conrad-Limpach synthesis, followed by functionalization. A plausible synthetic route is outlined below.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the reaction of an appropriately substituted aniline with a β-ketoester. For this compound, this would likely involve a multi-step process to introduce the trifluoromethyl group at the 5-position.

G A Starting Materials (e.g., substituted aniline and β-ketoester) B Cyclization Reaction (e.g., Combes synthesis) A->B C Intermediate Quinoline Core B->C D Trifluoromethylation (e.g., using a Ruppert-Prakash reagent) C->D E Final Product This compound D->E

Caption: Hypothetical synthetic workflow for this compound.

In Vitro Efficacy and Cytotoxicity Profiling

The initial assessment of any new antimalarial candidate involves determining its potency against the parasite and its selectivity, i.e., its toxicity towards mammalian cells.

Protocol 1: In Vitro Antiplasmodial Activity against Plasmodium falciparum

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used and reliable method.

Workflow for In Vitro Antiplasmodial Assay

G A Prepare serial dilutions of This compound C Add drug dilutions to plates A->C B Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to 96-well plates B->C D Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) C->D E Add SYBR Green I lysis buffer D->E F Incubate in the dark for 1 hour E->F G Read fluorescence (Excitation: 485 nm, Emission: 530 nm) F->G H Calculate IC50 values G->H

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Step-by-Step Methodology:

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete parasite culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronize cultures to the ring stage using sorbitol treatment.

  • Assay Setup: In a 96-well black, clear-bottom plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the drug dilutions to the respective wells. Include wells with parasite culture and drug-free medium (negative control) and wells with non-infected red blood cells (background).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: After a 1-hour incubation in the dark at room temperature, measure the fluorescence using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of non-infected red blood cells. Normalize the data to the drug-free control wells (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Protocol 2: In Vitro Cytotoxicity against Mammalian Cells

This protocol describes the determination of the 50% cytotoxic concentration (CC50) using a standard mammalian cell line (e.g., HEK293 or HepG2) and the MTT assay.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture the chosen mammalian cell line in appropriate medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Setup: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the drug dilutions. Include a drug-free control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the drug-free control. Determine the CC50 value using non-linear regression analysis.

Data Presentation: In Vitro Activity and Selectivity

The results from the in vitro assays should be summarized to provide a clear overview of the compound's potency and selectivity. The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)HEK293 CC50 (µM)Selectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. K1
This compound [Hypothetical Value: 50][Hypothetical Value: 150][Hypothetical Value: >20][>400][>133]
Chloroquine10300>50>5000>167

In Vivo Efficacy Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism system. The Plasmodium berghei mouse model is a standard for initial in vivo testing.[7]

Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice

This test evaluates the ability of the compound to suppress parasite growth in infected mice.

Workflow for In Vivo 4-Day Suppressive Test

G A Infect mice with P. berghei (intraperitoneal injection) B Randomize mice into treatment and control groups A->B C Administer test compound or vehicle orally once daily for 4 days, starting 2 hours post-infection B->C D On day 5, prepare thin blood smears from tail blood C->D E Stain smears with Giemsa D->E F Determine parasitemia by microscopy E->F G Calculate percent suppression of parasitemia F->G

Caption: Workflow for the in vivo 4-day suppressive test in mice.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (6-8 weeks old).

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (1 x 10^7 parasites per mouse).

  • Treatment: Two hours post-infection, administer the first dose of this compound (formulated in a suitable vehicle, e.g., 7% Tween 80, 3% ethanol in water) orally. Administer the drug once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg).

  • Parasitemia Determination: On day 5, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of infected red blood cells by counting at least 1000 erythrocytes.

  • Data Analysis: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated as: [1 - (Average parasitemia of treated group / Average parasitemia of vehicle control group)] x 100.

Mechanistic Insights

While the precise molecular target of this compound would require further investigation, its mechanism of action is likely to be consistent with other quinoline-based antimalarials.[3] The primary hypothesis is the inhibition of hemozoin formation in the parasite's food vacuole. The trifluoromethyl group may enhance the compound's lipophilicity, facilitating its accumulation in this acidic compartment.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential antimalarial agent. A promising compound would exhibit potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum strains, a high selectivity index, and significant suppression of parasitemia in the in vivo mouse model. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic profile, and potential for further development.

References

  • NIH.

  • NIH.

  • PMC.

  • PubMed.

  • MESA.

  • PMC - NIH.

  • ResearchGate.

  • Semantic Scholar.

  • CSIR.

  • PMC - NIH.

  • MESA Malaria Knowledge Hub.

  • PMC - NIH.

  • ACS Publications.

  • Benchchem.

  • MDPI.

  • ResearchGate.

  • NIH.

  • PubMed.

  • PMC - NIH.

  • PMC - NIH.

  • PMC - NIH.

  • PubMed.

  • RSC Publishing.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • PubMed.

  • NIH.

  • PMC - NIH.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methyl-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore found in numerous natural and synthetic bioactive molecules, exhibiting a wide range of therapeutic properties including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][2] The introduction of a trifluoromethyl (CF₃) group and a methyl (CH₃) group onto the quinoline core profoundly influences its physicochemical and biological properties. The CF₃ group, a strong electron-withdrawing moiety, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Conversely, the electron-donating methyl group can modulate the electronic landscape and steric profile of the molecule.

Given the nuanced effects of these substitutions on the molecule's behavior, a rigorous and multi-faceted analytical characterization is imperative to confirm its chemical identity, purity, and structural integrity. This application note provides a comprehensive guide with detailed protocols for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical and Spectroscopic Data Summary

A summary of the fundamental properties and expected key spectroscopic data for this compound is provided below for quick reference.

PropertyValueSource
CAS Number 868668-58-0[4]
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.19 g/mol
Appearance Expected to be a solid or oil
TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (δ)Aromatic and methyl protons in distinct regions.
¹³C NMR Chemical Shifts (δ)Resonances for all 11 carbon atoms, including a quartet for the CF₃ carbon.
¹⁹F NMR Chemical Shift (δ)A singlet for the CF₃ group.[1][5]
GC-MS Molecular Ion (M⁺)m/z 211
FTIR Key Absorptions (cm⁻¹)C-F, C=N, C=C, and aromatic C-H stretching and bending vibrations.
UV-Vis λmaxMultiple absorption bands characteristic of the quinoline chromophore.[6][7]
Elemental Analysis % CompositionC: 62.56%, H: 3.82%, F: 26.99%, N: 6.63%

Integrated Analytical Workflow

A systematic approach is crucial for the unambiguous characterization of this compound. The following workflow ensures a comprehensive analysis, from initial purity assessment to definitive structural elucidation.

Analytical Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Elucidation cluster_2 Functional Group & Electronic Confirmation cluster_3 Definitive Compositional Analysis Purity HPLC or GC Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity->NMR Purity >95% MS Mass Spectrometry (High Resolution) NMR->MS Provisional Structure FTIR FTIR Spectroscopy MS->FTIR Confirm Molecular Formula UV_Vis UV-Vis Spectroscopy FTIR->UV_Vis Confirm Functional Groups Elemental Elemental Analysis UV_Vis->Elemental Confirm Conjugated System Final_Confirmation Confirmed Structure of This compound Elemental->Final_Confirmation Confirm Elemental Composition

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential first steps to determine the purity of the synthesized compound and to separate it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products or synthesis-related impurities.[8]

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL by diluting with the mobile phase.

  • Apparatus: An HPLC system equipped with a PDA detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient: Start with 40% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.[8]

  • Data Analysis: Calculate the purity of the compound based on the area percentage of the main peak in the chromatogram.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Apparatus: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals will include singlets or multiplets for the aromatic protons and a singlet for the methyl group protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for all 11 carbon atoms. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.

    • ¹⁹F NMR: Acquire a fluorine spectrum. A single, sharp singlet is expected for the chemically equivalent fluorine atoms of the CF₃ group.[1][5]

  • Data Analysis:

    • ¹H NMR: The integration of the signals will correspond to the number of protons. The chemical shifts and coupling patterns will help in assigning the protons to their respective positions on the quinoline ring.

    • ¹³C NMR: The chemical shifts will confirm the carbon skeleton.

    • ¹⁹F NMR: The chemical shift of the CF₃ group can provide information about its electronic environment.[5]

Expected NMR Data:

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H 7.0 - 9.0Multiplets (aromatic)
~2.5Singlet (CH₃)
¹³C 110 - 160Singlets (aromatic)
~124Quartet (¹JCF) (CF₃)
~20Singlet (CH₃)
¹⁹F -55 to -65Singlet (CF₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the molecular ion peak (M⁺) at m/z 211. Analyze the fragmentation pattern for characteristic losses, such as the loss of a fluorine atom or the entire CF₃ group. The fragmentation of the quinoline ring will also provide structural confirmation.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.[10]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: For a solid sample, place a small amount directly on the ATR crystal. For an oily liquid, a thin film can be applied.

  • Apparatus: An FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2950 - 2850Methyl C-H stretch
1620 - 1580C=N stretch (quinoline ring)
1550 - 1450C=C stretch (aromatic ring)
1350 - 1100C-F stretch (strong)
900 - 675Aromatic C-H out-of-plane bend
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[6][11]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an absorbance value below 1.5. A typical concentration is around 1 x 10⁻⁵ M.[11]

  • Apparatus: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

    • Blank: Record a baseline using the solvent.

    • Sample Measurement: Scan the sample solution.

    • Scan Range: 200 - 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The quinoline system typically shows multiple absorption bands corresponding to π-π* and n-π* transitions.[7]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a definitive method for confirming the empirical and molecular formula. For organofluorine compounds, specialized combustion techniques are required.[12]

Protocol: Combustion Analysis

  • Sample Preparation: A precisely weighed amount of the purified and dried sample (typically 2-5 mg) is required.

  • Apparatus: An automated elemental analyzer capable of C, H, N, and F analysis. This often involves combustion followed by ion chromatography (CIC) for fluorine determination.[13][14]

  • Data Acquisition: The sample is combusted at high temperatures in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and HF) are separated and quantified by various detectors.

  • Data Analysis: The weight percentages of C, H, N, and F are calculated and compared with the theoretical values for the molecular formula C₁₁H₈F₃N.

Theoretical vs. Experimental Values:

ElementTheoretical %Experimental % (Acceptable Range)
C62.56± 0.4
H3.82± 0.4
N6.63± 0.4
F26.99± 0.4

Conclusion

The comprehensive analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. The workflow and protocols detailed in this application note provide a robust framework for researchers to unambiguously confirm the identity, purity, and structure of this important molecule. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is fundamental for its successful application in drug discovery and materials science research.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://www.ijsred.com/volume5/issue4/IJSRED-V5I4P63.pdf
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • (PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - ResearchGate. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 8-Methylquinoline | C10H9N | CID 11910 - PubChem. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com] - ResearchGate. Available at: [Link]

  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. Available at: [Link]

  • Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol | Chemcasts. Available at: [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest. Available at: [Link]

  • FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. - ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. Available at: [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. Available at: [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • Mass spectra of fluorocarbons. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. Available at: [Link]

  • Organofluorine chemistry - Wikipedia. Available at: [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. Available at: [Link]

  • Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

NMR spectroscopy of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Spectroscopic Analysis of 8-Methyl-5-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, while the trifluoromethyl group is a key substituent used to modulate metabolic stability, lipophilicity, and binding affinity. The methyl group further tunes the molecule's electronic and steric properties. Unambiguous structural characterization is paramount for any downstream application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete and definitive elucidation of such structures in solution.

This guide provides a detailed, in-depth protocol for the comprehensive NMR analysis of this compound. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural verification. The methodologies described herein are designed to provide a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Section 1: Foundational Principles and Expected Spectral Features

The NMR spectrum of this compound is dictated by its unique electronic landscape. The electron-withdrawing nature of the nitrogen atom and the powerful inductive effect of the trifluoromethyl (-CF₃) group significantly influence the chemical shifts of nearby nuclei, typically shifting them downfield (to higher ppm values)[1]. Conversely, the electron-donating methyl (-CH₃) group will cause a slight upfield shift for protons and carbons in its vicinity. Understanding these competing effects is crucial for a preliminary interpretation of the spectra.

  • ¹H NMR: The aromatic region is expected to show a series of distinct signals, with protons closer to the nitrogen and the -CF₃ group resonating at lower fields. Protons on the methyl-substituted ring will appear at relatively higher fields[1].

  • ¹³C NMR: The carbon attached to the -CF₃ group (C-5) will exhibit a characteristic quartet splitting pattern due to two-bond coupling (²JCF). The -CF₃ carbon itself will also appear as a quartet due to one-bond coupling (¹JCF)[1].

  • ¹⁹F NMR: In the absence of other fluorine atoms or nearby protons, the three equivalent fluorine nuclei of the -CF₃ group are expected to produce a sharp singlet.

Section 2: Protocol for High-Quality Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. Meticulous sample preparation is non-negotiable for achieving high resolution and signal-to-noise.[2]

Materials:

  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • 5 mm NMR tubes of high precision

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Step-by-Step Protocol:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte to form a homogeneous solution.[2] CDCl₃ is a common first choice for many organic molecules[3]. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[3][4][5][6]

  • Analyte Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial. For routine ¹H NMR, 1-5 mg is often sufficient, but 2D experiments like HMBC and ¹³C NMR benefit from higher concentrations to reduce acquisition time.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer's coil.[7][8]

  • Homogenization: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates are present.

  • Filtration (Critical Step): To remove any suspended microparticulates that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe fitted with a filter.[9]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Section 3: NMR Experimentation and Acquisition Workflow

A multi-faceted approach employing several NMR experiments is required for full structural assignment. The following workflow provides a logical progression from basic 1D scans to more complex 2D correlation experiments.

NMR_Workflow cluster_Prep Phase 1: Preparation cluster_1D Phase 2: 1D Acquisition cluster_2D Phase 3: 2D Correlation cluster_Analysis Phase 4: Structure Elucidation Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1 ¹H NMR (Proton Count & Coupling) Prep->H1 Start with Proton C13 ¹³C NMR / DEPT-135 (Carbon Count & Type) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) C13->F19 COSY ¹H-¹H COSY (H-H Connectivity) F19->COSY Establish Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Structure Final Structure Assignment COSY->Structure Integrate All Data HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure Integrate All Data HMBC->Structure Integrate All Data

Caption: A logical workflow for the NMR analysis of this compound.

Acquisition Protocols:

  • ¹H NMR: Acquire a standard 1D proton spectrum. This initial experiment confirms the presence of aromatic and aliphatic protons and provides crucial information on their integration (count) and splitting patterns (J-coupling).

  • ¹³C NMR & DEPT-135: A standard ¹³C spectrum will determine the number of unique carbon environments. A DEPT-135 experiment is highly recommended as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

  • ¹⁹F NMR: This experiment provides direct information on the trifluoromethyl group.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[10][11] It is invaluable for tracing out the connectivity of protons within the quinoline ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond C-H correlation).[10][11][12] This allows for the unambiguous assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), connecting the molecular fragments identified by COSY and HSQC.[13][14][15]

Section 4: Predicted Spectra and Interpretation Guide

While experimental values may vary slightly based on solvent and concentration, the following tables provide predicted chemical shifts and coupling constants to guide the spectral assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 8.8 - 9.0 dd J = 4.2, 1.7 Adjacent to N, downfield shift.
H-3 7.4 - 7.6 dd J = 8.3, 4.2 Coupled to H-2 and H-4.
H-4 8.0 - 8.2 dd J = 8.3, 1.7 Peri to H-5, influenced by N.
H-6 7.8 - 8.0 d J = 8.5 Adjacent to electron-withdrawing CF₃.
H-7 7.6 - 7.8 d J = 8.5 Adjacent to methyl-bearing carbon.

| 8-CH₃ | 2.6 - 2.8 | s | - | Singlet for the methyl group. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Multiplicity (¹⁹F coupling) Rationale
C-2 ~150 s Carbon adjacent to N.
C-3 ~122 s Standard aromatic CH.
C-4 ~136 s Aromatic CH.
C-4a ~128 s Quaternary bridgehead carbon.
C-5 ~125 q (²JCF ≈ 35 Hz) Carbon attached to CF₃.
C-6 ~127 s Aromatic CH.
C-7 ~130 s Aromatic CH.
C-8 ~137 s Carbon attached to CH₃.
C-8a ~148 s Quaternary bridgehead carbon adjacent to N.
5-CF₃ ~124 q (¹JCF ≈ 275 Hz) Trifluoromethyl carbon.

| 8-CH₃ | ~18 | s | Methyl carbon. |

Structural Elucidation using 2D NMR:

The final structure is pieced together by integrating the 1D and 2D data. The following diagram illustrates the key correlations expected in the HMBC spectrum that would lock in the assignment of the substituents and the quinoline core.

Caption: Expected key 2- and 3-bond HMBC correlations for this compound.

  • Assigning the Methyl Group: The singlet at ~2.7 ppm in the ¹H spectrum is assigned to the 8-CH₃ group. In the HMBC spectrum, this proton signal will show correlations to the carbons at C-8, C-7, and C-8a, firmly placing the methyl group at the 8-position.

  • Placing the CF₃ Group: The carbon at ~125 ppm will show a large quartet splitting (~275 Hz) in the ¹³C spectrum, identifying it as the CF₃ carbon. The carbon it is attached to, C-5, will show a smaller quartet splitting (~35 Hz). Protons H-4 and H-6 will show HMBC correlations to this C-5 carbon, confirming the position of the trifluoromethyl group.

  • Assembling the Rings: The COSY spectrum will establish the H-2/H-3/H-4 and H-6/H-7 spin systems. HMBC correlations, such as the one from H-4 to C-8a, will link the two rings of the quinoline system.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and comprehensive application of modern NMR techniques. By following a meticulous sample preparation protocol and a logical workflow of 1D and 2D NMR experiments, researchers can obtain high-quality data for unambiguous assignment. The integration of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and particularly HMBC data provides a self-validating system that confirms not only the core structure but also the precise placement of the methyl and trifluoromethyl substituents, ensuring the chemical integrity of the molecule for its intended applications in research and development.

References

  • NMR Sample Prepar
  • NMR Sample Preparation: The Complete Guide.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Sample Preparation. University of California, San Diego.
  • NMR Sample Prepar
  • Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • How does solvent choice effect chemical shift in NMR experiments? Reddit.
  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.
  • How to Interpret an HSQC-COSY Experiment. ACD/Labs.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.
  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
  • 2D- NMR what is the different between COSY and HSQC??
  • Structure Elucid
  • MRRC Structure Elucid
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • Primary Studies on Variation in Position of Trifluoromethyl Groups in Several Aromatic Group-14 Derivatives by 19F-NMR Spectroscopy.
  • Supplementary Inform
  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
  • Quinoline(91-22-5) 1H NMR spectrum. ChemicalBook.
  • Quinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry.
  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

Sources

mass spectrometry analysis of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Methyl-5-(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure found in numerous pharmacologically active agents, recognized for its diverse biological activities including antimalarial and anticancer properties.[2]

The compound this compound represents a convergence of these two important chemical motifs. As a bespoke building block or a final active molecule, its unambiguous identification and quantification are critical for quality control, reaction monitoring, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and speed.

This application note provides a comprehensive, field-proven guide for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, this document elucidates the causal reasoning behind methodological choices—from sample preparation and ionization source selection to the prediction of fragmentation pathways—thereby equipping researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These characteristics directly influence choices in sample preparation, chromatography, and mass spectrometry parameters.

PropertyValue / StructureRationale & Implication for MS Analysis
Chemical Structure Chemical structure of this compoundThe quinoline nitrogen provides a basic site readily available for protonation, making positive mode Electrospray Ionization (ESI+) the ideal choice. The aromatic system provides stability, while the methyl and trifluoromethyl groups are key sites for fragmentation.
Molecular Formula C₁₁H₈F₃NConfirmed by high-resolution mass spectrometry (HRMS).
Molecular Weight 211.19 g/mol The monoisotopic mass of the protonated molecule [M+H]⁺ is the primary target for MS detection (m/z 212.0682).[3]
Predicted pKa ~2.5 - 3.5The electron-withdrawing trifluoromethyl group reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline. The pKa suggests that acidification of the mobile phase (e.g., with formic acid) will ensure the analyte is in its protonated form, enhancing ESI+ efficiency.[1]
Predicted logP ~3.0 - 3.5The moderate lipophilicity indicates good solubility in common organic solvents like acetonitrile and methanol, and suggests that reversed-phase chromatography (e.g., C18) will provide effective retention and separation.[1]

Experimental Workflow: From Sample to Signal

The overall analytical process is a multi-step workflow designed to ensure accuracy, reproducibility, and sensitivity. Each stage is optimized to present the analyte to the mass spectrometer in the most effective manner.

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Standards (Serial Dilution in 50:50 ACN:H₂O) A->B Dilute C 3. Chromatographic Separation (Reversed-Phase C18 Column) B->C D 4. Ionization (Positive Electrospray - ESI+) C->D E 5. Mass Analysis (Full Scan & Product Ion Scan) D->E F 6. Mass Confirmation (HRMS for [M+H]⁺) E->F G 7. Fragmentation Analysis (Identify Key Product Ions) F->G H 8. Quantitative Method (Develop MRM Transitions) G->H

Caption: Overall workflow for the analysis of this compound.

Detailed Methodologies and Protocols

Protocol 1: Sample and Standard Preparation

The goal of this protocol is to prepare clean, particle-free solutions at known concentrations suitable for LC-MS injection.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Transfer to a 1.0 mL volumetric flask.

    • Dissolve and bring to volume with LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

  • Working Standard Solutions (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution using a diluent that mirrors the initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • For quantitative analysis, prepare a calibration curve by diluting the stock to a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (e.g., from a reaction mixture):

    • Quench the reaction if necessary.

    • Dilute an aliquot of the mixture with the diluent (acetonitrile or methanol) to a concentration within the calibration range.

    • Vortex thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates that could damage the LC-MS system.

Protocol 2: Liquid Chromatography (LC) Separation

Reversed-phase chromatography is the method of choice, providing excellent retention for this moderately nonpolar molecule and compatibility with ESI-MS.

LC ParameterRecommended SettingRationale
System UPLC or HPLCUPLC offers higher resolution and faster run times.
Column C18, ≤ 2.5 µm, 2.1 x 50 mmA standard C18 phase provides robust retention. Smaller particle sizes improve peak efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common strong solvent with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 5 minA gradient ensures elution of the analyte as a sharp peak while cleaning the column of more nonpolar impurities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 2 - 5 µLKept low to prevent peak distortion and column overload.
Protocol 3: Mass Spectrometry (MS) Detection

The MS parameters are tuned to maximize the signal of the protonated molecular ion. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap instrument is recommended for initial identification, while a triple quadrupole (QqQ) is ideal for quantification.[4][5]

MS ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar and semi-polar molecules that can be protonated in solution.[6]
Ionization Mode Positive (+)The basic quinoline nitrogen is readily protonated to form [M+H]⁺.
Capillary Voltage +3.5 kVOptimizes the electrospray plume for efficient ion formation.
Source Temp. 120 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CEfficiently removes solvent from the charged droplets.
Nebulizer Gas Nitrogen, 35 psiAssists in droplet formation.
Drying Gas Flow Nitrogen, 10 L/minFacilitates solvent evaporation.
Full Scan Range m/z 70 - 300A range that captures the precursor ion and all likely fragments.

Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation pattern is crucial for confirming the molecule's identity and for developing highly selective quantitative methods. Collision-Induced Dissociation (CID) in the collision cell of the mass spectrometer (MS/MS) is used to generate fragment ions.

Expected Precursor Ion: [M+H]⁺ = m/z 212.0682

The fragmentation of the quinoline core and its substituents follows established chemical principles. The primary fragmentation pathways for this compound are predicted to involve losses of neutral molecules or radicals from the stable aromatic system.

G precursor [M+H]⁺ m/z 212.07 frag1 [M+H - HF]⁺ m/z 192.06 precursor->frag1 - HF (20 Da) frag2 [M+H - CH₃]⁺ m/z 197.05 precursor->frag2 - •CH₃ (15 Da) frag3 [M+H - CF₃]⁺ m/z 143.07 precursor->frag3 - •CF₃ (69 Da) frag4 [M+H - HF - HCN]⁺ m/z 165.05 frag1->frag4 - HCN (27 Da)

Sources

Introduction: The Quinoline Scaffold in Drug Discovery and Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for developing and validating assays using 8-Methyl-5-(trifluoromethyl)quinoline. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated for their potential as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Concurrently, the methyl group can influence steric interactions and electronic properties. The specific compound, this compound, thus represents a promising candidate for the development of novel therapeutic agents and specialized research probes.

This guide outlines detailed protocols for exploring the potential of this compound in three key application areas: as a novel anticancer agent, as a fluorescent probe for ion sensing, and as an antimicrobial agent.

Application Note I: High-Throughput Screening for Anticancer Activity

Scientific Rationale

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism often involves the inhibition of critical cellular processes such as DNA replication and repair, or the modulation of signaling pathways like PI3K/AKT/mTOR.[5][6] Given the structural alerts present in this compound, it is hypothesized that this compound may exhibit antiproliferative activity. A high-throughput cell-based assay is the primary method for initial screening of such compounds.[7][8]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for High-Throughput Cytotoxicity Screening.

Detailed Protocol: Cell Viability Assay (MTT-Based)
  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116, HeLa) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsinization and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add 1 µL of each compound dilution to the corresponding wells of the 96-well plate. Include vehicle control (DMSO) and positive control (e.g., Cisplatin) wells.

  • Incubation:

    • Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

Application Note II: Development as a Fluorescent Chemosensor

Scientific Rationale

The rigid, planar structure and conjugated π-system of the quinoline ring often impart fluorescent properties to its derivatives.[9] These compounds can act as chemosensors for metal ions, where ion binding modulates the electronic properties of the fluorophore, leading to a change in fluorescence intensity (quenching or enhancement) or a spectral shift.[10][11] 8-Hydroxyquinoline and its derivatives are well-known metal chelators and have been developed as fluorescent probes.[7][12] While this compound lacks the hydroxyl group, the nitrogen atom in the quinoline ring can still participate in metal coordination. This protocol outlines the steps to evaluate its potential as a fluorescent sensor for various metal ions.

Experimental Workflow: Fluorescent Chemosensor Evaluation

Caption: Workflow for evaluating a fluorescent chemosensor.

Detailed Protocol: Metal Ion Sensing
  • Spectroscopic Characterization:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Record the absorption and emission spectra of a diluted solution (e.g., 10 µM) to determine the optimal excitation and emission wavelengths.

  • Selectivity Screening:

    • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) in the same solvent.

    • In a series of cuvettes, add the this compound solution (10 µM).

    • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.

    • Record the fluorescence emission spectrum for each sample and compare the intensity to the compound-only control.

  • Fluorescence Titration:

    • For any metal ion that causes a significant change in fluorescence, perform a titration experiment.

    • To a cuvette containing the compound solution (10 µM), incrementally add small aliquots of the target metal ion stock solution.

    • Record the fluorescence spectrum after each addition.

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the compound and the target metal ion, keeping the total molar concentration constant.

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the compound. The maximum of the plot will indicate the stoichiometry of the complex.

Data Presentation
Metal Ion (10 equiv.)Fluorescence Intensity (a.u.)% Quenching/Enhancement
None5000
Zn²⁺480-4%
Cu²⁺50-90%
Fe³⁺80-84%
Ni²⁺450-10%

Application Note III: Antimicrobial and Antifungal Susceptibility Testing

Scientific Rationale

The quinoline scaffold is a cornerstone of many antibacterial and antifungal drugs.[2][13] Quinolone antibiotics, for instance, target bacterial DNA gyrase and topoisomerase IV.[5] The lipophilic nature of the trifluoromethyl group can enhance membrane permeability, potentially increasing the compound's efficacy against microbial pathogens.[1] This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) or a fungal strain (e.g., Candida albicans) in appropriate broth overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, add a viability indicator like resazurin and measure fluorescence to quantify growth inhibition.

Data Presentation
Concentration (µg/mL)S. aureus GrowthE. coli GrowthC. albicans Growth
128---
64-+-
32++-
16+++
MIC 128 >128 64

References

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025).
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed.
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (2025).
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. (n.d.). Benchchem.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. (n.d.). Benchchem.
  • Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. (2020). International Research Journal of Science & Engineering.
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (n.d.). MDPI.
  • Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. (2010). PLoS One.
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. (2021).
  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025).
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). MDPI.
  • A High-Throughput Cell-Based Screen Identified a 2-[(E)
  • Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. (2007). PubMed.
  • A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace w

Sources

Application Notes and Protocols for High-Throughput Screening of 8-Methyl-5-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a trifluoromethyl group, as seen in the 8-Methyl-5-(trifluoromethyl)quinoline backbone, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This unique combination of a quinoline core, a methyl group, and a trifluoromethyl moiety makes this class of compounds particularly attractive for drug discovery campaigns targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for libraries of this compound derivatives. It emphasizes the rationale behind experimental choices, robust protocol design, and rigorous data analysis to ensure the identification of high-quality lead compounds.

Designing the High-Throughput Screening Cascade

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while eliminating false positives.[8][9] The screening cascade typically involves primary screening, hit confirmation, and secondary assays to determine potency, selectivity, and mechanism of action.

The HTS Workflow: A Visual Overview

The following diagram illustrates a typical workflow for an HTS campaign, from initial assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Target Selection, Reagent Optimization) Miniaturization Assay Miniaturization (e.g., 384-well format) Assay_Dev->Miniaturization Assay_Val Assay Validation (Z' > 0.5) Miniaturization->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Data_Analysis Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Picking->Dose_Response Counter_Screens Counter-Screens (Selectivity & Off-Target Effects) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Mechanism of Action) Counter_Screens->Orthogonal_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Application Focus 1: Anticancer Activity Screening

Derivatives of the quinoline scaffold have shown significant promise as anticancer agents by targeting various dysregulated signaling pathways in cancer cells.[2][10] A common approach is to screen for compounds that inhibit cancer cell proliferation.

Cell-Based Antiproliferative Assay Protocol

This protocol describes a cell-based assay to identify compounds that inhibit the growth of a cancer cell line, such as the human colon cancer cell line HCT-116.[10] The assay utilizes the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells to a colored formazan product.[1]

1. Materials and Reagents:

  • HCT-116 human colon carcinoma cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound derivative library (solubilized in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom cell culture plates

2. Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HCT-116 cells to ~80% confluency.

    • Trypsinize the cells, resuspend in fresh medium, and count using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a master plate of the this compound derivatives at a 200x final concentration in DMSO.

    • Using an automated liquid handler with pin tool or acoustic dispensing technology, transfer 250 nL of the compound solution to the corresponding wells of the cell plate. This results in a final compound concentration of 10 µM in 0.5% DMSO.

    • Include wells with DMSO only (negative control) and a positive control (e.g., Doxorubicin at a known IC50 concentration).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium from each well.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis and Hit Identification:

  • Normalization: The percentage of cell viability is calculated for each well using the following formula: % Viability = [(Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank)] * 100

  • Hit Criteria: A "hit" is typically defined as a compound that reduces cell viability by more than 3 standard deviations from the mean of the negative controls, or below a certain threshold (e.g., <50% viability).

  • Z'-Factor Calculation: The quality and robustness of the assay should be assessed by calculating the Z'-factor using the positive and negative controls on each plate.[9][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

ParameterDescriptionAcceptance Criteria
Primary Hit Threshold % inhibition of cell proliferation> 50%
Z'-Factor Statistical measure of assay quality≥ 0.5
Signal-to-Background Ratio of negative control to positive control signal> 5

Application Focus 2: Antiviral Activity Screening

The quinoline scaffold is present in several approved antiviral drugs, making this compound class a promising starting point for the discovery of new antiviral agents.[3] A common HTS approach for antiviral drug discovery is the cytopathic effect (CPE) inhibition assay.[12][13]

CPE-Based Antiviral Assay Protocol

This protocol is designed to identify compounds that protect host cells from virus-induced cell death.[13][14] It uses a recombinant virus expressing a reporter gene (e.g., luciferase) or measures cell viability as an endpoint.

1. Materials and Reagents:

  • Vero E6 cells (or another susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS and 1% Penicillin-Streptomycin

  • Virus stock (e.g., a replication-competent reporter virus)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • This compound derivative library

  • Positive control (e.g., a known antiviral drug like Remdesivir)

  • 384-well white, solid-bottom cell culture plates

2. Step-by-Step Protocol:

  • Cell Seeding:

    • Seed Vero E6 cells in 384-well plates at a density of 5,000 cells/well in 40 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Perform serial dilutions of the compound library in an appropriate solvent (e.g., DMSO).

    • Add 250 nL of the compound solutions to the cell plates.

  • Virus Infection:

    • Dilute the virus stock to a multiplicity of infection (MOI) of 0.01 in DMEM with 2% FBS.

    • Add 10 µL of the diluted virus to each well, except for the mock-infected control wells.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2, or until ~90% CPE is observed in the virus control wells.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

3. Data Analysis and Hit Confirmation:

  • Data Normalization: The percentage of CPE inhibition is calculated as follows: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100

  • Hit Confirmation: Primary hits should be re-tested in a dose-response format to determine the 50% effective concentration (EC50).

  • Cytotoxicity Counter-Screen: It is crucial to perform a counter-screen in the absence of the virus to identify compounds that are cytotoxic to the host cells.[12] The 50% cytotoxic concentration (CC50) should be determined. A promising antiviral hit will have a high selectivity index (SI = CC50 / EC50).

ParameterDescriptionTypical Value
EC50 50% effective concentration for viral inhibition< 10 µM
CC50 50% cytotoxic concentration> 50 µM
Selectivity Index (SI) Ratio of CC50 to EC50> 10

Application Focus 3: Biochemical Enzyme Inhibition Screening

Many quinoline derivatives exert their biological effects by inhibiting specific enzymes.[1][15] Biochemical assays are ideal for HTS as they directly measure the interaction between a compound and its molecular target in a controlled, cell-free system.[5]

Generic Kinase Inhibition Assay Protocol (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a specific kinase. The assay measures the amount of ADP produced, which is a common product of all kinase reactions.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar fluorescence-based ADP detection system)

  • This compound derivative library

  • Positive control (e.g., a known kinase inhibitor like Staurosporine)

  • 384-well low-volume white plates

2. Step-by-Step Protocol:

  • Compound Dispensing:

    • Dispense 250 nL of the compound library (in DMSO) into the assay plates.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in the reaction buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Prepare an ATP solution at 2x the final concentration (at or below the Km for ATP).

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence with a plate reader.

3. Data Analysis and Mechanism of Action:

  • Data Normalization: The percentage of kinase inhibition is calculated relative to high and low controls.

  • Hit Validation: Confirmed hits should be further characterized to determine their IC50 values and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies.[16]

Visualizing the Kinase Inhibition Assay Principle

The following diagram illustrates the principle of the ADP-Glo™ kinase assay.

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate ADP ADP Kinase->ADP Substrate Substrate ATP ATP Inhibitor Inhibitor (Quinoline Derivative) Inhibitor->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Light Luminescent Signal Kinase_Detection_Reagent->Light

Caption: Principle of a fluorescence-based kinase inhibition assay.

Hit Validation and Triage: Ensuring Trustworthiness

Identifying hits in a primary screen is only the first step. A rigorous hit validation process is essential to eliminate artifacts and prioritize compounds for lead optimization.[8]

Key Steps in Hit Validation:

  • Re-sourcing and Re-testing: Obtain a fresh sample of the hit compound to confirm its activity.

  • Dose-Response Analysis: Generate a full dose-response curve to determine potency (IC50/EC50) and ensure a sigmoidal relationship.

  • Orthogonal Assays: Validate the hit in a different assay format that relies on an alternative detection technology or biological principle to rule out assay-specific artifacts.

  • Counter-Screens: As mentioned previously, perform counter-screens to assess selectivity against related targets and to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors).[12][14]

  • Initial Structure-Activity Relationship (SAR): Test commercially available analogs of the hit compound to see if small structural changes lead to predictable changes in activity.[8]

Conclusion

The this compound scaffold holds significant potential for the discovery of novel therapeutics. By employing a well-designed high-throughput screening cascade that incorporates robust assay methodologies, stringent hit validation criteria, and a logical progression from primary screening to secondary and mechanistic studies, researchers can effectively mine chemical libraries of these derivatives. The protocols and principles outlined in this guide provide a solid foundation for initiating successful drug discovery campaigns targeting a wide range of diseases.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease.Vertex AI Search.
  • Application Notes and Protocols for High-Throughput Screening of 2-(4-Bromophenyl)
  • High-Throughput Inhibitor Assays and Screening.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • Application Notes and Protocols for High-Throughput Screening in Drug Discovery.Benchchem.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
  • High-throughput Screening Steps.Small Molecule Discovery Center (SMDC) - UCSF.
  • Reporting data from high-throughput screening of small-molecule libraries.
  • Assay development and high-throughput antiviral drug screening against Bluetongue virus.Journal of Virological Methods.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • High throughput screening of small molecule library: procedure, challenges and future.Journal of Cancer Science & Therapy.
  • High-Throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus.
  • Cell-based Assays to Identify Inhibitors of Viral Disease.
  • Application of High-Throughput Screening in Drug Discovery.AZoLifeSciences.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.Current Protocols in Chemical Biology.
  • Application Notes and Protocols for High-Throughput Screening Assays with 6-Chloro-2-phenylquinolin-4-ol and its Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.RSC Advances.
  • Basics of Enzymatic Assays for HTS.Assay Guidance Manual - NCBI Bookshelf.
  • High-Throughput Screening (HTS)
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.Molecules.
  • Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide.Benchchem.

Sources

Application Notes and Protocols for Cell-Based Assays with 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile scaffold allows for a wide range of structural modifications, leading to a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2][3] The introduction of a trifluoromethyl group into the quinoline ring system has been shown to enhance the biological activity of these compounds in many cases.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-Methyl-5-(trifluoromethyl)quinoline in various cell-based assays to elucidate its potential therapeutic effects.

While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for evaluating trifluoromethyl-substituted quinoline derivatives. These assays are designed to assess the compound's impact on cell viability, proliferation, and the induction of apoptosis, providing a foundational understanding of its mechanism of action.

Core Principles of Evaluation

The primary objective of these protocols is to systematically evaluate the biological activity of this compound. This is achieved by employing a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The causality behind this experimental workflow is to first establish the compound's general effect on cell viability and then to dissect the underlying cellular and molecular events.

Experimental Workflow Overview

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis a Cell Viability/Cytotoxicity Assay (MTT) b Apoptosis Assay (Annexin V/PI Staining) a->b If cytotoxic c Cell Cycle Analysis b->c Confirm apoptosis d Western Blot for Key Signaling Proteins (e.g., PI3K/Akt/mTOR) c->d Investigate upstream pathways G cluster_0 Flow Cytometry Quadrants q1 Q1: Necrotic (Annexin V-/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q3->q1 Necrosis q4 Q4: Early Apoptotic (Annexin V+/PI-) q3->q4 Early Apoptosis q4->q2 Late Apoptosis

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Part 3: Cell Cycle Analysis

Quinoline derivatives can exert their antiproliferative effects by inducing cell cycle arrest at different phases (G0/G1, S, or G2/M). [4]Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. [4] * Incubate at -20°C for at least 2 hours. [4]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature. [4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases.

Part 4: Investigating Potential Signaling Pathways

Many quinoline derivatives have been shown to target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. [5][6]Western blotting can be used to assess the phosphorylation status and total protein levels of key components of these pathways.

Potential Signaling Pathway Inhibition

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Inhibition a Growth Factor Receptor b PI3K a->b c Akt b->c d mTOR c->d e Cell Proliferation, Survival, Angiogenesis d->e inhibitor This compound inhibitor->b Inhibits inhibitor->c Inhibits inhibitor->d Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the biological activities of this compound. By systematically assessing its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation into specific molecular targets and signaling pathways will be crucial for the continued development of this and other promising quinoline derivatives.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Posa, V., et al. (2021).
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Singh, T., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Kaur, H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Yurttaş, L., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Martini, S., et al. (2021).
  • Szałabska, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.
  • UK Research and Innovation. (n.d.).
  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Biot, C., et al. (1997). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)
  • BenchChem. (2025). Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds.
  • de Souza, N. B., et al. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PubMed Central.
  • Asija, S., & Ansari, M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References.
  • da Silva, G. G., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI.

Sources

Application Notes & Protocols for the In Vitro Evaluation of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have been extensively investigated and developed into therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, quinolines bearing a trifluoromethyl substituent, such as 8-Methyl-5-(trifluoromethyl)quinoline, represent a promising class of compounds for drug discovery.

This document provides a comprehensive, tiered framework for the initial in vitro characterization of this compound. The proposed workflow is designed to first establish a foundational understanding of the compound's cytotoxic profile and then systematically screen for potential anticancer and anti-inflammatory activities, followed by preliminary mechanistic studies.

Strategic Workflow for In Vitro Evaluation

A phased approach is critical for the efficient evaluation of a novel compound. This ensures that resources are directed toward the most promising biological activities and that downstream assays are conducted at non-cytotoxic concentrations. The workflow begins with foundational cytotoxicity screening, proceeds to primary functional screening, and culminates in targeted mechanistic assays.

G cluster_0 Phase 1: Foundational Assessment A Compound Preparation (Solubilization in DMSO) B Cytotoxicity Screening (MTT Assay) A->B C Determine Non-Toxic Concentration Range & IC50 B->C D Anti-Proliferative Assay (Cancer Cell Panel) C->D If cytotoxic E Anti-inflammatory Assay (LPS-stimulated Macrophages) C->E Use non-toxic conc. F Apoptosis Assay (Caspase 3/7 Activity) D->F If selective cytotoxicity is observed G Kinase Inhibition Assay (Luminescence-based) D->G If anti-proliferative activity is observed H NO & Cytokine Quantification (Griess & ELISA) E->H If primary screen is positive

Caption: Tiered workflow for in vitro characterization of a novel compound.

Part 1: Foundational Protocols

Before assessing functional activity, it is crucial to determine the compound's effect on cell viability. This step identifies the appropriate concentration range for subsequent experiments, ensuring that observed effects are not merely artifacts of cytotoxicity.

Protocol 1.1: Compound Handling and Solubilization

The accurate preparation of stock solutions is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For experiments, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a level that could induce solvent-based toxicity, typically ≤0.5% (v/v).[5]

Protocol 1.2: General Cell Culture Maintenance

Standard aseptic cell culture techniques are assumed. Cells should be maintained in a logarithmic growth phase and be free of contamination.

  • Cell Lines: Procure cell lines from a reputable cell bank (e.g., ATCC). For initial cytotoxicity, a common cancer cell line (e.g., HeLa or A549) and a non-cancerous line (e.g., human dermal fibroblasts, HFF-1) are recommended.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Subculture the cells every 2-3 days to maintain optimal density and viability.[5]

Protocol 1.3: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][7]

MTT_Principle cluster_reaction Cellular Reaction viable_cell Viable Cell mitochondria Mitochondrial Dehydrogenases viable_cell->mitochondria mtt MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt->formazan Reduction dmso DMSO formazan->dmso Solubilization solution Purple Solution dmso->solution measurement Measure Absorbance (570 nm) solution->measurement

Caption: Principle of the MTT cell viability assay.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. A common starting range is from 0.1 µM to 100 µM.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5][6] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation and Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Cell LineThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
A549 (Lung Carcinoma)Experimental Value0.8 ± 0.1
MCF-7 (Breast Cancer)Experimental Value1.2 ± 0.2
HFF-1 (Normal Fibroblast)Experimental Value> 50

Part 2: Primary Screening for Biological Activity

Based on the known activities of related quinoline compounds, primary screening should focus on anti-proliferative and anti-inflammatory effects.[1][3]

Section 2.1: Anti-inflammatory Activity Screening

Rationale: Many quinoline derivatives exhibit anti-inflammatory properties.[1][3] A standard and robust model for assessing anti-inflammatory potential involves using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates inflammatory pathways.[6][7]

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Signaling Cascade (e.g., MAPK, NF-κB) TLR4->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocates to iNOS iNOS Expression Nucleus->iNOS Induces Transcription COX2 COX-2 Expression Nucleus->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces TNF TNF-α, IL-6 Cytokines->TNF Translation & Secretion

Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Protocol 2.1.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[6]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from the MTT assay).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include an unstimulated control and an LPS-only control.[7]

  • Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.[7]

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.[7]

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2.1.2: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[7]

Procedure:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the compound, and LPS stimulation as described in the NO production assay (Protocol 2.1.1).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance and calculating the cytokine concentration based on the standard curve.

Part 3: Mechanistic Insight Protocols

If the primary screening reveals significant biological activity (e.g., potent and selective cytotoxicity against cancer cells), the next logical step is to investigate the underlying mechanism of action.

Protocol 3.1: Kinase Inhibition Profiling

Rationale: The dysregulation of protein kinase activity is a hallmark of cancer.[10] Many quinoline-based anticancer agents function as kinase inhibitors.[11] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, provides a sensitive and high-throughput method to screen for kinase inhibition.

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back into ATP, which is used to generate a luminescent signal via a luciferase reaction. The signal is proportional to the amount of ADP produced and thus to kinase activity.[10] A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., a panel of cancer-relevant kinases)

  • Kinase substrate peptide and ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.[10]

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control.

  • Add the kinase of interest and incubate for ~10 minutes to allow for inhibitor binding.[10]

  • Initiate Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP (incubate for 40 minutes).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes).[10]

  • Data Acquisition: Measure the luminescence of each well.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation:

Kinase TargetThis compound (IC50 in nM)Staurosporine (Control) (IC50 in nM)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • BenchChem. (2025).
  • JoVE. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025).
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • ResearchGate. (n.d.).
  • ResearchG
  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PubMed Central. (n.d.).
  • BenchChem. (2025). Application Notes: In Vitro Profiling of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Journal of Pharmaceutical Research International. (2025).
  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

Sources

Introduction: A Framework for Investigating a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Preclinical Evaluation of 8-Methyl-5-(trifluoromethyl)quinoline Using Animal Models

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and biological efficacy of these molecules.[1] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, this compound, in animal models. Given that the specific mechanism of action for this compound is yet to be fully elucidated, this guide is structured around two plausible and high-impact therapeutic areas for quinoline derivatives: oncology and neuropharmacology .

The protocols and methodologies detailed herein are designed to serve as a robust framework for characterizing the compound's in vivo effects, whether it is being investigated as a potential anticancer agent or for its impact on the nervous system (either neurotoxic or neuroprotective). This guide emphasizes scientific rigor, ethical considerations, and data-driven decision-making to facilitate a thorough preclinical assessment.

PART 1: Preclinical Assessment of Anticancer Efficacy

The investigation of novel compounds for anticancer activity necessitates the use of in vivo models to understand efficacy, toxicity, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system.[2][3][4] Animal models are indispensable for evaluating how a compound affects tumor growth within a physiological context, which cannot be replicated by in vitro assays alone.[5]

Selection of an Appropriate Animal Model: Glioblastoma Case Study

Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis, making it a critical area for novel drug development.[6][7][8][9] Mouse models are instrumental in GBM research.[6][8][9][10] The choice of model is paramount and depends on the specific research question, particularly concerning the role of the immune system.

Model TypeDescriptionAdvantagesDisadvantagesKey Considerations
Syngeneic Models (e.g., GL261) Murine glioma cells (e.g., GL261) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6).[6][8][10]Fully intact immune system, allowing for the study of immunomodulatory effects of the compound.[6][10] Recapitulates tumor-immune interactions.Tumor cells are of murine origin, which may not fully represent the genetic complexity of human GBM.Ideal for initial efficacy screening and for compounds hypothesized to have an immunomodulatory mechanism of action.
Xenograft Models (e.g., U87-MG) Human glioblastoma cell lines (e.g., U87-MG) or patient-derived tumor tissue (PDX) are implanted into immunodeficient mice (e.g., nude, NOD/SCID).[5][6][8][10]Allows for the study of human-derived tumors, preserving some of the original tumor's genetic and histological features.[7][8] PDX models, in particular, are considered more clinically relevant.[8]Lack of a functional adaptive immune system, preventing the assessment of immune-related effects.[5][8] Cell lines may genetically drift over time.[8]Best suited for evaluating direct cytotoxic or anti-proliferative effects on human cancer cells and for compounds not expected to primarily act through the immune system.

For an initial, broad assessment of this compound, a syngeneic orthotopic glioblastoma model (GL261 in C57BL/6 mice) is recommended to capture both direct and potential immunomodulatory effects.

Experimental Workflow for Anticancer Efficacy Studies

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A1 Acclimatize C57BL/6 Mice A3 Orthotopic Intracranial Implantation of GL261 Cells A1->A3 A2 Culture GL261 Glioma Cells A2->A3 B1 Tumor Establishment Confirmation (Bioluminescence Imaging) A3->B1 B2 Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) B1->B2 B3 Daily Dosing (e.g., Oral Gavage) & Health Monitoring B2->B3 B4 Longitudinal Tumor Growth Monitoring (Imaging) B3->B4 Repeat C1 Euthanasia at Predefined Endpoint (e.g., Tumor Burden, Clinical Signs) B4->C1 C2 Tissue Collection (Tumor, Brain, Blood, Organs) C1->C2 C3 Histopathology & Immunohistochemistry C2->C3 C4 Molecular Analysis (e.g., Western Blot, qPCR) C2->C4

Caption: Workflow for in vivo anticancer efficacy testing.

Detailed Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Model Establishment

  • Cell Culture: Culture GL261 murine glioma cells (stably transfected with luciferase for imaging) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Animal Preparation: Use 8-10 week old male C57BL/6 mice. Anesthetize the mouse using isoflurane and secure it in a stereotactic frame.

  • Surgical Procedure: Create a midline scalp incision to expose the skull. Using a stereotactic drill, create a small burr hole over the right cerebral hemisphere (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture).

  • Cell Implantation: Slowly inject 5 µL of cell suspension (e.g., 1 x 10^5 GL261-luc cells) into the brain parenchyma at a depth of 3 mm.

  • Post-operative Care: Seal the burr hole with bone wax and suture the scalp incision. Provide post-operative analgesia and monitor the animal's recovery.

Protocol 2: Compound Administration via Oral Gavage

This protocol must be performed by trained personnel to prevent injury.[11][12][13]

  • Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[13] Prepare the formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Tube Measurement: Measure the gavage needle (a flexible, soft-tipped needle is recommended) from the animal's mouth to the last rib to estimate the distance to the stomach and prevent perforation.[11][12]

  • Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.[12][13]

  • Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus.[12] If resistance is met, withdraw and reposition. Administer the compound slowly.

  • Monitoring: After administration, monitor the animal for any signs of distress or labored breathing.[11][14]

Protocol 3: Dose-Response and Efficacy Study

  • Tumor Confirmation: 7-10 days post-implantation, confirm tumor establishment via bioluminescence imaging.

  • Group Allocation: Randomize mice with established tumors into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., Temozolomide)

  • Treatment: Administer treatments daily via oral gavage for a predefined period (e.g., 21 days).

  • Monitoring: Monitor tumor growth via imaging twice weekly. Record body weight and clinical signs daily.

  • Endpoint: Euthanize mice when they reach a predefined endpoint (e.g., >20% body weight loss, neurological symptoms, or a specific tumor volume). The primary endpoint is overall survival.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK Study: A separate cohort of non-tumor-bearing mice should be used.

  • Administer a single dose of the compound.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via sparse sampling.[15]

  • Analyze plasma concentrations of the compound using LC-MS/MS to determine parameters like Cmax, Tmax, AUC, and half-life.[16][17]

PD Study:

  • In tumor-bearing animals from the efficacy study, collect tumor tissue at the endpoint.

  • Assess target engagement by measuring the downstream effects of the hypothesized pathway. For example, if the compound is a kinase inhibitor, measure the phosphorylation status of its target protein via Western blot or IHC.[18]

  • PD endpoints can also include changes in proliferation markers (Ki-67) or apoptosis (cleaved caspase-3).[19][20]

G This compound This compound Hypothetical Target Kinase (e.g., AKT) Hypothetical Target Kinase (e.g., AKT) This compound->Hypothetical Target Kinase (e.g., AKT) Inhibits Downstream Effector (e.g., mTOR) Downstream Effector (e.g., mTOR) Hypothetical Target Kinase (e.g., AKT)->Downstream Effector (e.g., mTOR) Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effector (e.g., mTOR)->Cell Proliferation & Survival Promotes

Caption: Hypothetical signaling pathway inhibition.

PART 2: Preclinical Assessment of Neurological Effects

Quinoline derivatives can also exhibit neurotoxic or neuroprotective properties.[21] A thorough evaluation of a novel compound's effects on the nervous system is critical. A common and clinically relevant model is chemotherapy-induced peripheral neuropathy (CIPN), which can be used to assess both the neurotoxic potential of the compound itself or its ability to protect against a known neurotoxin.[1][22][23]

Selection of an Appropriate Animal Model: CIPN

Rats are frequently used for neurotoxicity and behavioral studies due to their larger size, which facilitates surgical and electrophysiological procedures, and a well-characterized behavioral repertoire.[24][25][26][27]

StrainKey CharacteristicsSuitability for Neurotoxicity Studies
Sprague-Dawley Outbred, calm temperament, widely used in toxicology and pharmacology.[24]Excellent general-purpose model. Well-characterized responses to various neurotoxins, including chemotherapeutics like cisplatin and paclitaxel.[22][27]
Wistar Outbred, another popular general-purpose strain.Also widely used and suitable for neurotoxicity studies. Some inter-strain variability in response compared to Sprague-Dawley may exist.
Lewis Inbred, known for its distinct immune response profile (Th2-biased).Useful for studies where neuroinflammation is a key component of the neurotoxic mechanism.

For a general neurotoxicity assessment, the Sprague-Dawley rat is a robust and well-validated choice.[24]

Experimental Workflow for Neurotoxicity Assessment

G cluster_0 Phase 1: Baseline & Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A1 Acclimatize Sprague-Dawley Rats A2 Baseline Behavioral Testing (von Frey, Hargreaves) A1->A2 A3 Induce Neuropathy (e.g., Cisplatin) OR Administer Test Compound A2->A3 B1 Administer Vehicle or this compound A3->B1 B2 Weekly Behavioral Testing B1->B2 Repeat B3 Monitor Body Weight & General Health B2->B3 C1 Euthanasia at Study End B3->C1 C2 Nerve Conduction Velocity (NCV) Measurement C1->C2 C3 Tissue Collection (Sciatic Nerve, DRG, Spinal Cord) C2->C3 C4 Histopathology (Nerve Fiber Density, Myelination) C3->C4

Caption: Workflow for neurotoxicity/neuroprotection studies.

Detailed Experimental Protocols

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

  • Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Stimulation: Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity. A lower threshold indicates allodynia (pain from a non-painful stimulus).[26]

Protocol 5: Assessment of Thermal Hyperalgesia (Hargreaves Test)

  • Acclimation: Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

  • Stimulation: Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw.

  • Response: The test measures the latency for the rat to withdraw its paw from the heat source.

  • Endpoint: A shortened withdrawal latency indicates thermal hyperalgesia (exaggerated pain from a painful stimulus).[25][26]

Protocol 6: Nerve Conduction Velocity (NCV) Measurement

  • Anesthesia: Anesthetize the rat at the study endpoint.

  • Electrode Placement: Place stimulating electrodes on the sciatic nerve at two distinct points (e.g., sciatic notch and Achilles tendon). Place recording electrodes on the interosseous muscles of the paw.

  • Measurement: Deliver a supramaximal electrical stimulus at both points and record the latency of the evoked muscle action potential.

  • Calculation: NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies. A reduced NCV is indicative of nerve damage, particularly demyelination.[22]

General Considerations

Data Analysis and Interpretation
  • Tumor Growth and Survival: For efficacy studies, tumor growth curves should be analyzed using a mixed-effects model or two-way ANOVA with repeated measures. Survival data should be analyzed using the Kaplan-Meier method with a log-rank test.[32]

  • Behavioral Data: Behavioral data (e.g., withdrawal thresholds, latencies) are typically analyzed using a two-way ANOVA to assess the effects of treatment over time.

  • Sample Size: Power calculations should be performed during the experimental design phase to ensure an adequate number of animals per group to detect a statistically significant effect.[32]

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted with the highest standards of animal welfare and in compliance with institutional and national guidelines.

  • The 3Rs Principle: All protocols should adhere to the principles of Replacement, Reduction, and Refinement .[33][34]

    • Replacement: Use of in vitro methods to narrow down dose ranges before in vivo studies.

    • Reduction: Using appropriate statistical design (e.g., factorial designs) to minimize the number of animals used.[31]

    • Refinement: Using humane endpoints, providing environmental enrichment, and ensuring proper training of personnel to minimize animal pain and distress.[33]

  • Guidelines: Studies should be designed in accordance with guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD) and institutional animal care and use committees (IACUCs).[33][34][35][36][37]

References

  • Candolfi, M., Curtin, J. F., Nichols, W. S., et al. (2007). The Intracranial Injection of GL261 Murine Glioma Cells into C57BL/6 Mice Is a Relevant Orthotopic Model of Glioblastoma. Journal of Visualized Experiments, (5), e233.
  • Baumann, B. C., Dorsey, J. F., Benci, J. L., et al. (2012). Stereotactic Intracranial Implantation and In Vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme. Journal of Visualized Experiments, (67), e4089.
  • Goidts, V., De, M. B., & Van, B. K. (2018). Mouse Models of Glioblastoma. Glioblastoma, 135-147.
  • Agnihotri, S., Zadeh, G. (2016). Genetically engineered mice models and generating glioblastoma multiforme in the brain. Neurosurgical Focus, 41(2), E2.
  • O'Rourke, D. M., Nasrallah, M. P., & Desai, A. S. (2019). Contemporary Mouse Models in Glioma Research. Cancers, 11(5), 643.
  • Hoke, A., & Ray, M. (2014).
  • Cavaletti, G., & Marmiroli, P. (2015). Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy. Methods in Molecular Biology, 1255, 385-400.
  • Institutional Animal Care and Use Committee, University of California, San Francisco. (n.d.).
  • Instech Laboratories, Inc. (2020, July 10).
  • Institutional Animal Care and Use Committee, Washington State University. (2021, September 21).
  • Gonzalez-Ericsson, P. I., & Arteaga, C. L. (2021). Integrating Molecular Biomarker Inputs Into Development and Use of Clinical Cancer Therapeutics. Frontiers in Oncology, 11, 755181.
  • Dowdall, T., Robinson, I., & Meert, T. F. (2005). Comparison of five different rat models of peripheral nerve injury. Pharmacology, Biochemistry and Behavior, 80(1), 93-108.
  • Day, C. P., Merlino, G., & Van Dyke, T. (2015). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 16(12), 29819-29841.
  • Richmond, A., & Su, Y. (2008). Antitumor Efficacy Testing in Rodents. Cancer Research, 68(19), 7621-7624.
  • Kumar, V., & Anwar, F. (2015). Biomarkers as molecular footprints for cancer therapy: current perspectives and promises. Drug Discovery Today, 20(12), 1461-1468.
  • Scribd. (n.d.).
  • Al-Asmari, A. K., Al-Zahrani, A. M., & Al-Yahya, A. A. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Saudi Journal of Biological Sciences, 27(11), 2942-2954.
  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell.
  • Perivolaropoulou, A. (n.d.). Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences.
  • BenchChem. (2025). Application Notes and Protocols: Pharmacokinetic Analysis of MS432 in Animal Models. BenchChem.
  • Rahva Raamat. (n.d.). Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences.
  • Roy, S., & Majumder, M. (2023). Cancer Biomarkers - Emerging Trends and Clinical Implications for personalized treatment. Seminars in Cancer Biology, 95, 12-25.
  • Rumora, A. E., Lentz, S. I., Hinder, L. M., et al. (2022). Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions. Diabetes & Metabolism Journal, 46(2), 213-228.
  • Biotechfarm. (n.d.).
  • van der Veldt, A. A., Lammertsma, A. A., & van den Eertwegh, A. J. (2014). In Vivo Imaging as a Pharmacodynamic Marker. Clinical Cancer Research, 20(10), 2569-2577.
  • Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design.
  • Al-Massri, K. F., Ahmed, L. A., & El-Abhar, H. S. (2021). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Pharmaceuticals, 14(11), 1105.
  • Cata, J. P., Weng, H. R., Burton, A. W., et al. (2006).
  • Texila International Journal of Basic Medical Science. (n.d.). Role of Biomarkers in Cancer Drug Development: A Mini Review.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: A critical review. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 427-439.
  • UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Boyette-Davis, J., & Dougherty, P. M. (2011).
  • Colvin, L. A. (2019). Chemotherapy-induced painful neuropathy: pain-like behaviours in rodent models and their response to commonly-used analgesics.
  • Curtis, M. J. (2007). Statistics in Pharmacology. British Journal of Pharmacology, 152(2), 155-160.
  • Organisation for Economic Co-operation and Development. (n.d.). Animal Welfare. OECD.
  • Lemaire, M., & Theil, F. P. (2008). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ADMET & DMPK, 6(3), 163-176.
  • OECD Watch. (2023, November 16).
  • Rubinstein, L. V., & Doroshow, J. H. (2011). Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development. Current Oncology Reports, 13(2), 107-113.
  • Journal of Antimicrobial Chemotherapy. (2023, April 18). Animal pharmacokinetics/pharmacodynamics (PK/PD)
  • Berral-González, A., & March-Villalba, J. A. (2023). Molecular Biomarkers in Cancer. International Journal of Molecular Sciences, 24(12), 10107.
  • Kim, J. S., Adamcakova-Dodd, A., & O'Shaughnessy, P. T. (2022).
  • Biobide. (n.d.). Understanding OECD and ICH Guidelines: Harmonizing Safety Standards and Reducing Animal Testing.
  • Oncohema Key. (2016, August 27). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs.
  • Rani Sebastian, et al. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Mingaleeva, S. F. (2018, October 7). In vivo screening models of anticancer drugs.
  • Creative Biolabs. (n.d.). Anticancer Drug Pharmacodynamic.
  • Dranoff, G. (2012). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models.
  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.).

Sources

Formulation of 8-Methyl-5-(trifluoromethyl)quinoline for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scientific Professional

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on achieving adequate systemic exposure. 8-Methyl-5-(trifluoromethyl)quinoline, a compound of interest in drug discovery, presents a significant formulation challenge characteristic of many modern heterocyclic molecules: poor aqueous solubility. This is largely due to its rigid, aromatic quinoline core and the highly lipophilic trifluoromethyl (-CF₃) group.[1][2] Direct administration of the neat compound in aqueous vehicles is unlikely to yield the necessary absorption for meaningful pharmacokinetic (PK) or pharmacodynamic (PD) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation of this compound for preclinical in vivo studies. We will explore the underlying principles of formulation science, from physicochemical characterization to the detailed, step-by-step protocols for preparing robust aqueous suspensions and co-solvent-based solutions.

Pre-formulation Analysis: Understanding the Molecule

A thorough understanding of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. While extensive public data on this compound is scarce, we can infer its critical properties based on its chemical structure and data from analogous compounds.

  • Solubility Profile: The quinoline scaffold is inherently hydrophobic. The addition of a trifluoromethyl group, a potent lipophilicity enhancer, further decreases aqueous solubility.[1][2] Therefore, this compound is expected to be practically insoluble in water. Its solubility will likely be higher in organic solvents.

  • Lipophilicity: The predicted octanol/water partition coefficient (logP) for similar structures is high, indicating a preference for lipid environments.[1] This property is a double-edged sword: while it can facilitate membrane permeation, it makes solubilization in the aqueous environment of the gastrointestinal tract difficult.

  • Stability: Quinoline structures are generally stable. However, the final formulation's pH and choice of excipients should be assessed to ensure the compound does not degrade during preparation or storage.

  • Safety & Handling: Quinolines as a class can have toxicological profiles, including potential genotoxicity.[3][4][5] All handling of the pure compound should be performed in a ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Strategic Formulation Selection: A Decision-Making Workflow

The choice of formulation is dictated by the specific goals of the in vivo study, including the required dose, the route of administration, and the study's duration (single dose vs. repeat dose). For early-stage preclinical studies, the goal is often to develop a simple, safe, and reproducible formulation that enables consistent drug exposure. The two most common and practical approaches for poorly soluble compounds are aqueous suspensions and co-solvent solutions.

The following workflow provides a logical pathway for selecting an appropriate formulation strategy.

G API API: this compound (Poor Aqueous Solubility) Dose Dose Requirement? API->Dose LowDose Low to Moderate Dose (< 50 mg/kg) Dose->LowDose Low/Moderate HighDose High Dose (> 50 mg/kg) Dose->HighDose High Route Route of Administration? Oral Oral (PO) Route->Oral PO Parenteral Parenteral (IV, IP, SC) Route->Parenteral IV/IP/SC LowDose->Route Lipid Advanced Option: Lipid-Based System (SEDDS) LowDose->Lipid If bioavailability is very low Suspension Formulation 2: Aqueous Suspension HighDose->Suspension Often preferred to avoid high solvent volume PrecipRisk High risk of precipitation upon dosing. May not be feasible. HighDose->PrecipRisk CoSolvent Formulation 1: Co-Solvent Solution Oral->CoSolvent Oral->Suspension Parenteral->CoSolvent Must be sterile-filtered and non-irritating Parenteral->Suspension Not for IV use. Particle size is critical for IP/SC. Suspension->Oral

Caption: Formulation selection workflow for the target compound.

Comparative Analysis of Formulation Approaches

The selection between a co-solvent system and a suspension involves trade-offs. The following table summarizes the key characteristics of each approach for this compound.

FeatureFormulation 1: Co-Solvent SolutionFormulation 2: Aqueous Suspension
Principle Solubilizes the API in a water-miscible organic solvent system.Disperses fine solid API particles uniformly in an aqueous vehicle.
Typical Composition API, Co-solvent (e.g., PEG 400, PG), Surfactant (optional), Water/Saline.API, Wetting Agent (e.g., Tween 80), Suspending Agent (e.g., 0.5% CMC), Vehicle (Water/Saline).
Appearance Clear, homogenous liquid.Opaque, milky liquid. Must be re-suspended before dosing.
Route Suitability Oral (PO), Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV).Oral (PO), Intraperitoneal (IP), Subcutaneous (SC). NOT for IV use.
Key Advantages High dose uniformity; bypasses dissolution as a rate-limiting step for absorption.[6]Allows for higher dose concentrations; lower risk of solvent-related toxicity.
Key Disadvantages Risk of API precipitation upon dilution in GI fluids or blood; potential for solvent toxicity at high volumes.[7]Potential for non-uniformity if not properly prepared/re-suspended; particle size can affect absorption.[7]
IV Administration Note Requires sterile filtration, careful selection of non-hemolytic and non-irritating solvents, and slow infusion rates.N/A

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for preparing two common formulation types. All preparations, especially for parenteral routes, should be conducted using aseptic techniques to ensure sterility.[8][9][10]

Protocol 1: Preparation of a Co-Solvent Solution (10 mg/mL)

This protocol is suitable for achieving a clear solution, particularly for low-to-moderate doses where solvent volumes are manageable. Polyethylene glycol 400 (PEG 400) is chosen for its excellent safety profile and solubilizing capacity.[7]

A. Bill of Materials & Equipment

  • API: this compound

  • Co-solvent: Polyethylene glycol 400 (PEG 400), pharmaceutical grade

  • Vehicle: Sterile Saline (0.9% NaCl) or Water for Injection

  • Equipment: Analytical balance, glass beaker or vial, magnetic stirrer and stir bar, volumetric flasks, pipette, sterile syringe filter (0.22 µm, if for parenteral use).

B. Step-by-Step Methodology

  • Weigh API: Accurately weigh 100 mg of this compound and place it into a clean glass vial.

  • Add Co-solvent: Add 4 mL of PEG 400 to the vial. This creates a 40% v/v PEG 400 final concentration, a common starting point.

  • Dissolution: Place a small magnetic stir bar in the vial and stir on a magnetic stir plate. Gentle warming (to 37-40°C) or sonication can be used to facilitate dissolution until a completely clear solution is obtained. Visually inspect against a light and dark background to ensure no solid particles remain.

  • Add Vehicle: Once the API is fully dissolved in the PEG 400, slowly add 6 mL of sterile saline while stirring to bring the total volume to 10 mL.

  • Final Homogenization: Continue stirring for another 10-15 minutes to ensure the solution is completely homogenous.

  • Sterilization (for Parenteral Use): If the formulation is intended for IP, SC, or IV administration, it must be sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, sealed vial.[11]

  • Quality Control & Storage: The final formulation should be a clear, colorless to pale yellow solution. Label the vial with the compound name, concentration, vehicle composition, preparation date, and store at 4°C, protected from light. Stability should be assessed; typically, such formulations are prepared fresh or used within a few days.

Protocol 2: Preparation of an Aqueous Suspension (25 mg/mL)

This protocol is ideal for higher oral doses where co-solvent volumes would be excessive. It utilizes a wetting agent (Tween 80) to ensure the hydrophobic API powder is properly dispersed and a suspending agent (Carboxymethylcellulose) to maintain particle suspension.

A. Bill of Materials & Equipment

  • API: this compound (micronized, if possible, to increase surface area[7][12])

  • Vehicle Component 1: 0.5% (w/v) Carboxymethylcellulose (CMC, low viscosity) in purified water.

  • Vehicle Component 2: 0.1% (v/v) Polysorbate 80 (Tween 80) in purified water.

  • Equipment: Analytical balance, glass mortar and pestle, beaker, magnetic stirrer, graduated cylinders.

B. Step-by-Step Methodology

  • Prepare Suspending Vehicle: To prepare 10 mL of the vehicle, first create a 0.5% CMC solution. Slowly sprinkle 50 mg of CMC powder into 10 mL of purified water while stirring vigorously to prevent clumping. Heat gently (to ~60°C) if necessary to aid hydration. Let it cool to room temperature.

  • Weigh API: Accurately weigh 250 mg of this compound and place it in a glass mortar.

  • Create a Paste (Wetting Step): Add a few drops of the 0.1% Tween 80 solution to the API powder in the mortar. Triturate with the pestle to form a smooth, uniform paste. This step is critical to coat the hydrophobic particles and prevent clumping when the bulk vehicle is added.

  • Geometric Dilution: Gradually add the 0.5% CMC vehicle to the paste in the mortar in small increments, mixing thoroughly after each addition until a smooth, homogenous suspension is formed.

  • Transfer and Final Volume: Transfer the contents to a graduated cylinder or beaker. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the API. Adjust the final volume to 10 mL with the 0.5% CMC vehicle.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes.

  • Quality Control & Storage: The final formulation should be a uniform, milky suspension. Label appropriately. Store at 4°C. Crucially, the suspension must be vortexed or shaken vigorously before each dose is drawn to ensure dose uniformity.

Conclusion

The successful in vivo assessment of this compound hinges on overcoming its inherent poor aqueous solubility. The choice between a co-solvent solution and an aqueous suspension provides a robust starting point for preclinical studies. Co-solvent systems are excellent for ensuring dose uniformity and are suitable for multiple routes of administration, but are limited by potential API precipitation and solvent toxicity. Aqueous suspensions are superior for delivering high oral doses and minimize excipient-related side effects, but require careful preparation and handling to ensure dose consistency. For highly challenging cases where oral bioavailability remains low even with these methods, more advanced strategies like lipid-based formulations (e.g., SEDDS) may be explored.[13][14][15] The protocols provided herein offer reliable and reproducible methods to enable the critical pharmacokinetic and efficacy studies required to advance novel therapeutic candidates.

References

  • Gattefossé. (n.d.). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Gattefosse.com. [Link]

  • Grinstaff, M. W., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Manufacturing Chemist. (2016). Optimising excipients to improve bioavailability. ManufacturingChemist.com. [Link]

  • Kerdsakundee, N., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon.com. [Link]

  • University of Illinois Chicago. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). UIC. [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW. [Link]

  • Miyako, Y., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. [Link]

  • National Research Council (US) Committee on Infectious Diseases in Mice and Rats. (1991). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Infectious Diseases of Mice and Rats. [Link]

  • Shete, A. S., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts.com. [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]

  • Soni, K. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Miyako, Y., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents. International Journal of Pharmaceutics. [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem. [Link]

  • University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. Rochester.edu. [Link]

  • Burris, A. M., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences. [Link]

  • LaVoie, E. J., et al. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research. [Link]

  • National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). NTP. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoro-5-(trifluoromethyl)quinoline. PubChem. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. NICNAS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific quinoline synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved through a modification of the Skraup or Doebner-von Miller reaction. The most probable starting materials for this synthesis are 2-methyl-5-(trifluoromethyl)aniline and a source of acrolein, such as glycerol.

Q1: My reaction yield is consistently low, with a significant amount of starting aniline recovered. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue and can often be attributed to several factors related to reaction kinetics and equilibrium.

  • Insufficient Acid Catalysis: The initial and crucial step in this synthesis is the acid-catalyzed dehydration of glycerol to acrolein, followed by the Michael addition of the aniline.[1][2][3] If the acid concentration is too low, these reactions will proceed slowly, leading to incomplete conversion.

    • Solution: Ensure you are using a sufficient concentration of a strong acid like sulfuric acid. The acid acts as both a catalyst and a dehydrating agent.[2][4]

  • Suboptimal Reaction Temperature: The Skraup reaction is highly exothermic and requires careful temperature control.[3][5] If the initial temperature is too low, the reaction may not initiate effectively. Conversely, if the temperature is not adequately maintained during the exothermic phase, the reaction may not proceed to completion.

    • Solution: Gently heat the reaction mixture to initiate the reaction. Once the exotherm begins, it's crucial to maintain the temperature within the optimal range, typically between 140-150°C, for several hours to drive the reaction to completion.[3]

  • Presence of Water: Any water present in the reactants or solvent can inhibit the dehydration of glycerol and shift the equilibrium of the condensation reactions, thereby reducing the yield.[5]

    • Solution: Use anhydrous glycerol and ensure your aniline is dry.

Q2: I'm observing significant charring and tar formation in my reaction mixture, making purification difficult and lowering the yield. What's causing this and how can I prevent it?

A2: Tar formation is a well-documented side effect of the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of acrolein and other intermediates.[5][6]

  • Uncontrolled Exotherm: A rapid and uncontrolled increase in temperature is a primary cause of tar formation.[5]

    • Solution: The use of a moderating agent is highly recommended. Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent and more controllable.[3][4][6] It is thought to act by creating a more controlled and sustained release of the oxidizing agent.[5] Boric acid can also be used as a moderator.[6][7]

  • Excessive Heating: Overheating the reaction mixture beyond the optimal temperature range will accelerate polymerization and decomposition pathways.

    • Solution: After initiating the reaction with gentle heating, remove the external heat source and allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, intermittent cooling with a water bath may be necessary.[5]

Q3: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A3: The formation of regioisomers is a potential issue in quinoline synthesis, especially with substituted anilines. In the case of 2-methyl-5-(trifluoromethyl)aniline, while the cyclization is expected to favor the formation of this compound, the formation of the 6-methyl-5-(trifluoromethyl)quinoline isomer is possible, albeit likely in smaller amounts due to steric hindrance.

  • Steric and Electronic Effects: The position of cyclization is governed by the electronic and steric properties of the substituents on the aniline ring.

    • Insight: The methyl group at the 2-position of the aniline sterically hinders cyclization at the 3-position of the aniline ring, thus favoring cyclization at the 6-position to form the desired 8-methylquinoline derivative. The trifluoromethyl group at the 5-position is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and potentially affect the regioselectivity of the electrophilic cyclization step.

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can sometimes influence the ratio of isomers.

    • Solution: While difficult to control completely, adhering to optimized reaction conditions is key. If isomeric impurities are a persistent issue, purification will be critical. Fractional crystallization of the hydrochloride salts of the quinoline isomers has been shown to be an effective method for separating closely related isomers.[8]

Frequently Asked Questions (FAQs)

What is the role of the oxidizing agent in this synthesis?

In the Skraup synthesis, an oxidizing agent is required for the final aromatization step, which converts the initially formed 1,2-dihydroquinoline intermediate into the stable quinoline ring system.[2][3][9] Nitrobenzene is a common choice as it can also serve as a solvent.[4][10] Arsenic acid is another option and is reported to result in a less violent reaction.[4]

How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5][11][12] By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting aniline, you can visualize the consumption of the starting material and the formation of the product spot.

What are the best practices for the purification of this compound?

The crude product from a Skraup synthesis is often a dark, tarry residue.[6]

  • Initial Workup: After cooling, the reaction mixture should be carefully diluted with water and then neutralized with a strong base like sodium hydroxide to liberate the free quinoline base.[3][5]

  • Steam Distillation: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar and inorganic salts.[3][5]

  • Extraction: The steam distillate can then be extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Final Purification: The extracted crude product can be further purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[8][11]

Proposed Synthesis Pathway and Mechanism

The synthesis of this compound can be envisioned through a Skraup reaction as depicted below.

Caption: Proposed Skraup synthesis of this compound.

The mechanism involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, dehydration, and finally oxidation.

Skraup_Mechanism A Glycerol B Acrolein A->B -2H₂O (H₂SO₄) D Michael Adduct B->D Michael Addition C 2-Methyl-5-(trifluoromethyl)aniline C->D Michael Addition E Cyclized Intermediate D->E Electrophilic Cyclization (H⁺) F 1,2-Dihydroquinoline Derivative E->F -H₂O G This compound F->G Oxidation

Caption: Simplified mechanism of the Skraup synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Methyl-5-(trifluoromethyl)aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-methyl-5-(trifluoromethyl)aniline while cooling in an ice bath.

  • Addition of Reactants: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.[5]

  • Heating and Reaction: Heat the mixture gently in an oil bath to approximately 140-150°C. The reaction is exothermic and may begin to boil.[3] Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask intermittently with a wet towel.[5] Maintain the reaction for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water. Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[5]

  • Purification:

    • Perform steam distillation to separate the crude product from the tarry residue.

    • Extract the distillate with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Further purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision process process outcome outcome start Start Synthesis check_yield Low Yield? start->check_yield tar_formation Excessive Tar? check_yield->tar_formation No increase_acid Increase Acid Conc. Optimize Temperature check_yield->increase_acid Yes isomeric_purity Isomeric Impurities? tar_formation->isomeric_purity No add_moderator Add Moderator (FeSO₄) Control Exotherm tar_formation->add_moderator Yes purify Fractional Crystallization Column Chromatography isomeric_purity->purify Yes success Optimized Yield isomeric_purity->success No increase_acid->check_yield add_moderator->tar_formation purify->success

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Data Summary Table

ParameterRecommended ConditionRationale
Catalyst Concentrated Sulfuric AcidActs as both catalyst and dehydrating agent.[2][4]
Temperature 140-150°COptimal for reaction rate while minimizing decomposition.[3]
Moderator Ferrous Sulfate (FeSO₄)Controls the exothermic nature of the reaction, reducing tar formation.[3][4][6]
Oxidizing Agent NitrobenzeneEffects the final aromatization step to form the quinoline ring.[2][3][4]
Purification Steam Distillation followed by Chromatography/RecrystallizationEffective for separating the volatile product from non-volatile tars and isomers.[3][5][8]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. (2023). Skraup reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE.
  • NIH. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Unknown. (n.d.). Synthesis of Quinoline and derivatives.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • RSC Publishing. (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives.
  • Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • Benchchem. (n.d.). optimizing reaction time and temperature for quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Sigma-Aldrich. (n.d.). 8-Methylquinoline 97 611-32-5.

Sources

Technical Support Center: Purification of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 8-Methyl-5-(trifluoromethyl)quinoline, a critical fluorinated heterocyclic compound. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex purification challenges.

As a Senior Application Scientist, this guide synthesizes technical data and field-proven experience to address the specific purification hurdles associated with this compound. The presence of both a basic quinoline nitrogen and an electron-withdrawing trifluoromethyl group creates a unique chemical personality that requires careful consideration during purification.

Core Physical Properties

Understanding the fundamental physical properties of your target compound is the first step in designing a robust purification strategy. While experimental data for this specific isomer is not widely published, the following table consolidates available information and predictions based on analogous structures.

PropertyValue/PredictionRationale & Significance
Molecular Formula C₁₁H₈F₃NConfirms the elemental composition.
Molecular Weight 211.19 g/mol Essential for calculating molarity and reaction yields.
Appearance Predicted: Colorless to yellow liquid or low-melting solidMany quinoline derivatives are liquids or low-melting solids at room temperature. Color may indicate impurities.
Boiling Point Predicted: > 250 °CThe methyl and trifluoromethyl groups increase the molecular weight and van der Waals forces compared to quinoline.
pKa (of conjugate acid) Predicted: 2.5 - 3.5The electron-withdrawing trifluoromethyl group significantly reduces the basicity of the quinoline nitrogen compared to quinoline (~4.9) or 8-methylquinoline.[1] This lower basicity is a key factor in its chromatographic behavior.
Lipophilicity (logP) Predicted: > 3.0The trifluoromethyl group dramatically increases lipophilicity, favoring solubility in non-polar organic solvents.[1][2]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: My compound is streaking badly on a silica gel TLC plate and giving poor separation in column chromatography.

Question: I'm running a column to purify my crude this compound, but the compound is tailing significantly, leading to broad peaks and co-elution with impurities. What's causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[3]

  • Causality: The streaking, or tailing, is caused by the strong interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This creates non-ideal adsorption/desorption kinetics, resulting in a "smear" rather than a tight band.

  • Solutions:

    • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your eluent system. A concentration of 0.5-2% is typically sufficient.[3] This competes with your compound for binding to the acidic sites, allowing it to travel more cleanly down the column.

    • Switch to an Alternative Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider a different stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.[3]

      • Reversed-Phase Silica (C18): Given the compound's high lipophilicity, reversed-phase chromatography is an excellent option.[3][4] You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) that already contains 1% triethylamine.

  • Column Packing: Pack the column with the prepared slurry. Do not dry-pack the column, as this can lead to poor separation.

  • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin elution with your starting solvent system (e.g., 98:2 Hexane:EtOAc + 1% NEt₃). Gradually increase the polarity as needed to elute your compound, ensuring the 1% triethylamine concentration is maintained in all solvent mixtures.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, visualizing with a UV lamp (254 nm). Combine the pure fractions and remove the solvent in vacuo. The triethylamine is volatile and will be removed along with the eluent.

Issue 2: My starting material and product are very close in polarity. How can I separate them?

Question: The synthesis of my this compound did not go to completion, and the starting material is difficult to separate from the product using standard flash chromatography. What are my options?

Answer: Separating compounds with similar polarity is a common challenge, especially when dealing with structurally related molecules like a precursor and its product.

  • Causality: The starting materials for many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, are often substituted anilines and α,β-unsaturated carbonyl compounds.[5][6] These can have polarities very similar to the final quinoline product, making chromatographic separation difficult.

  • Solutions:

    • High-Resolution Chromatography: Standard flash chromatography may not be sufficient.

      • HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power and is the method of choice for difficult separations.[7]

      • Fine Mesh Silica: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can improve the resolution of your flash column.

    • Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic quinoline product will be protonated and move into the aqueous layer, while many non-basic starting materials or impurities will remain in the organic layer.

      • Separate the layers, then basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate your quinoline, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.

    • Recrystallization: If the product is a solid and the impurity concentrations are not excessively high, recrystallization can be a highly effective technique for achieving high purity.[8][9]

Issue 3: My product is an oil and refuses to crystallize.

Question: I have purified my compound by chromatography and it appears pure by NMR, but it's an oil. How can I induce crystallization?

Answer: The inability to crystallize can be due to residual impurities or the intrinsic properties of the compound (i.e., it has a low melting point).

  • Causality: Even small amounts of solvent or impurities can disrupt the formation of a crystal lattice.[7] Furthermore, some quinoline derivatives are naturally oils or low-melting solids.

  • Solutions:

    • Ensure High Purity: First, confirm the purity is >98% by a high-resolution method like HPLC or ¹H NMR. If not, re-purify.

    • Remove All Solvents: Dry the oil under high vacuum for several hours to remove any residual solvent.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections in the glass can serve as nucleation sites.[7]

      • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the oil to act as a template for crystal growth.[7]

      • Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ether). Slowly add a poor solvent (an "anti-solvent," such as hexane) until the solution becomes slightly cloudy. Warm the mixture until it is clear again, then allow it to cool slowly.[9]

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting.

crude Crude this compound tlc Initial Purity Analysis (TLC/¹H NMR) crude->tlc decision1 Is the major spot well-separated and non-streaking? tlc->decision1 decision2 Is the compound a solid? decision1->decision2 Yes chrom Column Chromatography decision1->chrom No (Streaking or Poor Separation) decision2->chrom No (Oil) recryst Recrystallization decision2->recryst Yes decision3 Purity > 98%? decision3->chrom No (Re-purify) pure_product Pure Product decision3->pure_product Yes chrom->decision3 recryst->decision3 final_analysis Final Purity & Characterization (NMR, MS, HPLC) pure_product->final_analysis

Caption: A decision tree for selecting the primary purification method.

start Problem Observed|{Streaking/Tailing | Poor Resolution | Decomposition} cause Probable Cause|Interaction with acidic silica gel start->cause sol1 Solution 1|Add Basic Modifier (1% NEt₃) to Eluent cause->sol1 sol2 Solution 2|Change Stationary Phase (Alumina) cause->sol2 sol3 Solution 3|Use Reversed-Phase (C18) HPLC cause->sol3 outcome Result|Improved Peak Shape & Purity sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting guide for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group affect the purification process? A1: The -CF₃ group has two major effects. First, it is strongly electron-withdrawing, which reduces the basicity of the quinoline nitrogen.[1] This can lessen, but not eliminate, the problematic interaction with silica gel. Second, it significantly increases the molecule's lipophilicity (fat-solubility), meaning it will generally require less polar solvent systems for elution in normal-phase chromatography compared to its non-fluorinated analog.[1][2]

Q2: What are the best storage conditions for purified this compound? A2: To ensure long-term stability, the compound should be stored in a tightly sealed container (an amber vial is best) to protect it from light and moisture.[10] For maximum stability, store it in a cool, dark, and dry place, such as a refrigerator or freezer. Storing under an inert atmosphere (argon or nitrogen) can further prevent potential long-term oxidation.[10]

Q3: Can I use distillation for purification? A3: While distillation is a powerful technique for purifying liquids, it is generally only effective for separating components with significantly different boiling points. If your impurities are isomers or have similar molecular weights, distillation is unlikely to provide adequate separation.[11] It is better suited for removing a very low-boiling solvent or a very high-boiling, non-volatile impurity (tar).

Q4: My compound is not UV-active. How can I see it on a TLC plate? A4: If your compound does not have a strong UV chromophore, you will need to use a chemical stain for visualization. After eluting your TLC plate, let it dry completely, then dip it into a staining solution. Common general-purpose stains include potassium permanganate (which reacts with most organic compounds) or an iodine chamber.[7]

References

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.
  • Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Technical Support Center: Synthesis of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 8-Methyl-5-(trifluoromethyl)quinoline. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your synthetic outcomes.

I. Understanding the Synthesis: The Doebner-von Miller Reaction

The most common and industrially relevant method for the synthesis of this compound is the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction involves the condensation of an aniline, in this case, 2-methyl-4-(trifluoromethyl)aniline, with an α,β-unsaturated carbonyl compound, typically generated in situ from the aldol condensation of acetaldehyde (crotonaldehyde).[3][4]

The general reaction scheme is as follows:

Doebner_von_Miller_Reaction reagents 2-Methyl-4-(trifluoromethyl)aniline + Acetaldehyde conditions Acid Catalyst (e.g., HCl, H₂SO₄) Heat reagents->conditions 1. intermediate In situ formation of Crotonaldehyde conditions->intermediate 2. michael_addition Michael Addition intermediate->michael_addition 3. cyclization Intramolecular Cyclization michael_addition->cyclization 4. oxidation Dehydration & Oxidation cyclization->oxidation 5. product This compound oxidation->product 6. byproducts Potential Byproducts oxidation->byproducts

Caption: General workflow of the Doebner-von Miller synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Several byproducts can form during the Doebner-von Miller synthesis. The most prevalent are:

  • Regioisomers: The primary isomeric byproduct is 6-Methyl-5-(trifluoromethyl)quinoline . This arises from the electrophilic cyclization of the intermediate onto the alternative ortho position of the aniline ring. The ratio of the 8-methyl to the 6-methyl isomer is influenced by steric and electronic factors.[5]

  • Polymeric/Tarry Materials: A significant challenge in this synthesis is the acid-catalyzed self-condensation and polymerization of crotonaldehyde, leading to the formation of intractable tars and a reduction in the yield of the desired product.[3][6][7]

  • Incompletely Oxidized Products: The final step of the reaction is the oxidation of a dihydroquinoline intermediate. Inefficient oxidation can lead to the presence of dihydro- and tetrahydro-8-methyl-5-(trifluoromethyl)quinoline impurities in the final product.[6]

  • Starting Material Impurities: Any impurities present in the 2-methyl-4-(trifluoromethyl)aniline or acetaldehyde will likely carry through the reaction or lead to additional byproducts.[8]

Q2: How can I identify the different byproducts in my reaction mixture?

A2: A combination of analytical techniques is essential for byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired product from its regioisomer and other impurities. Developing a robust HPLC method is crucial for monitoring reaction progress and assessing purity.[9][10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the molecular weights of the various components in your mixture, confirming the presence of isomers (which will have the same mass) and other byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons and the methyl group will be distinct for the 8-methyl and 6-methyl isomers. For example, the proton at the 8-position in a quinoline ring typically appears at a lower field (higher ppm) than other protons on the benzene ring.[12][13] ¹⁹F NMR can also be used to confirm the presence of the trifluoromethyl group.[14]

Q3: My reaction is producing a lot of tar and very little product. What can I do to improve the yield?

A3: Tar formation is a common problem in the Doebner-von Miller synthesis.[3][7] Here are several strategies to mitigate this:

  • Slow Addition of Acetaldehyde: Adding the acetaldehyde dropwise to the heated acidic solution of the aniline helps to keep the instantaneous concentration of the resulting crotonaldehyde low, thus minimizing its self-polymerization.[15]

  • Temperature Control: While the reaction requires heat, excessive temperatures can accelerate tar formation. It is crucial to maintain the reaction at the lowest effective temperature.[6]

  • Use of a Co-solvent: Employing a biphasic system, such as water-toluene, can help to sequester the crotonaldehyde in the organic phase, reducing its contact with the strong acid in the aqueous phase and thereby decreasing polymerization.[15]

  • Catalyst Optimization: While strong Brønsted acids like HCl and H₂SO₄ are traditional, exploring milder Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃) may provide a better balance between the rate of the desired reaction and the formation of byproducts.[6][7]

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation - Inactive starting materials- Insufficiently acidic conditions- Reaction temperature too low- Verify the purity of 2-methyl-4-(trifluoromethyl)aniline and acetaldehyde.- Ensure the acid catalyst is of the correct concentration and is not degraded.- Gradually increase the reaction temperature and monitor for product formation by TLC or HPLC.[7]
Significant Tar/Polymer Formation - High concentration of crotonaldehyde- Excessively high reaction temperature- Highly concentrated acid- Add acetaldehyde dropwise to the reaction mixture.[15]- Maintain the lowest effective reaction temperature.[6]- Consider using a biphasic solvent system (e.g., water/toluene) to reduce polymerization.[15]- Experiment with different acid catalysts, including milder Lewis acids.[7]
Presence of Isomeric Impurity (6-Methyl-5-(trifluoromethyl)quinoline) - Inherent regioselectivity of the cyclization reaction- Optimize reaction conditions (temperature, catalyst) to favor the formation of the 8-methyl isomer.- Employ careful column chromatography for separation. A long column with a shallow solvent gradient may be necessary.[16]- Consider fractional crystallization of the product or its salts.
Product Contaminated with Dihydro/Tetrahydro Byproducts - Inefficient oxidation step- Ensure an adequate amount of the oxidizing agent is used. In the Doebner-von Miller reaction, an intermediate often acts as the oxidant, but in some cases, an external oxidant may be beneficial.[6]- Prolong the reaction time at the optimal temperature to ensure complete aromatization.
Difficulty in Purifying the Final Product - Tailing on silica gel column chromatography- Co-elution of impurities- For column chromatography, add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing caused by the basic nitrogen of the quinoline.[17]- If isomers are difficult to separate, consider derivatization to change their physical properties, followed by separation and deprotection.[16]

IV. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine 2-methyl-4-(trifluoromethyl)aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Addition: In the addition funnel, place acetaldehyde (2.5 eq). Add the acetaldehyde dropwise to the refluxing aniline solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol for HPLC Analysis

This is a starting point for method development and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

V. Visualization of Key Processes

Byproduct_Formation start 2-Methyl-4-(trifluoromethyl)aniline + Crotonaldehyde cyclization Intramolecular Electrophilic Cyclization start->cyclization incomplete_ox Dihydro/Tetrahydro Byproducts start->incomplete_ox Incomplete Oxidation product This compound cyclization->product Favored Pathway isomer 6-Methyl-5-(trifluoromethyl)quinoline cyclization->isomer Alternative Pathway polymer Tar/Polymer Formation crotonaldehyde Crotonaldehyde crotonaldehyde->polymer Self-Condensation

Caption: Logical relationships leading to the formation of byproducts in the synthesis.

VI. References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL not available)

  • Troubleshooting low yields in the Doebner-von Miller synthesis. - Benchchem. (URL not available)

  • The Doebner-von Miller Reaction: A Technical Guide to Quinoline Synthesis - Benchchem. (URL not available)

  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (URL not available)

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Crotonaldehyde - Celanese. (URL not available)

  • Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column. [Link]

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (URL not available)

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Crotonaldehyde - NCBI - NIH. [Link]

  • Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC - NIH. [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (URL not available)

  • Crotonaldehyde: Properties, Reactions, Production And Uses - Chemcess. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. [Link]

  • CN100344598C - Crotonaldehyde production process - Google Patents.

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. (URL not available)

  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. | Download Scientific Diagram - ResearchGate. [Link]

  • Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives Yoichiro Kuninobu. (URL not available)

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem. (URL not available)

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL not available)

  • Doebner-Miller reaction - chemeurope.com. [Link]

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (URL not available)

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. [Link]

  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis - Benchchem. (URL not available)

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL not available)

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - DergiPark. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (URL not available)

  • The Formation of Inherently Chiral Calix[3]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - MDPI. [Link]

Sources

Technical Support Center: Enhancing the Stability of 8-Methyl-5-(trifluoromethyl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. As a specialized quinoline derivative, understanding its unique properties is crucial for obtaining reliable and reproducible experimental results. This center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, primarily:

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, peroxides, or certain metal ions.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.[1][2][3]

  • pH: Extreme pH conditions (strong acids or bases) can lead to hydrolytic degradation or other chemical transformations. The parent compound, 8-methylquinoline, may react vigorously with strong acids and bases.[4]

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Solvent Choice: The choice of solvent can impact the solubility and stability of the compound.

Q2: How does the trifluoromethyl (CF₃) group affect the stability of the quinoline scaffold?

A2: The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoline ring. This generally enhances the molecule's metabolic stability and resistance to enzymatic degradation.[2] However, it can also affect its susceptibility to other degradation pathways. While it may offer some protection against certain oxidative processes, the overall stability will be a balance between the effects of the methyl and trifluoromethyl substituents on the quinoline core.[1]

Q3: What are the initial signs of degradation of this compound in solution?

A3: Degradation can manifest in several ways, including:

  • A noticeable change in the color of the solution.

  • The formation of precipitates or cloudiness.

  • Inconsistent or a decrease in potency in biological assays.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q4: What are the recommended general storage conditions for this compound as a solid and in solution?

A4: For the solid compound, it is advisable to store it in a tightly sealed container, protected from light, in a cool and dry place. Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions are preferable for long-term storage.[5]

For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, solutions should be stored at low temperatures (-20°C or -80°C), protected from light in amber vials, and blanketed with an inert gas like argon or nitrogen to minimize oxidation.[1]

Troubleshooting Guides

Issue 1: The solution of this compound has changed color (e.g., turned yellow or brown).
  • Possible Cause: This is often a primary indicator of oxidation or photodegradation .[1] The quinoline ring system is prone to oxidation, and exposure to light can catalyze this process.

  • Troubleshooting Steps:

    • Protect from Light: Immediately wrap your solution container in aluminum foil or transfer it to an amber vial to prevent further photodegradation.[1]

    • Inert Atmosphere: If not already done, degas your solvent before preparing the solution and purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. This will minimize contact with atmospheric oxygen.[1]

    • Solvent Purity: Ensure that the solvent used is of high purity and free of peroxides, which can initiate oxidation. Use freshly opened bottles of high-purity solvents when possible.

    • Prepare Fresh: It is highly recommended to discard the discolored solution and prepare a fresh one, implementing the protective measures described above.

Issue 2: A precipitate has formed in my solution of this compound.
  • Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is stored at a lower temperature than when it was prepared.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a co-solvent or switch to a different solvent system.

    • Gentle Warming and Sonication: Try gently warming the solution and sonicating it to redissolve the precipitate. However, be cautious with heating as it can accelerate degradation.

    • Prepare Dilute Solutions: If possible, work with more dilute solutions to ensure the compound remains fully dissolved.

  • Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If you have the necessary equipment, isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to identify if it is a degradation product.

    • Review Handling Procedures: If degradation is confirmed, review your solution preparation and storage procedures. Implement measures to protect against oxidation and photodegradation as described in "Issue 1".

Issue 3: I am observing inconsistent results or a loss of activity in my biological assays.
  • Possible Cause: This is a strong indication that the compound is degrading in your stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound immediately before use. Avoid using solutions that have been stored for an extended period.[1]

    • Avoid Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can promote degradation.[1]

    • Assess Stability in Assay Medium: The compound may be unstable in your specific assay buffer or medium. Perform a time-course experiment where you incubate the compound in the assay medium for the duration of your experiment and analyze its concentration at different time points by HPLC.

    • Forced Degradation Study: To understand the potential degradation products and develop a stability-indicating analytical method, a forced degradation study is highly recommended. See the detailed protocol below.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[6] The goal is to achieve partial degradation (typically 5-20%) of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60-80°C. Sample at various time points. For the solid compound, place the powder in the oven.

  • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). A control sample should be protected from light.

3. Analysis:

  • Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. This will allow you to separate the parent compound from any degradation products and assess peak purity.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • A common mobile phase for quinoline derivatives is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.

3. Method Validation:

  • The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, which can be confirmed by peak purity analysis using a PDA detector.

Visualizing Degradation and Experimental Workflow

Below are diagrams illustrating potential degradation pathways for quinoline derivatives and a typical workflow for a stability study.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation (e.g., O₂, H₂O₂) Compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Photodegradation->Hydroxylated Ring_Cleavage Ring Cleavage Products Photodegradation->Ring_Cleavage Hydrolysis->Ring_Cleavage

Caption: Potential degradation pathways for quinoline derivatives.

cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify Report Report Findings Identify->Report

Caption: Experimental workflow for a forced degradation study.

Summary of Recommended Handling and Storage Conditions

ConditionRecommendationRationale
Light Exposure Store solid and solutions in amber vials or wrapped in foil.[1]To prevent photodegradation.[1][2][3]
Atmosphere Store under an inert atmosphere (argon or nitrogen).[1]To prevent oxidation.[1]
Temperature Store solid in a cool, dry place. Store solutions at -20°C or -80°C.[1]To slow down the rate of degradation.
pH Avoid strongly acidic or basic conditions unless experimentally required.The parent compound is reactive with strong acids and bases.[4]
Solvent Use high-purity, peroxide-free solvents.To prevent solvent-initiated degradation.
Solution Age Prepare solutions fresh whenever possible.[1]To minimize the impact of any potential degradation over time.

By adhering to these guidelines and proactively addressing potential stability issues, researchers can ensure the integrity of their experiments and the reliability of their results when working with this compound.

References

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Beilstein Archives. [Link]

  • Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. ResearchGate. [Link]

  • 2-methyl-8-(trifluoromethyl)quinoline. Chemical Synthesis Database. [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that encountering solubility issues with a promising compound can be a significant roadblock in research and development. 8-Methyl-5-(trifluoromethyl)quinoline is a molecule with a complex physicochemical profile, often leading to challenges in achieving the desired concentration in your experimental systems. This guide is designed to provide you with a logical, in-depth framework for systematically troubleshooting and overcoming these solubility hurdles.

FAQ 1: I'm having trouble dissolving this compound. Why is it so poorly soluble?

Answer:

The poor solubility of this compound is not unexpected when you deconstruct its molecular structure. The issue arises from a combination of competing and reinforcing physicochemical properties inherent to its three core components: the quinoline ring, the methyl group, and the trifluoromethyl group.

  • Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and rigid, which contributes to high crystal lattice energy. High lattice energy means more energy is required to break apart the solid-state crystal and allow the solvent to interact with individual molecules. While the nitrogen atom in the quinoline ring is a weak base, allowing for some pH-dependent solubility modification, the overall ring system favors non-polar environments.[1]

  • Methyl Group (-CH₃): Attached at the 8-position, this is a nonpolar, hydrophobic group. It further increases the lipophilic (fat-loving) character of the molecule, reducing its affinity for aqueous or polar solvents.[1]

  • Trifluoromethyl Group (-CF₃): This is the most significant contributor to the compound's poor aqueous solubility. The -CF₃ group is strongly lipophilic and is a powerful electron-withdrawing group.[1][2][3] Its presence dramatically increases the molecule's overall hydrophobicity.[4][5][6] Furthermore, its electron-withdrawing nature reduces the basicity of the quinoline nitrogen, meaning a lower pH is required to protonate it compared to unsubstituted quinoline.[7]

The interplay of these features results in a molecule that is highly lipophilic and prefers to remain in a solid-state rather than dissolve in aqueous media.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₈F₃NChem-Impex International[8]
Molecular Weight 211.19 g/mol PubChem
Predicted XLogP3 3.9PubChem
Predicted pKa 2.55 (for the conjugate acid)BenchChem[5]

Table 1: Key Physicochemical Properties of Trifluoromethyl-Substituted Quinolines. The high predicted LogP value indicates significant lipophilicity, and the low predicted pKa suggests that very acidic conditions are needed to achieve solubility via protonation.

FAQ 2: What is the recommended first-line approach for solubilizing this compound for in vitro biological assays?

Answer:

For most in vitro applications, the most direct and common method is to first create a high-concentration stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

The key challenge is not dissolving the compound in pure DMSO, but preventing it from precipitating when you perform the subsequent serial dilution into your aqueous assay buffer (e.g., PBS, cell culture media).

Experimental Protocol: Preparing a DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 200 µL for a 25 mg/mL stock).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the solution is completely clear with no visible particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality & Trustworthiness: Using anhydrous DMSO is critical because residual water can create microenvironments that promote premature precipitation of highly hydrophobic compounds. Aliquoting prevents degradation from repeated temperature changes and moisture introduction.

Pro-Tip: When diluting your DMSO stock into aqueous buffer, add the stock solution to the buffer (not the other way around) and mix immediately and thoroughly. This rapid dispersion helps prevent the local concentration from exceeding the solubility limit, which causes precipitation. Never exceed a final DMSO concentration of 0.5-1% in most cell-based assays, as higher concentrations can be cytotoxic.

FAQ 3: My assay is sensitive to DMSO. Can I improve the compound's aqueous solubility by adjusting pH?

Answer:

Yes, leveraging a pH-modification strategy is a valid approach, grounded in the basicity of the quinoline nitrogen. As a weak base, this compound can accept a proton (become protonated) in an acidic environment. This protonated form is an ionic salt, which is significantly more water-soluble than the neutral form.[9][10][11][12][13]

However, as noted previously, the electron-withdrawing -CF₃ group reduces the nitrogen's basicity, meaning you will likely need a fairly low pH (likely pH < 3) to achieve significant protonation and a corresponding increase in solubility.

G Insoluble R-Quinoline (Neutral, Low Solubility) Soluble R-Quinoline-H+ (Protonated Salt, Higher Solubility) Insoluble->Soluble  + H+ (Decrease pH) Soluble->Insoluble  - H+ (Increase pH)

Caption: pH-dependent ionization equilibrium of a quinoline derivative.

Experimental Protocol: pH-Solubility Screening
  • Buffer Preparation: Prepare a series of biocompatible buffers across a pH range (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0). Use buffers with appropriate pKa values for each range (e.g., phosphate for neutral, acetate or citrate for acidic).

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[1]

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm syringe filter to separate the saturated supernatant from the undissolved solid.

  • Quantification: Dilute the clear supernatant in a suitable solvent and determine the concentration using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the buffer pH to determine the pH at which solubility is maximized.

Critical Consideration: Before implementing a low-pH formulation, you must confirm that:

  • The compound is chemically stable at that pH.

  • The low pH itself does not interfere with your assay or biological system (e.g., protein denaturation, cell viability).

FAQ 4: My experiment cannot tolerate high concentrations of organic solvents or extreme pH. What are my other options?

Answer:

When standard solvents and pH adjustments are not viable, you must turn to more advanced formulation strategies that enhance solubility through molecular complexation or the creation of micro-environments.

Systematic Troubleshooting Workflow

G Start Poor Solubility Observed DMSO Attempt DMSO Stock (Up to 0.5% final conc.) Start->DMSO pH_Adjust Attempt pH Adjustment (Acidic Buffers) DMSO->pH_Adjust Precipitates or Assay Intolerant Success Solubility Achieved Validate Assay Compatibility DMSO->Success Works & Tolerated Cosolvent Use Aqueous Co-solvents (e.g., PEG 400, Propylene Glycol) pH_Adjust->Cosolvent Fails or Assay Intolerant pH_Adjust->Success Works & Tolerated Excipient Use Complexation Agents (e.g., Cyclodextrins, Surfactants) Cosolvent->Excipient Fails or Assay Intolerant Cosolvent->Success Works & Tolerated Excipient->Success Works & Tolerated Fail Consult Formulation Specialist (e.g., Solid Dispersions, Lipid Formulations) Excipient->Fail Fails

Caption: A logical workflow for troubleshooting poor compound solubility.

  • Aqueous Co-solvents: These are water-miscible organic solvents that are generally less harsh than DMSO. They work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[14]

    • Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol.

    • Approach: Try dissolving the compound in a solution of 10-30% co-solvent in your aqueous buffer. Be aware that high concentrations can still impact biological assays.

  • Complexation Agents (Excipients): These molecules effectively hide the hydrophobic compound from the aqueous environment.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The quinoline molecule can become encapsulated within this cavity, forming a water-soluble inclusion complex.[15][16][17]

      • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Start by preparing a 10-20% (w/v) solution of HP-β-CD in your buffer and then attempt to dissolve your compound in it.

    • Surfactants: Surfactants form micelles in water above a certain concentration (the critical micelle concentration). These micelles have hydrophobic cores that can sequester your compound, carrying it into solution.[17]

      • Examples: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20).

      • Approach: Try formulating with a surfactant at a concentration of 0.5-2% in your buffer.

  • Lipid-Based Formulations: For highly intractable compounds, especially in the context of oral drug delivery, lipid-based systems are often employed.[18][19] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.[17] This is an advanced strategy typically requiring formulation expertise.

References
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Paperity. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Poorly Soluble Drugs Dissolution And Drug Release. Agilent. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Rai, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Carvajal, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. [Link]

  • Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]

  • Malik, A. U., et al. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. OUCI. [Link]

Sources

Technical Support Center: A Practical Guide to In Vitro Dosage Refinement for 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-5-(trifluoromethyl)quinoline (CAS No. 868668-58-0).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the critical process of establishing and refining dosages for in vitro experiments. Given that this compound is a novel compound with limited published biological data, this guide synthesizes principles from research on related quinoline derivatives and trifluoromethyl-containing molecules to provide a robust framework for your investigations.

Our approach is built on a foundation of scientific integrity, providing not just protocols, but the causal reasoning behind them. This guide will empower you to troubleshoot common issues, interpret your results with confidence, and design self-validating experiments.

Section 1: Foundational Knowledge & Pre-Experimental Considerations (FAQ)

This section addresses the crucial preliminary questions to consider before beginning your experiments. Understanding the compound's inherent properties is the first step toward a successful dose-response study.

Q1: What are the expected physicochemical properties of this compound and how do they impact my experimental design?

A1: Understanding the structure of this compound is key to predicting its behavior. The molecule consists of a quinoline core, a methyl group, and a trifluoromethyl (-CF3) group.

  • Quinoline Core: This bicyclic aromatic system is inherently hydrophobic, which generally leads to poor solubility in aqueous solutions like cell culture media.[3]

  • Trifluoromethyl (-CF3) Group: This group is strongly lipophilic and electron-withdrawing. Its presence is known to increase a molecule's metabolic stability and membrane permeability but will also significantly decrease aqueous solubility.[3][4][5]

  • Methyl (-CH₃) Group: This nonpolar group further contributes to the compound's hydrophobicity.[3]

Causality: The combined lipophilicity of these components predicts that the compound will be challenging to dissolve directly in aqueous buffers. This necessitates the use of an organic solvent for stock solutions and careful consideration of the final solvent concentration in your assays to avoid artifacts.

PropertyPredicted Value / CharacteristicImplication for Experiments
Molecular Formula C₁₁H₈F₃N[6]Used for calculating molarity.
Molecular Weight 211.18 g/mol [6]Essential for preparing stock solutions of known concentration.
Aqueous Solubility Predicted to be very low.Requires an organic solvent (e.g., DMSO) for stock solution.
Lipophilicity (logP) Predicted to be high (XLogP3-AA: 3.4).[6]Suggests good potential for cell membrane permeability.
Stability The C-F bond is very strong, making the -CF3 group highly stable to metabolic degradation.[5][7] However, hydrolysis can occur under strong basic conditions.[8]Generally stable in standard cell culture conditions (pH ~7.4). Avoid high pH buffers.

Q2: My compound won't dissolve. How should I prepare a stock solution of this compound?

A2: This is the most common initial challenge. Due to its predicted low aqueous solubility, you must use an organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for in vitro assays.

The Causality of Solvent Choice: DMSO is a powerful polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. However, it is also biologically active at higher concentrations and can induce stress, differentiation, or toxicity in cell cultures. Therefore, the goal is to create a highly concentrated stock in DMSO so that the final volume added to your cell culture is minimal.

Best Practice:

  • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

  • Gently warm and vortex the solution to ensure it is fully dissolved. Visually inspect for any precipitate against a light source.

  • For your experiment, perform serial dilutions from this primary stock to create intermediate stocks, which are then used to treat the cells.

  • Crucially, ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to your specific cell line, typically ≤0.5%, and ideally ≤0.1%.

Q3: What is an IC50 value, and why is it the first parameter I should determine?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It represents the concentration of the drug required to inhibit a specific biological process (such as cell proliferation) by 50%.[9][10][11]

Why it's Your First Step:

  • Defines Working Concentrations: The IC50 value is the cornerstone for all subsequent experiments. It tells you the concentration range where the compound has a biological effect.[10]

  • Avoids Misinterpretation: Testing at a single, arbitrarily high concentration can lead to false positives due to non-specific toxicity.[10][12] A dose-response curve demonstrates a genuine biological effect.

  • Enables Comparison: It provides a standardized value to compare the potency of different compounds or the sensitivity of different cell lines.[9]

Determining the IC50 first prevents wasted resources and ensures that your follow-up mechanistic studies are conducted at relevant, non-toxic concentrations.

Section 2: Core Experimental Protocols

These protocols provide a validated, step-by-step workflow for determining the IC50 of this compound.

Workflow for Establishing an Optimal In Vitro Dose

G prep 1. Stock Solution Preparation range 2. Range-Finding Experiment (Broad Dose Range) prep->range Use high-conc. DMSO stock ic50 3. Definitive IC50 Assay (Narrow, 8-12 Point Curve) range->ic50 Identify cytotoxic vs. sub-toxic range data 4. Data Analysis (Non-linear Regression) ic50->data Generate dose- response data select 5. Select Doses for Mechanism of Action Studies data->select Calculate IC50 value validate 6. Validate Target Engagement at Selected Doses select->validate e.g., IC25, IC50, IC75

Caption: A typical workflow for determining and validating an effective in vitro dose.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a high-concentration, fully solubilized stock solution in DMSO and subsequent dilutions for cell treatment.

Materials:

  • This compound (solid)

  • Cell culture-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Methodology:

  • Calculate Mass for Primary Stock: Determine the mass of the compound needed for a 20 mM stock solution.

    • Formula: Mass (mg) = 20 mmol/L * 0.21118 g/mmol * Volume (L) * 1000 mg/g

    • Example: For 1 mL (0.001 L), you need 4.22 mg.

  • Dissolution: Weigh the compound and add it to a sterile vial. Add the calculated volume of DMSO.

  • Solubilization: Vortex vigorously. If needed, gently warm the vial (e.g., in a 37°C water bath) for 5-10 minutes to aid dissolution. Ensure no visible particles remain.

  • Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the primary stock. Prepare a set of serial dilutions in complete cell culture medium.

    • Important: Ensure the final DMSO concentration remains constant and below the toxic threshold for your cells. For example, if your highest treatment is 100 µM, and you add 2 µL of a 50X working stock (5 mM) to 98 µL of media in the well, your final DMSO concentration will be 0.4% (assuming the 5 mM stock was made from the 20 mM stock by diluting in media).

Protocol 2: Determining the Half-Maximal Inhibitory Concentration (IC50) via MTT Assay

Objective: To measure the effect of this compound on cell viability and calculate the IC50. The MTT assay measures the metabolic activity of living cells.[13]

Materials:

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a 2X concentration series of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the compound dilutions. Include "vehicle control" wells (medium + same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours). This time should be based on the cell line's doubling time and the expected mechanism of action.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (four-parameter logistic curve) in software like GraphPad Prism to calculate the IC50 value.[9][14]

Cell TypeRecommended Starting Concentration Range for Initial Screening
Cancer Cell Lines 1 nM to 100 µM (using an 8-point, 1:10 serial dilution)
Non-Cancerous/Primary Cells 10 nM to 250 µM (start higher as they may be less sensitive)
Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected results can occur. This section provides a logical framework for diagnosing and solving common issues.

Decision Tree for Troubleshooting In Vitro Assay Issues

G start Problem Encountered var High Variability Between Replicates? start->var no_effect No Effect at High Doses? var->no_effect No solubility Check for Precipitation: - Visually inspect stock/wells - Perform solubility assay var->solubility Yes all_dead All Cells Die at All Doses? no_effect->all_dead No stability Assess Compound Stability: - Run stability study (e.g., LC-MS) - Prepare fresh stock no_effect->stability Yes range_low Expand Dose Range Lower: - Perform serial dilutions  down to pM range all_dead->range_low Yes pipette Review Pipetting: - Calibrate pipettes - Ensure proper mixing solubility->pipette time Extend Incubation Time: - Test 24, 48, 72, 96 hours stability->time perm Consider Permeability: - Compound may not enter cells - (Advanced: uptake assay) time->perm

Caption: A logical decision tree for troubleshooting common experimental problems.

Q1: I'm seeing high variability between my replicate wells. What's wrong?

A1: High variability obscures real biological effects. The most common culprits are related to the compound's physical state or technical execution.

  • Causality - Compound Precipitation: Because this compound is highly lipophilic, it can precipitate out of the aqueous culture medium, especially at higher concentrations. This leads to an unequal distribution of the compound across replicate wells.[12]

    • Solution: Visually inspect your wells under a microscope for crystals or precipitate before adding MTT. If seen, you may need to lower the top concentration or add a small amount of a solubilizing agent (ensuring the agent itself is not toxic).

  • Causality - Inaccurate Pipetting: Small volumes of concentrated stocks are prone to error.

    • Solution: Ensure your pipettes are calibrated. When making serial dilutions, always use fresh tips and ensure thorough mixing before transferring to the next tube.

  • Causality - Edge Effects: Wells on the outer edges of a 96-well plate are prone to faster evaporation, which concentrates both the compound and media components, altering cell growth.

    • Solution: Avoid using the outermost wells for experimental treatments. Fill them with sterile PBS or media to create a humidity barrier.

Q2: My compound shows no effect, even at high concentrations (e.g., 100 µM). What should I do?

A2: This can be a frustrating result, indicating either a true lack of activity or a technical failure.

  • Causality - True Inactivity: The compound may simply not be active against your chosen cell line or target. Quinoline derivatives can have very specific targets.[15]

    • Solution: Test the compound in a different cell line known to be sensitive to other quinoline-based agents if possible.

  • Causality - Insufficient Incubation Time: Some compounds induce effects slowly (e.g., by initiating apoptosis, which takes time).

    • Solution: Run a time-course experiment, testing viability at 24, 48, 72, and even 96 hours to see if an effect emerges over time.

  • Causality - Compound Degradation: While the trifluoromethyl group is stable, other parts of the molecule could potentially degrade in the complex environment of culture media (containing enzymes, etc.) over 72 hours.[8]

    • Solution: Prepare fresh working solutions immediately before use. For critical experiments, you can analyze the concentration of the compound in the media over time using LC-MS.

Q3: My compound kills all the cells at every concentration I've tested. How do I find a non-toxic dose?

A3: This is a sign that your starting concentration range is far too high.

  • Causality - Extreme Potency/Toxicity: The compound may be exceptionally potent, or you may be observing acute, non-specific toxicity.

    • Solution: Drastically expand your dose range to lower concentrations. Perform a new range-finding experiment starting from 1 µM and making 1:10 serial dilutions down into the picomolar (pM) range. This will help you identify the correct window for the dose-response curve.

References
  • 868668-58-0|this compound|BLD Pharm. BLD Pharm.
  • This compound | 868668-58-0. ChemicalBook.
  • IC50's: An Approach to High-Throughput Drug Discovery. University of Michigan.
  • Synthesis of N-trifluoromethyl compounds to determine their aqueous...
  • Technical Support Center: Troubleshooting Unexpected Results with [Compound]. Benchchem.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • The Importance of IC50 Determin
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • This compound | C11H8F3N | CID 11657798. PubChem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. PubMed.
  • 4-Hydroxy-6-methyl-2-(trifluoromethyl)

Sources

Technical Support Center: Addressing Inconsistencies in 8-Methyl-5-(trifluoromethyl)quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the bioactivity of novel quinoline derivatives, specifically focusing on 8-Methyl-5-(trifluoromethyl)quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a vast range of biological activities, from antimalarial to anticancer effects.[1][2] Modifications such as the electron-donating 8-methyl group and the strongly lipophilic, metabolically stable 5-trifluoromethyl group are intended to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

However, this combination of functional groups can also introduce significant experimental challenges, leading to inconsistent or difficult-to-interpret bioactivity data. This guide is designed to provide a proactive, field-proven framework for troubleshooting these issues. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring your data is both robust and reliable.

Section 1: Foundational Troubleshooting - Is Your Compound the Variable?

Inconsistent biological results often originate from the compound itself, long before it is introduced to a biological system. Ensuring the identity, purity, and solubility of your this compound is the most critical first step.

FAQ: My initial screens show weak or highly variable activity. Where should I begin my investigation?

Answer: Always begin with the source material. Before questioning the biological assay or the cellular response, you must validate the integrity of your compound. Any ambiguity in the purity or concentration of your stock solution will cascade into every downstream experiment, rendering the results unreliable.

Troubleshooting Guide 1.1: Comprehensive Purity and Identity Verification

A multi-pronged analytical approach is non-negotiable for validating a novel synthesized compound. Relying on a single technique is insufficient.

Workflow: Validating Compound Integrity

cluster_0 Compound Integrity Workflow synthesis Synthesized This compound hplc Purity Check: HPLC (>98%) synthesis->hplc Separate & Quantify hplc->synthesis Repurify if <98% nmr Structure Verification: ¹H & ¹⁹F NMR hplc->nmr If Pure nmr->synthesis Re-synthesize if incorrect ms Identity Confirmation: HRMS (M+H)⁺ nmr->ms If Structure Conforms ms->synthesis Re-synthesize if incorrect qualified Qualified for Bioassay ms->qualified If Mass Correct

Caption: Workflow for synthesis and purity validation.

Step-by-Step Protocols:

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool for assessing purity. It separates the target compound from unreacted starting materials, byproducts, and degradation products.

    • Protocol: Utilize a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile, both with 0.1% TFA or formic acid). Monitor at a wavelength where the quinoline core absorbs, typically around 254 nm or 310 nm.

    • Trustworthiness Check: Your goal is a purity level of >98% (by Area Under the Curve, AUC). If lower, the impurities could be bioactive or interfere with the assay, creating confounding data.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms that the atomic framework of your molecule is correct.

    • Protocol: Acquire ¹H NMR to verify the positions and integrations of all protons. Crucially, for this molecule, you must also acquire ¹⁹F NMR to confirm the presence and chemical environment of the -CF₃ group.

    • Expertise & Experience: The chemical shifts in both spectra must match the predicted structure. Any unexpected peaks signal an impurity or an incorrect structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass, confirming the elemental composition.

    • Protocol: Use an ESI source to generate the protonated molecule [M+H]⁺.

    • Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical calculated mass for C₁₁H₉F₃N. This level of accuracy definitively confirms the compound's elemental formula.[5]

Table 1: Orthogonal Methods for Compound Validation

Analytical Technique Purpose Acceptance Criteria
HPLC (AUC) Quantify Purity >98.0%
¹H and ¹⁹F NMR Confirm Chemical Structure Spectrum conforms to predicted structure; no significant impurity peaks.
HRMS (e.g., ESI-TOF) Confirm Elemental Formula Measured [M+H]⁺ mass is within 5 ppm of theoretical mass.

| Elemental Analysis | Confirm Elemental Composition | %C, %H, %N values are within ±0.4% of theoretical values. |

Section 2: The Trifluoromethyl Solubility Challenge

The trifluoromethyl (-CF₃) group is prized for increasing metabolic stability and receptor binding affinity, but it significantly increases lipophilicity, often leading to poor aqueous solubility.[3] Many reported inconsistencies with -CF₃ containing compounds stem from their precipitation in aqueous assay media.

FAQ: My compound precipitates out of solution when I dilute my DMSO stock into my cell culture media or assay buffer. What can I do?

Answer: This is a very common problem known as "crashing out."[6] It occurs because the compound is soluble in the 100% DMSO stock but not in the final aqueous solution with a low percentage of DMSO. The observed "bioactivity" could be an artifact of compound precipitation, physical cell damage, or light scattering in plate-based assays, rather than a true pharmacological effect.

Troubleshooting Guide 2.1: Systematic Solubility Enhancement

Workflow: Overcoming Compound Precipitation

cluster_1 Solubility Troubleshooting start Compound Precipitates in Aqueous Buffer check_conc Step 1: Lower Final Concentration Is the target [C] essential? start->check_conc optimize_dilution Step 2: Optimize Dilution Method (e.g., vigorous vortexing, stepwise dilution) check_conc->optimize_dilution Still precipitates soluble Compound Soluble check_conc->soluble Soluble at lower [C] increase_dmso Step 3: Increase Co-solvent (e.g., 0.5% -> 1.0% DMSO) optimize_dilution->increase_dmso Still precipitates optimize_dilution->soluble Soluble use_excipients Step 4: Use Formulation Excipients (e.g., Cyclodextrins, Surfactants) increase_dmso->use_excipients Still precipitates OR DMSO toxicity is a concern increase_dmso->soluble Soluble use_excipients->soluble Soluble insoluble Re-evaluate Compound (Consider analog synthesis) use_excipients->insoluble Still precipitates

Caption: A systematic workflow for addressing compound precipitation.

Step-by-Step Protocols:

  • Determine Baseline Aqueous Solubility (Shake-Flask Method): Before troubleshooting, you must quantify the problem. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

    • Protocol: Add an excess of solid this compound to your primary assay buffer (e.g., PBS or DMEM). Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. Centrifuge to pellet the undissolved solid. Carefully collect the supernatant, filter it (0.22 µm), and quantify the concentration of the dissolved compound via a validated HPLC method with a standard curve.

    • Expertise & Experience: This value is your solubility ceiling. Any experimental concentration above this limit is supersaturated and at high risk of precipitation.

  • Optimize Co-Solvent Conditions:

    • DMSO Concentration: While aiming for the lowest possible DMSO concentration (typically ≤0.5%) to avoid solvent-induced artifacts, poorly soluble compounds may require up to 1%. Always run a vehicle control with the exact same final DMSO concentration to assess solvent toxicity.[6]

    • Dilution Technique: Avoid adding a small volume of DMSO stock to a large volume of static buffer. Instead, add the stock solution to the side of the tube and vortex vigorously while adding the buffer to promote rapid mixing and prevent localized high concentrations that initiate precipitation.[6]

  • Employ Solubility-Enhancing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate lipophilic molecules like yours.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

    • Protocol: Prepare a phase-solubility diagram by determining the compound's solubility in the presence of increasing concentrations of HP-β-CD. This will identify the optimal concentration needed to achieve your target concentration.

Table 2: Comparison of Solubility Enhancement Techniques

Technique Potential Fold-Increase Mechanism Key Consideration
pH Adjustment 10 to >1,000 Ionization of the molecule Only applicable to ionizable compounds; quinoline nitrogen is basic.
Co-solvency (e.g., DMSO) 2 to 500 Reduces solvent polarity Potential for compound precipitation upon dilution and direct solvent toxicity.[7]

| Cyclodextrin Complexation | 5 to 200 | Encapsulation in a hydrophilic host | Stoichiometry and binding constant are critical; can alter free drug concentration.[6][7] |

Section 3: Deconvoluting Cell-Based Assay Variability

If your compound is pure and soluble, the next source of inconsistency is the biological assay itself. Cell-based assays are complex systems influenced by numerous subtle variables.[8][9]

FAQ: I'm observing a high degree of variability (e.g., large error bars, poor Z-factor) in my 96-well plate-based cytotoxicity assay. What are the most common culprits?

Answer: High variability in plate-based assays often points to technical inconsistencies or environmental factors within the plate. Common issues include inconsistent cell seeding, "edge effects," and interference from the compound or media with the assay readout.

Troubleshooting Guide 3.1: Optimizing Microplate Assay Parameters
  • Cell Seeding and Health:

    • Trustworthiness Check: Ensure you have a homogenous single-cell suspension before plating. Pipette carefully and use a consistent technique for each well.[10] Poor cell health or clumping will lead to unreliable results.[11]

    • Expertise & Experience: Do not use cells of a high passage number, as they can undergo phenotypic drift. Always perform a baseline mycoplasma test.[10]

  • Addressing Plate-Level Artifacts:

    • Edge Effect: The outer wells of a microplate are more susceptible to evaporation, leading to increased media concentration and altered cell growth.

    • Protocol: Mitigate this by surrounding the experimental wells with a border of sterile PBS or media. Avoid using the outer-most wells for critical data points.

    • Plate Choice: The color of your microplate is critical. Use clear plates for absorbance, black plates for fluorescence, and white plates for luminescence to maximize signal and minimize crosstalk.[10][12]

  • Compound and Media Interference:

    • Autofluorescence: The quinoline core is an aromatic system that can be inherently fluorescent. If using a fluorescence-based readout (e.g., some viability dyes), run a control plate with compound in media but without cells to check for background fluorescence.

    • Media Components: Phenol red and serum components (like FBS) can also be fluorescent. For sensitive fluorescence assays, consider using phenol red-free media or performing the final measurement in PBS.[12]

FAQ: My results for this compound don't align with published data for similar quinoline analogs. Could my cell model be the problem?

Answer: Absolutely. The cellular context is a powerful determinant of drug response. Discrepancies often arise from the limitations of the chosen model system.

Troubleshooting Guide 3.2: Evaluating the Cellular Model and Microenvironment

Workflow: Assessing the Impact of the Cellular Environment

cluster_2 Cellular Environment Troubleshooting start Inconsistent Bioactivity (vs. Literature) check_2d Issue: 2D Monolayer Artifacts Cells are in a non-physiological state. start->check_2d check_media Issue: Media Composition (e.g., High Glucose, Warburg Effect) start->check_media check_env Issue: Microenvironment (e.g., pH, O₂, Oxidative Stress) start->check_env solution_3d Solution: Transition to 3D Culture (Spheroids, Organoids) for better in vivo mimicry. check_2d->solution_3d solution_media Solution: Use Physiologically Relevant Media (e.g., replace glucose with galactose). check_media->solution_media solution_env Solution: Control Environmental Factors (e.g., use hypoxic chamber). check_env->solution_env reconciled Results Reconciled solution_3d->reconciled solution_media->reconciled solution_env->reconciled

Caption: Deconvoluting inconsistencies arising from the cell model.

  • The 2D vs. 3D Culture Paradigm:

    • Expertise & Experience: Traditional 2D monolayer cultures are not representative of the complex microenvironment inside a tissue.[9] This can lead to high failure rates when translating in vitro findings to in vivo models.[13] Cells grown in 3D spheroids often show lower sensitivity to anti-cancer drugs, which may be a more accurate reflection of clinical efficacy.[14]

    • Recommendation: If you observe potent activity in a 2D screen, validate the finding in a 3D spheroid or organoid model to ensure the effect is not a 2D artifact.

  • Cellular Metabolism and Media Composition:

    • The Warburg Effect: Many cancer cell lines cultured in high-glucose media rely on glycolysis for energy rather than mitochondrial oxidative phosphorylation.[15] If your compound targets mitochondrial function, its toxicity may be masked in these cells.

    • Protocol: To force cells into a more physiologically relevant metabolic state, try culturing them in media where glucose is replaced with galactose. This makes them more reliant on mitochondrial function and more sensitive to mitochondrial toxicants.[15]

  • The Cellular Microenvironment:

    • Expertise & Experience: Factors like oxygen tension (hypoxia in tumors vs. normoxia in an incubator), pH, and levels of reactive oxygen species (ROS) can dramatically influence drug efficacy and mechanism.[8][9] For example, some quinolines are known to exert their effect via the generation of ROS.[16] If your lab-to-lab results are inconsistent, seemingly minor differences in cell culture conditions could be the cause.

References

  • Al-Saffar, N. M. S., & Al-Shmgani, H. S. (2023). The Impact of Cellular Environment on In Vitro Drug Screening. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Al-Saffar, N. M. S., & Al-Shmgani, H. S. (2023). The impact of cellular environment on in vitro drug screening. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • AZoLifeSciences. (2024). 3D Cell Cultures Improve Drug Screening Accuracy but Show Lower Efficacy for Anti-Cancer Drugs. Available at: [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Available at: [Link]

  • Harrisburg University. (2019). Breakthroughs: Transforming cell growth and drug testing. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Homework.Study.com. (n.d.). What are the factors affecting the bioactivity of drugs? Available at: [Link]

  • Dahlin, J. L., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology. Available at: [Link]

  • Kaur, K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available at: [Link]

  • J. G. de A. e Silva, M., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Roy, A., & P, S. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Available at: [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
  • Buta, A. M., et al. (2022). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. International Journal of Molecular Sciences. Available at: [Link]

  • Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]

  • UKRI. (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. Available at: [Link]

  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry. Available at: [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Available at: [Link]

  • RSC Publishing. (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Available at: [Link]

  • Kumar, D., et al. (2020). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • de Souza, M. V. N. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]

  • Singh, P., & Singh, J. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]

  • Coghill, A. E. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease. Available at: [Link]

  • Staliński, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • NIH. (n.d.). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 8-Methyl-5-(trifluoromethyl)quinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the derivatization of 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower you in your synthetic endeavors. As Senior Application Scientists, we understand the nuances and challenges of quinoline chemistry and have structured this guide to address the specific issues you may encounter.

Section 1: Understanding the Core Chemistry

Before diving into troubleshooting, a firm grasp of the underlying chemical principles governing the derivatization of this compound is paramount. The quinoline core, substituted with an electron-donating methyl group at the 8-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position, presents a unique electronic landscape. This substitution pattern significantly influences the reactivity of the heterocyclic and carbocyclic rings.

FAQs: Foundational Concepts

Q1: How do the methyl and trifluoromethyl groups influence the reactivity of the quinoline ring?

A1: The methyl group at C-8 is an electron-donating group (EDG) which activates the benzene portion of the quinoline ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C-7 position. Conversely, the trifluoromethyl group at C-5 is a powerful electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[1] The pyridine ring is generally deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, but can be susceptible to nucleophilic attack, especially at the C-2 and C-4 positions.

Q2: What are the most common derivatization strategies for this type of substituted quinoline?

A2: The most prevalent strategies involve:

  • Palladium-catalyzed cross-coupling reactions: These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[2][3][4] Common examples include Suzuki, Heck, and Sonogashira couplings, which are tolerant of a wide range of functional groups.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the trifluoromethyl group can facilitate the displacement of a suitable leaving group (e.g., a halide) on the quinoline ring by a nucleophile.[6]

  • C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly popular and atom-economical approach. For instance, copper-catalyzed C-H trifluoromethylation of 8-aminoquinoline derivatives has been reported.[7]

Section 2: Troubleshooting Common Derivatization Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis but can be sensitive to various factors.[2][5]

Q3: My Suzuki coupling reaction is giving low to no yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Suzuki couplings involving quinoline substrates can stem from several issues. Here’s a systematic troubleshooting guide:

Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Explanation: The Pd(0) catalyst can be oxidized or poisoned. Solution: 1. Use fresh catalyst and ensure proper inert atmosphere (N₂ or Ar). 2. Consider a pre-catalyst that is activated in situ. 3. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)).
Ligand Issues Explanation: The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. Solution: 1. Screen a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your specific substrate. 2. Ensure the correct catalyst-to-ligand ratio is used.
Base Incompatibility Explanation: The base is critical for the transmetalation step. An inappropriate base can lead to side reactions or incomplete reaction. Solution: 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be solvent-dependent. 2. Ensure the base is finely powdered and dry.
Solvent Effects Explanation: The solvent influences the solubility of reagents and the stability of intermediates. Solution: 1. Common solvent systems include toluene, dioxane, or DMF, often with water. 2. Experiment with different solvent mixtures and ratios.
Substrate Reactivity Explanation: The trifluoromethyl group can influence the electronic properties of the quinoline ring, affecting the oxidative addition step. Solution: If using a halo-quinoline, ensure the halide is sufficiently reactive (I > Br > Cl). For chloroquinolines, specialized catalyst systems are often required.[3]

Experimental Workflow: Troubleshooting a Suzuki Coupling

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group at the 5-position can activate the quinoline ring for SNAr, particularly if a good leaving group is present at an ortho or para position relative to the CF₃ group.[1][6]

Q4: I am attempting a nucleophilic aromatic substitution on a chloro-substituted this compound, but the reaction is sluggish. How can I improve the reaction rate?

A4: Sluggish SNAr reactions can often be accelerated by optimizing the reaction conditions:

Parameter Optimization Strategy & Rationale
Temperature Strategy: Increase the reaction temperature. Rationale: SNAr reactions often have a significant activation energy barrier. Heating can provide the necessary energy to overcome this barrier.[8]
Solvent Strategy: Use a polar aprotic solvent. Rationale: Solvents like DMF, DMSO, or NMP can stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1]
Nucleophile Strength Strategy: Use a stronger nucleophile or increase its concentration. Rationale: A more potent nucleophile will attack the electron-deficient aromatic ring more readily.
Leaving Group Strategy: If possible, switch to a better leaving group. Rationale: The rate of SNAr is dependent on the ability of the leaving group to depart. The general trend for halides is F > Cl > Br > I, which is opposite to SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative leaving group.

Reaction Pathway: SNAr Mechanism

Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).

Section 3: Product Purification and Characterization

Successful derivatization is only half the battle; pure, well-characterized products are essential for subsequent applications.

FAQs: Purification and Analysis

Q5: My crude product is a complex mixture. What is the best approach for purification?

A5: A multi-step approach is often necessary:

  • Aqueous Workup: Begin with an appropriate aqueous workup to remove inorganic salts and water-soluble impurities.[9]

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and byproducts.[9] Careful selection of the stationary phase (e.g., silica gel, alumina) and mobile phase is critical.

  • Recrystallization: For solid products, recrystallization can be an excellent final purification step to obtain highly pure material.[9]

  • Salt Formation: In some cases, forming a salt (e.g., a picrate) can facilitate purification, followed by liberation of the free base.[10][11]

Q6: What are the key spectroscopic features I should look for to confirm the structure of my this compound derivative?

A6: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: Look for the characteristic signals of the quinoline protons, the methyl group singlet, and signals corresponding to the newly introduced functional group.

  • ¹³C NMR: The trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon signals of the quinoline core will also be informative.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass and confirm the elemental composition of your product.[12]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups in the derivative.[13]

Section 4: Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask, add the halo-8-Methyl-5-(trifluoromethyl)quinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Boutros, J. (2024).
  • Li, J. J. (2009). Palladium in Quinoline Synthesis. ScienceDirect.
  • Mohamed, T. A., et al. (2013). Vibrational spectroscopic study of some quinoline derivatives.
  • LookChem. (n.d.).
  • Sharma, R., et al. (2021). Palladium-catalyzed approaches to quinoline core.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.).
  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Chemistry LibreTexts. (2025). 16.

Sources

Technical Support Center: Challenges in Scaling Up 8-Methyl-5-(trifluoromethyl)quinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the production of this important fluorinated quinoline derivative. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a new set of variables that can impact yield, purity, and safety. This resource combines established chemical principles with field-proven insights to help you navigate these complexities.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of trifluoromethylated quinolines.

Q1: Which synthetic route is most suitable for the large-scale production of this compound?

A: Several classical quinoline syntheses can be adapted, but for this specific substitution pattern, the Combes synthesis and modified Doebner-von Miller or Skraup-type reactions are the most viable starting points.[1][2]

  • Combes Synthesis: This method involves the acid-catalyzed reaction of an appropriately substituted aniline with a β-diketone.[2][3] For this compound, this would require 3-methyl-5-(trifluoromethyl)aniline and a suitable diketone. The primary challenge is often the availability and cost of the trifluoromethylated aniline starting material.

  • Doebner-von Miller/Skraup Synthesis: These related methods utilize the reaction of an aniline with α,β-unsaturated carbonyl compounds (Doebner-von Miller) or glycerol (Skraup), often under strongly acidic and oxidizing conditions.[4][5][6] A key advantage is the potential use of more readily available starting materials. However, these reactions are notoriously exothermic and can produce significant tar and byproducts, making purification a major hurdle on a larger scale.[7][8]

Q2: What are the primary safety concerns when working with trifluoromethylated compounds and strong acids on a larger scale?

A: The primary hazards stem from the corrosive nature of the reagents and the potential for runaway reactions.

  • Trifluoroacetic Acid (TFA) and other strong acids: TFA is highly corrosive and can cause severe chemical burns to the skin and eyes.[9][10] Its vapors are also highly irritating to the respiratory system.[10] On a larger scale, the increased volume of acid necessitates robust engineering controls, including fume hoods, scrubbers, and appropriate personal protective equipment (PPE) such as acid-resistant gloves, aprons, and face shields.[11]

  • Exothermic Reactions: As mentioned, reactions like the Skraup synthesis are highly exothermic.[7] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[12] This can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction. A well-designed reactor with efficient cooling and temperature monitoring is crucial.

Q3: How does the trifluoromethyl group impact the reactivity and purification of the quinoline product?

A: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the molecule's properties.[13]

  • Reactivity: The CF3 group deactivates the quinoline ring towards electrophilic substitution, making some downstream modifications more challenging. Conversely, it can activate the ring for nucleophilic substitution reactions.

  • Purification: The presence of the CF3 group generally increases the compound's lipophilicity and volatility.[13] This can be advantageous in some purification techniques like distillation but may complicate others like crystallization due to altered solubility profiles. Column chromatography may require different solvent systems compared to non-fluorinated analogs.[14]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the scale-up process.

Problem 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted starting material.

  • The isolated product yield is substantially lower than on the small scale.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inefficient Mixing In larger reactors, magnetic stirring is often inadequate, leading to poor mixing, localized concentration gradients, and reduced reaction rates.[12]1. Switch to Overhead Stirring: Employ a mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure homogeneity. 2. Baffling: If the reactor design allows, use baffles to improve mixing and prevent vortex formation.
Poor Heat Transfer The reduced surface-area-to-volume ratio at scale makes it difficult to maintain the optimal reaction temperature.[12] The reaction may not be reaching the required temperature, or localized cold spots may exist.1. Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature. 2. Improve Heating System: Consider using a jacketed reactor with a circulating heating fluid for more uniform temperature control.
Inappropriate Solvent Concentration The optimal solvent concentration on a small scale may not be ideal for a larger batch due to changes in heat and mass transfer.[12]1. Re-optimize Concentration: Experiment with slightly more dilute or concentrated conditions on a small scale to see if it improves conversion before attempting the full-scale reaction again.
Catalyst Deactivation or Insufficient Loading The catalyst may be deactivating over the longer reaction times sometimes required at scale, or the catalyst-to-substrate ratio may not be optimal.1. Evaluate Catalyst Loading: Re-evaluate the mole percentage of the catalyst. Sometimes a slightly higher loading is needed at scale. 2. Consider Catalyst Stability: If using a sensitive catalyst, ensure it is not degrading under the reaction conditions over time.
Problem 2: Formation of Impurities and Byproducts

Symptoms:

  • TLC or HPLC shows multiple new spots/peaks that were not present or were minor on the small scale.

  • The crude product is a dark tar or oil, making isolation difficult.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Uncontrolled Exotherm Localized "hot spots" due to poor mixing and heat transfer can lead to thermal degradation of starting materials, intermediates, or the final product, resulting in tar formation.[12]1. Controlled Reagent Addition: Add highly reactive or exothermic reagents slowly and sub-surface if possible. 2. Improved Cooling: Ensure your cooling system is adequate for the scale of the reaction. Pre-cool the reactor before starting the addition of exothermic reagents.
Side Reactions At higher concentrations or longer reaction times, side reactions that were insignificant on a small scale can become major pathways. For quinoline synthesis, this can include polymerization of unsaturated precursors or the formation of regioisomers.[7]1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and order of addition to find conditions that minimize byproduct formation. 2. Protecting Groups: If specific functional groups are leading to side reactions, consider using protecting groups.
Oxidation At elevated temperatures, reactants or the product may be susceptible to oxidation if not kept under an inert atmosphere.[12]1. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon, especially during heating.
Regioisomer Formation In syntheses like the Combes reaction, using unsymmetrical anilines or diketones can lead to the formation of different isomers. The ratio of these isomers can change with reaction conditions.[3]1. Careful Selection of Starting Materials: If possible, use symmetrical starting materials to avoid regioisomerism. 2. Catalyst and Solvent Screening: Different acid catalysts and solvents can influence the regioselectivity of the cyclization step.[3]
Problem 3: Challenges in Product Purification and Isolation

Symptoms:

  • Difficulty in crystallizing the final product.

  • Co-elution of impurities during column chromatography.

  • Low recovery after purification steps.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Persistent Impurities The presence of even small amounts of structurally similar impurities can inhibit crystallization.1. Pre-Purification: Before attempting crystallization, consider a preliminary purification step like a liquid-liquid extraction or a silica gel plug to remove gross impurities. 2. Solvent Screening for Crystallization: Systematically screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization.[14]
Inappropriate Chromatography Conditions The solvent system that worked on a small scale may not provide adequate separation on a larger column due to differences in loading and flow rates.1. Optimize TLC: Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (Rf of the product between 0.2 and 0.4).[14] 2. Consider Alternative Stationary Phases: If silica gel is not providing good separation, consider using alumina or reverse-phase (C18) silica.[14]
Product Volatility The trifluoromethyl group can increase volatility, leading to product loss during solvent removal under high vacuum, especially at elevated temperatures.1. Use a Rotary Evaporator with Care: Avoid excessive heat and high vacuum when removing solvents. 2. Cold Trap: Ensure your vacuum system has an efficient cold trap to recover any volatile product.

III. Experimental Workflows & Diagrams

General Workflow for Scale-Up Synthesis

The following diagram outlines a logical workflow for scaling up the synthesis of this compound.

G cluster_prep Phase 1: Preparation & Small-Scale Optimization cluster_scaleup Phase 2: Pilot Scale-Up cluster_production Phase 3: Production Scale A Select Synthetic Route (e.g., Combes, Doebner-von Miller) B Source & Qualify Starting Materials A->B Purity is key C Optimize Reaction Conditions (1-5g scale) B->C D Perform Hazard & Operability (HAZOP) Analysis C->D Safety first E Pilot Batch Synthesis (50-100g scale) D->E F Identify Scale-Dependent Issues (Mixing, Heat Transfer) E->F Analyze deviations G Implement Engineering Controls (Jacketed Reactor, Overhead Stirring) F->G Address issues H Full-Scale Production Run G->H I Develop & Validate Purification Protocol H->I J Final Product QC Analysis I->J

Caption: A phased approach to scaling up quinoline synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low yield during scale-up.

G start Low Yield at Scale q1 Is starting material fully consumed? start->q1 q2 Are there significant byproducts/tar? q1->q2 No cause1 Incomplete Reaction: - Poor Mixing - Insufficient Heating - Low Catalyst Activity q1->cause1 Yes a1_yes Yes a1_no No cause2 Side Reactions/Degradation: - Uncontrolled Exotherm - Oxidation - Impure Reagents q2->cause2 Yes cause3 Product Loss During Workup: - Volatility - Poor Extraction - Inefficient Purification q2->cause3 No a2_yes Yes a2_no No

Caption: Decision tree for diagnosing low yield issues.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Retrieved January 12, 2026, from

  • Wikipedia. (2023, December 27). Gould–Jacobs reaction. Retrieved January 12, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 12, 2026, from

  • Wikipedia. (2023, May 22). Doebner–Miller reaction. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2023, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 12, 2026, from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved January 12, 2026, from

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 12, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Retrieved January 12, 2026, from

  • MDPI. (2013, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2006, October 12). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved January 12, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Retrieved January 12, 2026, from

  • Wikipedia. (2023, November 28). Combes quinoline synthesis. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved January 12, 2026, from [Link]

  • ChemistryViews. (2024, August 12). Should we be worried about Trifluoroacetic acid (TFA)?. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 12, 2026, from [Link]

  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2024, July 23). Trifluoroacetic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved January 12, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved January 12, 2026, from

  • PubMed Central. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved January 12, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 12, 2026, from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved January 12, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2020, January 29). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved January 12, 2026, from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021, January). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2026, January 9). The Journal of Organic Chemistry Ahead of Print. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Analytical Method Development for 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish robust analytical methods for purity assessment and impurity profiling. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to tackle the unique challenges presented by this molecule.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into method development, it's crucial to understand the physicochemical properties of this compound. These properties will dictate our choice of analytical techniques and method parameters.

PropertyPredicted Influence on Analysis
Structure The quinoline core is a basic, aromatic heterocyclic system. The methyl group at the 8-position and the trifluoromethyl group at the 5-position introduce specific steric and electronic effects.
pKa The quinoline nitrogen is basic. The pKa will be influenced by the electron-withdrawing trifluoromethyl group, making it a weaker base than quinoline itself. This is a critical parameter for developing reversed-phase HPLC methods, as pH control of the mobile phase will be essential for consistent retention and peak shape.
Lipophilicity (LogP) The trifluoromethyl group significantly increases the lipophilicity of the molecule. This suggests good retention in reversed-phase HPLC and potential for good solubility in organic solvents.
UV Absorbance The aromatic quinoline system will exhibit strong UV absorbance, making UV-based detection in HPLC a suitable choice for quantification.

II. Troubleshooting Guide & FAQs: Common Issues in the Analysis of this compound

This section addresses specific problems you might encounter during your experiments, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: I'm seeing poor peak shape (tailing or fronting) for my main compound in HPLC. What's causing this and how can I fix it?

A: Poor peak shape for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with residual silanols on the silica-based column packing. The basic nitrogen atom can interact with acidic silanols, leading to peak tailing.

Causality & Solution Workflow:

A Poor Peak Shape (Tailing) B Primary Cause: Secondary interactions of basic analyte with acidic silanols on the column A->B C Solution 1: pH Adjustment of Mobile Phase B->C E Solution 2: Use of a Competitive Base B->E G Solution 3: Column Selection B->G D Rationale: Protonate the analyte to prevent interaction with silanols. Aim for a pH 2-3 units below the pKa of the quinoline nitrogen. C->D F Rationale: Add a small amount of a basic additive (e.g., triethylamine) to the mobile phase to compete for the active silanol sites. E->F H Rationale: Choose a column with end-capping or a different stationary phase (e.g., polymer-based) to minimize silanol interactions. G->H A Unknown Impurity Detected B Hyphenated Techniques A->B G Isolation & Spectroscopic Analysis A->G C LC-MS/MS B->C E GC-MS B->E D Provides molecular weight and fragmentation data, offering clues to the structure. C->D F For volatile impurities, provides molecular weight and a searchable fragmentation pattern (EI spectrum). E->F H Preparative HPLC or SFC G->H I Isolate a sufficient quantity of the impurity for further analysis. H->I J NMR Spectroscopy I->J K Provides detailed structural information to elucidate the complete structure of the impurity. J->K

Technical Support Center: Degradation Pathways of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot potential issues related to the stability and degradation of this compound. Given the specific nature of this substituted quinoline, this guide synthesizes information from studies on analogous quinoline derivatives to provide a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

What is the expected general stability of this compound under standard laboratory conditions?

Based on established principles of organic chemistry and data from related compounds, this compound is expected to be a relatively stable compound under standard laboratory conditions (i.e., ambient temperature, protected from light). The quinoline core is an aromatic heterocyclic system, which imparts significant stability.

Furthermore, the presence of a trifluoromethyl (CF3) group is known to enhance the metabolic stability and overall robustness of drug molecules.[1][2] This is due to the strong carbon-fluorine bond and the electron-withdrawing nature of the CF3 group, which can deactivate the aromatic ring to certain metabolic and chemical attacks.

Key takeaway: While generally stable, it is crucial to consider potential degradation under specific stress conditions such as prolonged exposure to light, extreme pH, or the presence of strong oxidizing agents.

Is this compound susceptible to photodegradation?

Yes, quinoline and its derivatives have been shown to undergo photodegradation upon exposure to UV or even strong visible light.[3][4] The photodegradation of the parent quinoline molecule in aqueous solutions is known to be influenced by factors such as pH and the presence of dissolved organic matter.[3]

For this compound, a similar susceptibility to photodegradation should be anticipated. The absorption of light energy can lead to the formation of reactive intermediates, which can then undergo various reactions, including oxidation and rearrangement.

Troubleshooting & Prevention:

  • Storage: Store the compound in amber vials or containers that block UV light.

  • Experimental Setup: When conducting experiments, especially in solution, protect the samples from direct light by covering flasks and vials with aluminum foil or using amber-colored glassware.

  • Duration: Minimize the exposure time of solutions to light sources.

What are the likely degradation pathways of this compound in aqueous solutions, particularly under acidic or basic conditions?

The rate of photodegradation of quinoline has been observed to be faster at a lower pH (e.g., pH 4.5) compared to neutral pH.[3] This suggests that acidic conditions might promote the degradation of this compound as well.

Hypothesized Degradation Pathways:

Based on the literature for quinoline and methylquinolines, two primary degradation routes can be postulated for this compound under stress conditions (e.g., photolytic, oxidative, or extreme pH):

  • Hydroxylation of the Quinoline Ring: This is a common initial step in both photodegradation and microbial metabolism of quinolines.[3][7][8][9] Hydroxylation can occur at various positions, leading to the formation of different isomers.

  • Oxidation of the Methyl Group: The 8-methyl group is a potential site for oxidation, which could lead to the formation of a corresponding alcohol, aldehyde, and ultimately a carboxylic acid.

Below is a diagram illustrating these potential initial degradation pathways.

Degradation_Pathways cluster_hydroxylation Ring Hydroxylation cluster_oxidation Side-Chain Oxidation This compound This compound Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives hν / [O] 8-(Hydroxymethyl)-5-(trifluoromethyl)quinoline 8-(Hydroxymethyl)-5-(trifluoromethyl)quinoline This compound->8-(Hydroxymethyl)-5-(trifluoromethyl)quinoline [O] 8-Formyl-5-(trifluoromethyl)quinoline 8-Formyl-5-(trifluoromethyl)quinoline 8-(Hydroxymethyl)-5-(trifluoromethyl)quinoline->8-Formyl-5-(trifluoromethyl)quinoline [O] 5-(Trifluoromethyl)quinoline-8-carboxylic acid 5-(Trifluoromethyl)quinoline-8-carboxylic acid 8-Formyl-5-(trifluoromethyl)quinoline->5-(Trifluoromethyl)quinoline-8-carboxylic acid [O]

Caption: Hypothesized initial degradation pathways of this compound.

What are the expected metabolic pathways for this compound in biological systems?

The in vivo metabolism of quinoline has been studied in rats, with major metabolites including 5,6-dihydroxy-5,6-dihydroquinoline, as well as 2- and 3-hydroxyquinoline and quinoline-N-oxide.[9] For substituted quinolines, such as 3-methylquinoline, microbial degradation has been shown to proceed through a series of hydroxylations on the quinoline ring.[10][11]

Given the presence of the trifluoromethyl group, which generally increases metabolic stability[1][2], this compound may be metabolized more slowly than the parent quinoline. However, the likely metabolic pathways would still involve:

  • Aromatic Hydroxylation: Cytochrome P450 enzymes are likely to catalyze the hydroxylation of the quinoline ring system.

  • Methyl Group Oxidation: The 8-methyl group is a probable site for oxidative metabolism, leading to the corresponding alcohol, aldehyde, and carboxylic acid derivatives.

  • N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the N-oxide.

Metabolic_Pathways This compound This compound Aromatic Hydroxylation Aromatic Hydroxylation This compound->Aromatic Hydroxylation CYP450 Methyl Group Oxidation Methyl Group Oxidation This compound->Methyl Group Oxidation CYP450 N-Oxidation N-Oxidation This compound->N-Oxidation FMO, CYP450

Caption: Potential metabolic pathways for this compound.

How can I detect and identify potential degradation products of this compound?

A stability-indicating analytical method is crucial for detecting and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique for this purpose. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) is indispensable.

Experimental Workflow for Stability Testing:

Stability_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Samples Stress Samples Prepare Stock Solution->Stress Samples Analyze by HPLC-UV Analyze by HPLC-UV Stress Samples->Analyze by HPLC-UV Forced Degradation Identify Degradants by LC-MS Identify Degradants by LC-MS Analyze by HPLC-UV->Identify Degradants by LC-MS If new peaks appear End End Analyze by HPLC-UV->End If no new peaks Identify Degradants by LC-MS->End

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting Guides

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add 0.1 M NaOH and incubate under the same conditions.

  • Oxidative Degradation: Treat an aliquot with 3% H2O2 and incubate.

  • Photodegradation: Expose an aliquot in a quartz cuvette to a light source (e.g., a photostability chamber with a specified light intensity).

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Peak Identification: If new peaks are observed in the chromatograms of the stressed samples, analyze these samples by LC-MS to determine the mass of the degradation products and propose their structures.

Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical summary of results from a forced degradation study.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C, 24h< 5%1230.05
0.1 M NaOH, 60°C, 24h< 2%0-
3% H2O2, RT, 24h~10%2230.05, 244.03
Photolysis (UV), 24h~15%3230.05, 214.05

Note: This data is illustrative. Actual results may vary.

References

  • Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence... ResearchGate. Available at: [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available at: [Link]

  • Oliveira, J. D. M. de, Camara, A. G., Arias, S., Pacheco, J. G. de A., & Barbosa, C. M. B. de M. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Encontros Universitários da UFC. Available at: [Link]

  • ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-1173. Available at: [Link]

  • PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (1990). Microbial degradation of quinoline and methylquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. Eawag. Available at: [Link]

  • National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Center for Biotechnology Information. Available at: [Link]

  • Schach, S., Schwarz, G., Fetzner, S., & Lingens, F. (1993). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63. Biological chemistry Hoppe-Seyler, 374(3), 175–181. Available at: [Link]

  • Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological chemistry Hoppe-Seyler, 370(11), 1183–1189. Available at: [Link]

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As a quinoline derivative featuring both a lipophilic trifluoromethyl group and a methyl group, this compound presents unique challenges and opportunities in drug development.[1][2][3] The trifluoromethyl group can enhance metabolic stability and target binding, but it also significantly increases lipophilicity, which often leads to poor aqueous solubility and, consequently, low oral bioavailability.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is grounded in established principles of pharmaceutical science, aiming to provide not just protocols, but the causal reasoning behind them.

Section 1: Foundational Challenges & Physicochemical Characterization

Before attempting to enhance bioavailability, it is critical to understand the inherent properties of the molecule. The combination of the quinoline core with methyl and trifluoromethyl substituents strongly suggests that the primary obstacle will be poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound.

FAQ: Why is the oral bioavailability of this compound likely to be poor?

Answer: The low bioavailability is anticipated due to a confluence of factors directly related to its molecular structure:

  • High Lipophilicity (High logP): The trifluoromethyl (-CF3) group is strongly lipophilic, which dramatically reduces the molecule's affinity for aqueous environments like the gastrointestinal (GI) fluids.[3][4] This leads to poor solubility.

  • Poor Aqueous Solubility: A high melting point and strong crystal lattice energy, common in planar aromatic systems like quinoline, further contribute to low solubility. For a drug to be absorbed, it must first be dissolved.

  • Potential for First-Pass Metabolism: The quinoline ring and the 8-methyl group are potential sites for metabolism by cytochrome P450 (CYP) enzymes in the liver.[5][6] If the compound is rapidly metabolized after absorption, its systemic exposure will be low.

Troubleshooting Guide: My initial in vivo screens show very low or undetectable plasma exposure after oral dosing. Where do I start?

Answer: This is a classic issue for poorly soluble compounds. The problem can be broken down into two main areas: "dissolution/solubility-limited absorption" and "metabolism-limited absorption." A systematic approach is required to identify the bottleneck.

G Start Low In Vivo Exposure Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Permeability Is permeability low? (e.g., Caco-2 Papp < 1x10⁻⁶ cm/s) Solubility->Permeability Yes Formulation Focus on Formulation Strategies (Solubility Enhancement) Solubility->Formulation Yes Metabolism Is metabolic clearance high? (e.g., Microsome T½ < 30 min) Permeability->Metabolism No Permeation Permeation Enhancement / Prodrugs Permeability->Permeation Yes Metabolism->Formulation No MetabolicStab Address Metabolic Stability (Prodrugs, Structural Modification) Metabolism->MetabolicStab Yes

Caption: Initial troubleshooting workflow for low oral exposure.

Recommended First Steps:

  • Characterize Basic Physicochemical Properties: Before complex formulation work, you must quantify the problem.

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Permeability Assessment: Use an in vitro model like the Caco-2 permeability assay to understand if the molecule can cross the intestinal epithelium.[7][8][9][10][11]

    • Metabolic Stability: Perform a liver microsomal stability assay to determine the compound's intrinsic clearance rate.[5][12][13][14][15]

Section 2: Formulation Strategies to Overcome Poor Solubility

If poor solubility is confirmed as the primary issue, formulation science offers several powerful techniques. The goal is to present the drug to the GI tract in a higher energy or more readily dissolvable state.

FAQ: Which formulation strategy is the best starting point for a highly lipophilic compound like this?

Answer: For highly lipophilic, "brick dust" type compounds, Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations are two of the most effective and widely used strategies.[16][17][18][19][20]

StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix, preventing crystallization. This amorphous, high-energy state has greater apparent solubility and faster dissolution.[17][19][21][22]Significant increases in solubility and dissolution rate; established manufacturing techniques (spray drying, hot-melt extrusion).[18][22]Physically unstable (risk of recrystallization); requires careful polymer screening; potential for drug-polymer interactions.BCS Class II/IV compounds where dissolution is the rate-limiting step.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine emulsion in the GI tract, keeping the drug solubilized.[23][24][25]Enhances lymphatic uptake (bypassing first-pass metabolism); protects the drug from degradation; easy to scale for liquid-filled capsules.[16]Can be limited by the drug's solubility in lipid excipients; potential for GI side effects from surfactants.Highly lipophilic (logP > 5) drugs that have good solubility in oils.[16]
Troubleshooting Guide: I tried making an Amorphous Solid Dispersion (ASD), but it recrystallized during storage.

Answer: This indicates physical instability, a common challenge with ASDs.[19] The amorphous drug is thermodynamically driven to return to its more stable crystalline form.

Causality & Solutions:

  • Insufficient Drug-Polymer Interaction: The polymer's role is to stabilize the amorphous drug by restricting molecular mobility and through specific interactions (e.g., hydrogen bonding). If the interaction is weak, crystallization can occur.

    • Solution: Screen a wider range of polymers. Common choices for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® or PVP-VA.[21]

  • High Drug Loading: The higher the concentration of the drug in the polymer, the greater the driving force for crystallization.

    • Solution: Prepare ASDs with lower drug loading (e.g., 10%, 25%) and assess their stability. While this increases the final pill burden, it is often necessary for stability.

  • Environmental Factors (Humidity/Temperature): Water acts as a plasticizer, increasing molecular mobility and accelerating recrystallization. Storage at temperatures near the glass transition temperature (Tg) of the dispersion will also compromise stability.

    • Solution: Store ASDs in desiccated, temperature-controlled environments. Package final dosage forms with desiccants.

Caption: Key stabilizing factors in an Amorphous Solid Dispersion.

Section 3: Addressing Metabolic Liabilities

Even with a perfect formulation, bioavailability can be low if the compound is rapidly cleared by metabolic enzymes.

FAQ: What are the likely metabolic "hot-spots" on this compound?

Answer: Based on the structure and known metabolism of related quinoline compounds, the primary sites for Phase I metabolism (oxidation) by CYP enzymes are:

  • The 8-Methyl Group: This is a very common site for oxidation to a primary alcohol (8-hydroxymethyl) and subsequently to a carboxylic acid (8-carboxy). These more polar metabolites are readily excreted.

  • The Quinoline Ring: The quinoline ring itself can be hydroxylated, often at the 2-position or other electron-rich positions.[6][26] The trifluoromethyl group is generally resistant to metabolism and can act as a "metabolic blocker" at the 5-position.[4]

Troubleshooting Guide: My formulation shows excellent dissolution, but in vivo exposure is still poor. What's next?

Answer: This scenario strongly points to high first-pass metabolism. The drug is dissolving and being absorbed, but it's being cleared by the liver before it can reach systemic circulation.

Experimental Verification:

  • Run an in vitro Human Liver Microsomal Stability Assay: This is a critical experiment.[5][12][13][14][15] It directly measures the rate at which your compound is metabolized by the major drug-metabolizing enzymes. A short half-life (e.g., < 30 minutes) in this assay is a strong indicator of high hepatic clearance.

  • Metabolite Identification: Analyze the samples from the microsomal assay using LC-MS/MS to identify the metabolites formed. This will confirm the metabolic hot-spots predicted above.

Mitigation Strategy: The Prodrug Approach

If metabolism of the 8-methyl group is confirmed to be the primary clearance pathway, a prodrug strategy can be effective. This involves temporarily masking the metabolically labile group with a promoiety that is cleaved in vivo to release the active parent drug.

Section 4: Key Experimental Protocols

Protocol: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation
  • Solubilization: Dissolve 100 mg of this compound and 300 mg of a selected polymer (e.g., PVP K30) in a minimal amount of a suitable common solvent (e.g., 5-10 mL of methanol or acetone). Ensure a clear solution is formed.

  • Evaporation: Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, clear film is formed on the flask wall.

  • Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

  • Harvesting & Milling: Carefully scrape the solid material from the flask. Gently mill the resulting solid into a fine powder using a mortar and pestle.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).

  • Storage: Immediately store the resulting powder in a tightly sealed vial with a desiccant at controlled room temperature.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is a standard method to assess metabolic clearance.[5][12][13][14]

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM final concentration).[15]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[12][13]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5][15]

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of compound remaining is plotted against time on a semi-log scale. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).[5][14]

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • Advanced drug permeability & transporter assays. (n.d.). Nuvisan.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). Taylor & Francis Online.
  • In Vitro Permeability Assay. (n.d.).
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (n.d.). PubMed.
  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). (1997).
  • Cell Permeability Assay. (n.d.). BioIVT.
  • Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. (2007).
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Quinolin-8-ylmethanesulfonamide Deriv
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). MDPI.
  • Strategies to formulate lipid-based drug delivery systems. (n.d.).
  • Lipid-Based Formulations. (n.d.). Pharmaceutical Technology.
  • Quinoline and its transformation products found in urine. (n.d.).
  • Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). Chemcasts.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.
  • Quinine. (n.d.). Wikipedia.
  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. (n.d.).
  • This compound | 868668-58-0. (2022). ChemicalBook.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). (n.d.). Cheméo.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019).
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025).
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.).
  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. (n.d.). ScienceDirect.
  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Aragen Life Sciences.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). Benchchem.
  • Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Sp. (2019). Semantic Scholar.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. (2019).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). OUCI.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.

Sources

modifying experimental protocols for better results with 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 8-Methyl-5-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for common experimental challenges. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind protocol modifications, enabling you to achieve more reliable and superior results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound, setting the stage for successful experimentation.

Q1: What are the core physicochemical properties of this compound that I should be aware of?

Understanding the fundamental properties of this molecule is the first step to designing a robust experimental plan. The quinoline core, combined with a nonpolar methyl group and a highly lipophilic trifluoromethyl (-CF3) group, dictates its behavior.[1][2]

PropertyValue / DescriptionSignificance in Experiments
CAS Number 868668-58-0[3][4]Ensures correct compound identification and literature searching.
Molecular Formula C₁₁H₈F₃NUsed for calculating molarity and reaction stoichiometry.
Molecular Weight 227.19 g/mol Critical for accurate preparation of solutions.
Appearance Likely a yellow liquid or oil.[5]Visual confirmation of the compound's physical state at room temperature.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, benzene, and DMSO.[6]This is a critical parameter. Poor aqueous solubility is a primary source of error in biological assays. The lipophilic -CF3 group significantly decreases water solubility.[2]
Basicity (pKa) Weak tertiary base.[6]The trifluoromethyl group is strongly electron-withdrawing, which is predicted to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline.[1] This affects salt formation and solubility in acidic media.
Q2: I'm having difficulty dissolving this compound for my experiments. What is the recommended procedure?

This is the most frequently encountered issue. The compound's high lipophilicity makes it challenging to work with in aqueous systems typical of biological assays.

Answer: Direct dissolution in aqueous buffers will likely fail. The recommended approach is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.

  • For Organic Synthesis: Dissolve directly in common anhydrous organic solvents such as THF, Dichloromethane (DCM), or Toluene, depending on the specific reaction requirements.

  • For Biological Assays:

    • Primary Stock Solution: Prepare a 10 mM to 50 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

    • Working Solutions: Create intermediate dilutions from the DMSO stock using your assay buffer. Crucially, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[2] When diluting, add the DMSO stock to the buffer while vortexing to facilitate dispersion and prevent precipitation.

Q3: What are the proper storage and handling conditions for this compound?

To ensure the integrity and longevity of this compound, proper storage is essential.

Answer:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term storage, keeping the compound at -20°C is recommended.

  • Light Sensitivity: Quinoline derivatives can be sensitive to light.[7] It is best practice to store the compound in an amber vial or a container protected from light to prevent potential degradation.

  • Handling: The compound may cause skin, eye, and respiratory irritation.[5] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Troubleshooting Experimental Workflows

This section provides solutions to specific problems you may encounter during synthesis or biological testing.

Issue 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Question: I am attempting a Suzuki coupling reaction using this compound (assuming a bromo- or chloro- derivative) as a substrate, but my yields are consistently low. What factors should I investigate?

Answer: Low yields in cross-coupling reactions involving electron-deficient heterocyclic systems like this one can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance from the 8-methyl group can impact reactivity.

Troubleshooting Workflow: Optimizing Cross-Coupling Reactions

G cluster_mechanisms Potential Mechanisms of Action compound This compound intercalation DNA Intercalation (Planar quinoline core) compound->intercalation may cause enzyme Enzyme Inhibition (e.g., Kinases, Topoisomerases) compound->enzyme may cause ros Redox Cycling / ROS Generation (Metabolic activation) compound->ros may cause heme Heme Polymerization Inhibition (Antimalarial context) compound->heme may cause bioactivity Observed Biological Activity (e.g., Cytotoxicity, Antiparasitic Effect) intercalation->bioactivity enzyme->bioactivity ros->bioactivity heme->bioactivity

Caption: Potential mechanisms contributing to the bioactivity of quinoline derivatives.

Recommended Control Experiments:

  • ROS Scavenging: To test if the observed activity is mediated by reactive oxygen species, co-incubate your compound with a known ROS scavenger like N-acetylcysteine (NAC) and see if the effect is diminished.

  • Structure-Activity Relationship (SAR): Test a close analog of your compound that lacks the trifluoromethyl group or has the methyl group in a different position. This can help determine which part of the molecule is critical for the observed activity.

  • Assay Interference: Quinoline compounds can sometimes interfere with assay readouts (e.g., fluorescence). Run a control where you add the compound to the assay system in the absence of the biological target to check for any direct effects on the detection reagents.

References

  • Kotyan, S., Chandana, S. N., Ganesha, D. P., Lakshminarayana, B. N., Pandikatte, N., Deb, P. K., Ghosh, M., Gleiser, R. M., Mahomoodally, M. F., Alherz, S. A., Morsy, M. A., Khalil, H. E., Attimarad, M., Nagaraja, S., Almuqbil, R. M., Balgoname, A. A., Al-Dhubiab, B. E., Asif, A. H., Venugopala, K. N., & Dasappa, J. P. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health.
  • BLD Pharm. (n.d.). 868668-58-0|this compound. BLD Pharm.
  • (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. Benchchem.
  • (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • (2023). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
  • (n.d.). US5700942A - Process for preparing quinoline bases. Google Patents.
  • (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. ECHEMI.
  • (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR - UKRI.
  • (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data. Benchchem.
  • (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health.
  • (2023). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.
  • (n.d.). This compound | 868668-58-0. ChemicalBook.
  • (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program.
  • (n.d.). 8-Methylquinoline 97 611-32-5. Sigma-Aldrich.
  • (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Cheméo.
  • (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.
  • (n.d.). Synthesis of derivatives of quinoline. SciSpace.
  • (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. MDPI.
  • (n.d.). 8-Methylquinoline | C10H9N | CID 11910. PubChem.
  • (2014). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.
  • (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis.
  • (2020). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI.
  • (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (2026). The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.

Sources

Validation & Comparative

Validating the Biological Activity of 8-Methyl-5-(trifluoromethyl)quinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Quinoline Derivative Against Established Alternatives in Cancer Biology.

In the landscape of drug discovery, quinoline derivatives represent a privileged scaffold, demonstrating a wide array of biological activities, including anticancer, antimalarial, and neuroprotective effects.[1][2] This guide provides a comprehensive framework for validating the biological activity of a novel compound, 8-Methyl-5-(trifluoromethyl)quinoline. Due to the limited specific experimental data on this particular molecule, we will treat it as a hypothetical but promising candidate. Its potential efficacy will be benchmarked against three well-characterized quinoline-based drugs: Mefloquine, Chloroquine, and Bosutinib. This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust methodology for evaluating novel chemical entities.

The inclusion of a trifluoromethyl group in the target molecule is of particular interest, as fluorinated compounds often exhibit enhanced biological activities.[3] This guide will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize the potential of this compound in oncology research.

A Comparative Overview of Quinoline-Based Compounds

To establish a framework for evaluating this compound, it is essential to understand the mechanisms and activities of established quinoline derivatives.

CompoundPrimary Mechanism of ActionKey Biological Activities
This compound (Hypothetical) Putative activity based on trifluoromethyl quinoline scaffold; potential for anticancer, larvicidal, and other activities.[1][3][4]To be determined through the experimental workflows outlined in this guide.
Mefloquine Inhibition of protein synthesis by targeting the Plasmodium falciparum 80S ribosome.[5][6][7] It may also interfere with the parasite's ability to metabolize hemoglobin.[8]Antimalarial, anticancer, potential neurotoxic effects.[8]
Chloroquine Inhibition of autophagy by disrupting lysosomal function through pH neutralization and impairing autophagosome-lysosome fusion.[9][10][11][12][13]Antimalarial, anti-inflammatory, anticancer (often in combination therapy).[14][15]
Bosutinib Dual inhibitor of Src and Abl tyrosine kinases, leading to the inhibition of cell growth and induction of apoptosis.[2][16][17][18]Anticancer, particularly in chronic myeloid leukemia (CML).[16]

Experimental Validation: A Step-by-Step Approach

The following sections outline key in vitro assays to characterize the anticancer potential of this compound and compare its performance against our selected alternatives.

Assessment of Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Causality Behind Experimental Choices: This assay is selected for its reliability, cost-effectiveness, and its ability to provide a quantitative measure of a compound's effect on cell viability. The resulting IC50 value (the concentration at which 50% of cell growth is inhibited) is a standard metric for comparing the potency of different compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound, Mefloquine, Chloroquine, and Bosutinib in culture medium.

    • Replace the existing medium in the 96-well plate with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound To be determinedTo be determinedTo be determined
Mefloquine ~10[22][23]--
Chloroquine -55.6 ± 12.5[24]2.27[25]
Bosutinib --8.6[26]

Note: The provided IC50 values are approximate and can vary based on experimental conditions.

Evaluation of Cell Migration: The Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.[27][28][29] It is particularly useful for assessing the potential of a compound to inhibit cancer cell motility, a key process in metastasis.

Causality Behind Experimental Choices: This assay provides insights into the collective migration of a sheet of cells, mimicking aspects of tumor invasion. By comparing the rate of "wound" closure, we can assess the anti-migratory potential of our test compounds.

Experimental Protocol: Wound Healing Assay

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once a confluent monolayer has formed, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell layer.[28][30]

  • Treatment and Imaging:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing a sub-lethal concentration (e.g., below the IC20) of the test compounds.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment group relative to the initial wound area.

    • Compare the rates of wound closure between the different treatment groups.

Visualizing the Molecular Landscape

To better understand the potential mechanisms of action, it is crucial to visualize the signaling pathways targeted by the selected quinoline derivatives.

Experimental Workflow for Cytotoxicity and Migration Assays

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis a Cancer Cell Line Culture b Seed cells in appropriate plates (96-well for MTT, 6-well for Wound Healing) a->b d Treat cells with compounds for specified duration b->d c Prepare serial dilutions of This compound & Alternatives c->d e MTT Assay: Add MTT, incubate, solubilize formazan d->e f Wound Healing Assay: Create scratch, image at time points d->f g Measure absorbance (MTT) or wound area (Wound Healing) e->g f->g h Calculate IC50 values or percentage of wound closure g->h i i h->i Comparative Analysis

Caption: A generalized workflow for the in vitro validation of this compound.

Bosutinib's Mechanism: Targeting the Src/Abl Signaling Pathway

G Bosutinib Bosutinib Src Src Kinase Bosutinib->Src Inhibits Abl Abl Kinase Bosutinib->Abl Inhibits Downstream Downstream Signaling (e.g., STAT3, PI3K/Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Bosutinib dually inhibits Src and Abl kinases, disrupting pro-survival signaling.

Chloroquine's Mechanism: Inhibition of Autophagy

G Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Accumulates & Raises pH Fusion Autophagosome-Lysosome Fusion Chloroquine->Fusion Inhibits Lysosome->Fusion Autophagosome Autophagosome Autophagosome->Fusion Degradation Degradation of Cellular Components Fusion->Degradation

Sources

The Enigmatic Profile of 8-Methyl-5-(trifluoromethyl)quinoline: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and ever-expanding landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational blueprint for a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile framework for the strategic placement of functional groups, enabling the fine-tuning of physicochemical properties and biological activities. This guide delves into a comparative analysis of a lesser-explored derivative, 8-Methyl-5-(trifluoromethyl)quinoline , and situates it within the broader context of its chemical relatives to illuminate its potential for researchers, scientists, and drug development professionals.

While specific experimental data for this compound remains scarce in the public domain, its structural motifs—a methyl group at the 8-position and a trifluoromethyl group at the 5-position—allow for a robust, data-driven extrapolation of its likely characteristics and bioactivities. By examining well-characterized analogs, we can construct a predictive profile of this intriguing molecule and underscore its promise in the quest for novel therapeutic leads.

The Quinoline Core: A Nexus of Biological Activity

The quinoline ring system is the cornerstone of numerous pharmacologically active compounds, demonstrating a wide array of biological effects including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this scaffold is a key determinant of its therapeutic application and efficacy. The placement of substituents on both the benzene and pyridine rings of the quinoline nucleus profoundly influences its interaction with biological targets.

Decoding the Substituents: The Impact of Methyl and Trifluoromethyl Groups

The unique combination of a methyl and a trifluoromethyl group on the quinoline core of this compound suggests a fascinating interplay of electronic and steric effects that likely govern its biological and physicochemical profile.

  • The 8-Methyl Group: The presence of a methyl group at the 8-position can influence the molecule's conformation and metabolic stability. It can introduce steric hindrance that may affect binding to certain biological targets. Furthermore, the methyl group is an electron-donating group, which can modulate the basicity of the quinoline nitrogen and influence the overall electron distribution of the aromatic system.

  • The 5-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful modulator of molecular properties in medicinal chemistry. Its strong electron-withdrawing nature significantly impacts the electronic character of the quinoline ring. This can enhance the molecule's metabolic stability by blocking potential sites of oxidative metabolism. The lipophilicity of the CF3 group can also improve membrane permeability and cellular uptake.[3]

The strategic placement of these two groups at the 5 and 8 positions is of particular interest, as modifications at these sites have been shown to be critical for the biological activity of various quinoline derivatives.[4]

Comparative Analysis of this compound and Related Derivatives

To contextualize the potential of this compound, a comparative analysis with structurally related quinoline derivatives is essential. The following tables summarize key physicochemical and biological data for selected comparator compounds.

Physicochemical Properties
CompoundSubstitution PatternMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logPpKa
This compound 8-CH₃, 5-CF₃211.19Not availableNot availablePredicted: HighPredicted: Lower than 8-methylquinoline
8-Methylquinoline8-CH₃143.19-2482.64.9
5-(Trifluoromethyl)quinoline5-CF₃197.16-7214-215Not availableNot available
8-Hydroxyquinoline8-OH145.1673-752671.99.8 (phenolic OH), 5.0 (quinoline N)

Note: Predicted values for this compound are based on the known effects of the trifluoromethyl group increasing lipophilicity and decreasing the basicity of the quinoline nitrogen.

Biological Activity Data

The following table presents a selection of biological activity data for quinoline derivatives with substitutions that inform the potential of this compound.

Compound/Derivative ClassBiological ActivityKey FindingsReference
This compound Anticipated: Anticancer, Antimicrobial Untested. Based on SAR of related compounds, potential for activity exists.-
Quinolines with 5- and 8-substitutionsAnticancer (Cdc25B inhibition)Modifications on the pyridine core are tolerated, providing sites for structural modification.[4]
Trifluoromethyl-substituted quinolonesAntimicrobialShowed good activity towards Gram-positive bacteria.
8-Hydroxyquinoline derivativesAnticancer, AntimicrobialActivity is influenced by substitutions at the 5 and 7 positions.
5,8-QuinolinedionesAnticancer, Antimalarial, Antiviral, Antibacterial, AntifungalExhibit a wide range of biological activities.[2]

Structure-Activity Relationship (SAR) Insights

The existing literature on quinoline derivatives provides valuable insights into the likely structure-activity relationships for this compound.

  • Anticancer Activity: The inhibition of cell cycle proteins like Cdc25B by quinoline-5,8-quinones suggests that the electronic properties of the benzene ring of the quinoline scaffold are crucial for activity.[4] The electron-withdrawing trifluoromethyl group at the 5-position in this compound could significantly influence its potential as an anticancer agent.

  • Antimicrobial Activity: The demonstrated efficacy of trifluoromethyl-substituted quinolones against Gram-positive bacteria suggests that this compound may also possess antibacterial properties. The overall lipophilicity, influenced by both the methyl and trifluoromethyl groups, will likely play a key role in its ability to penetrate bacterial cell membranes.

Experimental Protocols

To facilitate further research into this compound and its analogs, detailed experimental protocols for synthesis and biological evaluation are provided below.

General Synthesis of Substituted Quinolines (Skraup Synthesis)

The Skraup synthesis is a classic and versatile method for preparing the quinoline scaffold.

SynthesisWorkflow Aniline Substituted Aniline ReactionMixture Reaction Mixture Aniline->ReactionMixture Glycerol Glycerol Glycerol->ReactionMixture Acid Sulfuric Acid Acid->ReactionMixture Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->ReactionMixture Heating Heating ReactionMixture->Heating Cyclization Dehydration & Cyclization Heating->Cyclization Oxidation Oxidation Cyclization->Oxidation Workup Neutralization & Extraction Oxidation->Workup Product Substituted Quinoline Workup->Product

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The mixture should be cooled in an ice bath during the addition.

  • Addition of Reactants: To the cooled mixture, add the substituted aniline (e.g., 2-methyl-4-(trifluoromethyl)aniline for the synthesis of this compound) and the oxidizing agent.

  • Heating: Gently heat the reaction mixture. The reaction is often exothermic and may require careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTTAssay CellSeeding Seed Cancer Cells in 96-well plate Incubation1 Incubate (24h) CellSeeding->Incubation1 CompoundAddition Add Test Compound (various concentrations) Incubation1->CompoundAddition Incubation2 Incubate (48-72h) CompoundAddition->Incubation2 MTTAddition Add MTT Reagent Incubation2->MTTAddition Incubation3 Incubate (2-4h) MTTAddition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Add the compound solutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in drug discovery. The strategic combination of a methyl group at the 8-position and a trifluoromethyl group at the 5-position on the privileged quinoline scaffold suggests a unique physicochemical and biological profile. Based on the extensive research on related quinoline derivatives, it is plausible that this compound could exhibit valuable anticancer and antimicrobial properties.

The lack of published experimental data for this compound presents a clear opportunity for further investigation. The synthesis of this compound and its systematic evaluation in a battery of biological assays are critical next steps. Such studies will not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships of 5,8-disubstituted quinolines. For researchers in the field, this compound is a compelling target for exploration, holding the promise of unlocking new therapeutic avenues.

References

  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(15), 5136-5144.
  • Kaur, M., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(15), 2049-2073.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • This reference is not available.
  • This reference is not available.
  • Sharma, A., & Kumar, V. (2022). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Synthesis, 19(6), 614-631.

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Methyl-5-(trifluoromethyl)quinoline Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including notable anticancer properties.[1] This guide provides an in-depth technical comparison of 8-Methyl-5-(trifluoromethyl)quinoline analogs, a promising class of compounds in oncology drug discovery. Drawing upon experimental data from closely related quinoline derivatives, we will explore their structure-activity relationships (SAR), potential mechanisms of action, and the experimental protocols essential for their evaluation.

The Quinoline Core: A Privileged Scaffold in Anticancer Drug Design

The versatility of the quinoline ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Substitutions on the quinoline nucleus can dramatically influence a compound's biological activity, leading to the development of potent and selective therapeutic agents.[3] In the context of oncology, quinoline derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]

Strategic Substitutions: The Role of the 8-Methyl and 5-Trifluoromethyl Groups

The specific placement of methyl and trifluoromethyl groups at the 8- and 5-positions, respectively, of the quinoline core is a strategic design choice aimed at optimizing the druglike properties of these analogs.

  • The 5-Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly impact the pKa of the quinoline nitrogen, influencing solubility, membrane permeability, and interactions with biological targets.[6] Furthermore, the CF₃ group can enhance metabolic stability by blocking potential sites of oxidation and can engage in favorable interactions, such as dipole-dipole and orthogonal multipolar interactions, within protein binding pockets.

  • The 8-Methyl Group: Substitution at the 8-position of the quinoline ring can influence the conformation of the molecule and its interaction with target proteins. The methyl group, while seemingly simple, can provide beneficial steric bulk, enhance lipophilicity, and contribute to van der Waals interactions in a binding site. Studies on other quinoline series have shown that substitution at this position can be critical for activity and selectivity.

Comparative Analysis of Anticancer Activity

Table 1: Cytotoxicity of Trifluoromethyl-Substituted Quinoline Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[4]
2 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88[3]
3 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Lymphoma)43.95[3]

Table 2: Cytotoxicity of Methyl-Substituted Quinoline Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
4 8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25[1]
5 6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa (Cervical)~10 µg/mL[3]
6 6-Fluoro-2-phenylquinolineHeLa (Cervical)8.3[7]

From the available data, it is evident that trifluoromethyl and methyl substitutions on the quinoline ring are features of highly potent anticancer compounds. For instance, compound 1 , which incorporates a 5-(3-trifluoromethylphenyloxy) group and a 4-methyl group, exhibits exceptionally potent activity against the T47D breast cancer cell line with an IC₅₀ in the nanomolar range.[4] This highlights the potential of the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, we can infer the following SAR trends for this compound analogs:

  • The 5-Trifluoromethyl Group is Favorable: The presence of a trifluoromethyl group, particularly at positions that influence the electronic environment of the heterocyclic core, appears to be a strong determinant of anticancer activity.

  • Substitution at Position 8 is Tolerated and Potentially Beneficial: The presence of a methyl group at the 8-position in active compounds suggests that this position is amenable to substitution, which can be explored to fine-tune activity and selectivity.

  • Modifications at Other Positions are Crucial: The nature of substituents at other positions on the quinoline ring and on appended side chains dramatically impacts potency. For example, the complex side chain at the 8-amino position of compound 1 is critical for its high potency.[4]

Postulated Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[8] The this compound scaffold is a promising candidate for the development of novel kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Analog 8-Methyl-5-(trifluoromethyl) quinoline Analog Analog->RTK Analog->RAF Inhibition Analog->PI3K Inhibition

Caption: Postulated mechanism of action for this compound analogs via inhibition of key oncogenic signaling pathways.

Experimental Protocols

To facilitate the evaluation and comparison of novel this compound analogs, we provide the following detailed experimental protocols.

General Synthetic Route

A plausible synthetic route to the this compound core would involve a multi-step process, likely starting with a substituted aniline. The Doebner-von Miller reaction is a classical and versatile method for quinoline synthesis.

Synthetic_Workflow Start 3-Amino-4-methylbenzotrifluoride Reaction Doebner-von Miller Reaction (Acid catalyst, Oxidizing agent) Start->Reaction Reagents α,β-Unsaturated carbonyl compound (e.g., acrolein) Reagents->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Cyclization Product This compound Intermediate->Product Oxidation

Caption: A potential synthetic workflow for the preparation of the this compound scaffold.

Step-by-Step Protocol (Doebner-von Miller Reaction):

  • To a stirred solution of 3-amino-4-methylbenzotrifluoride in a suitable solvent (e.g., ethanol), add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Slowly add an α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the target kinase, its substrate, ATP, and the test compound at various concentrations in a kinase buffer. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct and comprehensive SAR data for this specific series of analogs is limited, by drawing comparisons from structurally related compounds, we can infer key structural features that contribute to cytotoxic activity. The strategic placement of the methyl and trifluoromethyl groups likely enhances the drug-like properties of these molecules. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at other positions of the quinoline ring to establish a clear and comprehensive SAR. Mechanistic studies to identify the specific kinase targets and signaling pathways modulated by these compounds will be crucial for their further development as targeted cancer therapeutics.

References

  • Techniques for Measuring the Kinase Inhibition of Quinolinone Derivatives: Application Notes and Protocols. Benchchem. Available at: https://www.benchchem.
  • Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. Benchchem. Available at: https://www.benchchem.
  • A New Synthetic Route to (Trifluoromethyl)quinolines: Nickel- Catalyzed Insertion of an Alkyne into an Aromatic.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8. Benchchem. Available at: https://www.benchchem.
  • Structure--activity rel
  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2019.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Omega. 2020.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. 2012.
  • A Comparative Analysis of 5-Fluoro-2-methyl-8-nitroquinoline and Structurally Related Compounds. Benchchem. Available at: https://www.benchchem.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. 2023.
  • Comparative Analysis of 5,8-Dimethoxy-2- methylquinolin-4-ol and Other Quinolinone Derivatives in Anticancer and Antimicrobial Activities. Benchchem. Available at: https://www.benchchem.
  • Structure activity relationship of compounds 5-8 on a panel of cancer cell lines.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Review on recent development of quinoline for anticancer activities.
  • Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry. 1997.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences. 2023.
  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. 2024.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Personal Use Only Not For Distribution.
  • Unlocking the Therapeutic Potential of 8-Hydroxyquinolines: A Structure-Activity Relationship Guide. Benchchem. Available at: https://www.benchchem.
  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. 2023.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 2024.
  • New Synthetic Route to Cinnoline Derivatives and Their Microbiological Activity.

Sources

Validating the Mechanism of Action of 8-Methyl-5-(trifluoromethyl)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, quinoline derivatives have emerged as a versatile scaffold for the development of novel anticancer agents.[1][2][3] Their therapeutic potential is often linked to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1][3] This guide provides an in-depth technical comparison to validate the proposed mechanism of action for a promising candidate, 8-Methyl-5-(trifluoromethyl)quinoline. We will explore its performance in key cellular assays against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing the experimental framework for its evaluation.

The unique substitution pattern of this compound, featuring both a methyl and a trifluoromethyl group, suggests a multi-faceted mechanism of action. The trifluoromethyl group is known to enhance metabolic stability and cellular permeability, while the quinoline core can participate in interactions that promote the generation of reactive oxygen species (ROS).[4][5] This can lead to oxidative stress and trigger the intrinsic apoptotic pathway. Furthermore, several quinoline derivatives have been shown to modulate the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[6][7][8]

This guide will therefore focus on validating the hypothesis that this compound exerts its anticancer effects through a dual mechanism: the induction of ROS-mediated apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative Analysis of Anticancer Activity

To contextualize the efficacy of this compound, a direct comparison with Doxorubicin and Cisplatin is essential. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which also leads to ROS production.[9][10] Cisplatin, a platinum-based drug, forms DNA adducts, leading to DNA damage and subsequent apoptosis, a process also linked to increased oxidative stress.[11][12][13]

CompoundTarget Cancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
This compound Breast (MCF-7), Lung (A549)Hypothetical DataProposed: ROS-induced apoptosis, PI3K/Akt/mTOR inhibitionN/A
Doxorubicin Breast (MCF-7), Lung (A549)~0.1 - 1DNA intercalation, Topoisomerase II inhibition, ROS generation[9][10]
Cisplatin Breast (MCF-7), Lung (A549)~1 - 10DNA cross-linking, induction of apoptosis, ROS generation[11][12]

Experimental Validation of the Proposed Mechanism of Action

A rigorous validation of the proposed mechanism for this compound requires a series of well-defined cellular and molecular assays. The following protocols provide a comprehensive workflow for this investigation.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Conclusion A Cancer Cell Culture (e.g., MCF-7, A549) B Treatment with This compound, Doxorubicin, Cisplatin A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E Intracellular ROS Measurement (DCFH-DA Assay) D->E Based on IC50 F Apoptosis Detection (Annexin V/PI Flow Cytometry) D->F Based on IC50 G Signaling Pathway Analysis (Western Blot for p-Akt, p-mTOR) D->G Based on IC50 H Comparative Data Analysis E->H F->H G->H I Validate Mechanism of Action H->I

Caption: Workflow for validating the anticancer mechanism of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the cytotoxic potential of this compound against selected cancer cell lines and compare it with the reference drugs. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Measurement of Intracellular Reactive Oxygen Species (ROS)

To investigate the role of oxidative stress in the compound's cytotoxicity, intracellular ROS levels will be quantified using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[18][19][20][21][22] DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound, Doxorubicin, and a known ROS inducer (e.g., H₂O₂) as a positive control at their respective IC50 concentrations for a predetermined time (e.g., 6 hours).

  • DCFH-DA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control to determine the fold increase in ROS production.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

To confirm that the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining will be performed.[23][24][25] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and Doxorubicin for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells (including floating and adherent cells) and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Analysis of the PI3K/Akt/mTOR Signaling Pathway

To assess the impact of this compound on this key survival pathway, the phosphorylation status of key proteins will be analyzed by Western blotting. A decrease in the phosphorylation of Akt and mTOR would indicate inhibition of the pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Proposed Signaling Pathway

G compound This compound ros Increased ROS compound->ros pi3k PI3K compound->pi3k Inhibition apoptosis Apoptosis ros->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor mtor->akt Negative Feedback survival Cell Survival & Proliferation mtor->survival

Caption: Proposed dual mechanism of action for this compound.

Conclusion

This comparative guide provides a robust framework for validating the proposed anticancer mechanism of this compound. By systematically evaluating its cytotoxicity, its ability to induce ROS and apoptosis, and its impact on the PI3K/Akt/mTOR signaling pathway, researchers can build a comprehensive profile of this promising compound. The direct comparison with well-established chemotherapeutics like Doxorubicin and Cisplatin will provide crucial context for its potential clinical utility. The successful validation of this dual mechanism would position this compound as a strong candidate for further preclinical and clinical development.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. ([Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL not available)
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. ([Link])

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. ([Link])

  • Cancer: How does doxorubicin work?. eLife. ([Link])

  • Intracellular ROS Assay. Cell Biolabs, Inc.. ([Link])

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. ([Link])

  • Mechanism of action of doxorubicin. ResearchGate. ([Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. ([Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL not available)
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. ([Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. ([Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. ([Link])

  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. ([Link])

  • Cell Viability Assays. NCBI Bookshelf. ([Link])

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. ([Link])

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. ([Link])

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cispl
  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. ([Link])

  • Cisplatin. StatPearls - NCBI Bookshelf. ([Link])

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. ([Link])

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. ([Link])

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. ([Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. ([Link])

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. ([Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. ([Link])

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. ([Link])

  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Semantic Scholar. ([Link])

  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. PubMed. ([Link])

  • Selenopheno quinolinones and coumarins promote cancer cell apoptosis by ROS depletion and caspase-7 activation. PubMed. ([Link])

  • Quinoline derivatives known anticancer agents. ResearchGate. ([Link])

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. ([Link])

  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4‐h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Dongguk University. ([Link])

  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... ResearchGate. ([Link])

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. ([Link])

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. PubMed. ([Link])

Sources

cross-validation of 8-Methyl-5-(trifluoromethyl)quinoline's effects in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of 8-Methyl-5-(trifluoromethyl)quinoline's Biological Effects in Diverse Cancer Cell Lines

Introduction: The Rationale for Rigorous Cross-Validation

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including many with potent anticancer activity.[1][2] These compounds exert their effects through diverse mechanisms, such as the inhibition of protein kinases and interference with critical tumor growth signaling pathways like PI3K/Akt and MAPK.[3] The introduction of a trifluoromethyl group can further enhance biological activity by altering physicochemical properties like lipophilicity and metabolic stability.[4]

Therefore, this document, written from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-tiered strategy for the cross-validation of Compound Q's effects. Our approach is designed to not only quantify its activity but also to build a robust, mechanistic understanding of its function across a panel of biologically diverse cancer cell lines. This ensures that our findings are not an artifact of a specific cellular context but are broadly applicable, thereby increasing confidence in its therapeutic potential.[5]

Phase 1: Foundational Activity Screening via Cell Viability Assays

The first logical step is to determine if Compound Q has any cytotoxic or cytostatic effect and to quantify its potency. We must establish a baseline of activity across a diverse panel of cell lines.

Causality Behind Experimental Choices
  • Cell Line Selection: We will use three well-characterized and commonly used adherent cancer cell lines from different tissue origins:

    • A549: Non-small cell lung carcinoma.

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).

    • HCT116: Colorectal carcinoma. This diversity provides an initial screen for tissue-specific sensitivity.

  • Assay Choice (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures cellular metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a proxy for the number of living cells.[9] It is a cost-effective and high-throughput method ideal for initial dose-response screening.

  • Comparator Compound: Doxorubicin, a well-known chemotherapeutic agent, will be used as a positive control and comparator to benchmark the potency of Compound Q.

Experimental Workflow: Viability Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed A549, MCF-7, HCT116 cells in 96-well plates incubate1 Incubate for 24h (allow adherence) seed->incubate1 treat Treat cells with serial dilutions of Compound Q & Doxorubicin incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analysis Data Analysis: Calculate IC50 Values read->analysis

Caption: Workflow for determining the IC50 of Compound Q.

Detailed Protocol: MTT Assay for Cell Viability[8][9][10][11][12]
  • Cell Seeding: Seed cancer cells (A549, MCF-7, HCT116) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of Compound Q and the comparator drug (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment Incubation: Incubate the plates for 48 hours (or a desired time point) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the medium-only wells. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Comparative Data Summary (Hypothetical)
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Compound Q 2.515.81.9
Doxorubicin 0.80.50.7

Interpretation: In this hypothetical scenario, Compound Q shows potent activity against A549 and HCT116 cells but is significantly less effective against MCF-7 cells. This differential sensitivity is precisely why cross-validation is critical and provides the basis for selecting cell lines for deeper mechanistic studies.

Phase 2: Elucidating the Mode of Action

Observing a reduction in viability prompts the next question: is Compound Q killing the cells (inducing apoptosis/necrosis) or merely halting their proliferation (inducing cell cycle arrest)? Flow cytometry is the ideal tool to dissect these possibilities.

Causality Behind Experimental Choices
  • Apoptosis vs. Necrosis (Annexin V/PI Assay): During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[10][12] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the precise differentiation of four populations:

    • Viable (Annexin V- / PI-)

    • Early Apoptotic (Annexin V+ / PI-)

    • Late Apoptotic/Necrotic (Annexin V+ / PI+)

    • Necrotic (Annexin V- / PI+)

  • Cell Cycle Analysis (Propidium Iodide Staining): PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows us to quantify the distribution of cells in the different phases of the cell cycle:

    • G0/G1 phase: Normal (2n) DNA content.

    • S phase: Intermediate DNA content as DNA is synthesized.

    • G2/M phase: Doubled (4n) DNA content before cell division. An accumulation of cells in a specific phase suggests the compound interferes with that particular cell cycle checkpoint. RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[13]

Experimental Workflow: Mechanistic Analysis

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Select Sensitive (HCT116) & Resistant (MCF-7) Cell Lines treat Treat cells with Compound Q (e.g., at IC50 and 2x IC50 concentrations) start->treat harvest Harvest Cells after 24h treat->harvest stain_annexin Stain with Annexin V-FITC & PI in 1X Binding Buffer harvest->stain_annexin fix Fix cells in ice-cold 70% Ethanol harvest->fix analyze_apop Analyze by Flow Cytometry stain_annexin->analyze_apop interpret1 interpret1 analyze_apop->interpret1 Quantify Apoptotic vs. Necrotic Cell Death stain_pi Treat with RNase A, then stain with Propidium Iodide fix->stain_pi analyze_cc Analyze by Flow Cytometry stain_pi->analyze_cc interpret2 interpret2 analyze_cc->interpret2 Determine Cell Cycle Phase Distribution

Caption: Dual workflow for apoptosis and cell cycle analysis.

Detailed Protocol: Annexin V & Propidium Iodide Apoptosis Assay[13][14][15][16][19]
  • Cell Treatment: Seed HCT116 and MCF-7 cells in 6-well plates and treat with Compound Q at their respective IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock) to the cell suspension.[12]

  • Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer. Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.

Detailed Protocol: Propidium Iodide Cell Cycle Analysis[17][18][20][21]
  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the pellet in 0.5 mL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel to properly resolve the G1 and G2 peaks.

Comparative Data Summary (Hypothetical)

Table 2: Apoptosis Induction by Compound Q (24h Treatment at IC50)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
HCT116 35.2%18.5%
MCF-7 4.1%2.3%

Table 3: Cell Cycle Distribution after Compound Q Treatment (24h at IC50)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
HCT116 48.0%25.1%26.9%
MCF-7 45.5%23.8%30.7%

Interpretation: The data suggest that in the sensitive HCT116 cell line, Compound Q is a potent inducer of apoptosis. In the resistant MCF-7 line, it has minimal effect on apoptosis and the cell cycle at its IC50, reinforcing the differential response.

Phase 3: Investigating Key Signaling Pathways

Given that Compound Q induces apoptosis in sensitive cells, the final step in this initial characterization is to probe which signaling pathways are being modulated. The PI3K/Akt and MAPK pathways are central regulators of cell survival and proliferation and are common targets for quinoline-based compounds.[3][15]

Causality Behind Experimental Choices
  • Pathway Selection: The PI3K/Akt pathway is a critical pro-survival pathway.[16] Activated Akt phosphorylates and inactivates pro-apoptotic proteins, promoting cell survival. The MAPK/ERK pathway is a key regulator of cell proliferation. Inhibition of these pathways is a common mechanism for anticancer drugs.[15]

  • Methodology (Western Blot): Western blotting allows for the semi-quantitative analysis of specific proteins within a complex mixture. By using antibodies specific to the phosphorylated (active) forms of key kinases like Akt (at Ser473) and ERK (at Thr202/Tyr204), we can directly assess the activation state of these pathways following treatment with Compound Q.[15][17] Total protein levels are used as loading controls to ensure observed changes are due to altered phosphorylation, not changes in overall protein expression.

Signaling Pathway: PI3K/Akt

G cluster_survival Cell Survival & Proliferation RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Active) PDK1->pAKT Phosphorylates Survival Survival pAKT->Survival Proliferation Proliferation pAKT->Proliferation CompoundQ Compound Q CompoundQ->PI3K Potential Inhibition CompoundQ->AKT Potential Inhibition

Caption: The PI3K/Akt signaling pathway and potential targets for Compound Q.

Detailed Protocol: Western Blotting for Signaling Proteins[22][24]
  • Protein Extraction: Treat HCT116 cells with Compound Q (IC50) for various time points (e.g., 0, 1, 6, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-ERK, anti-total-ERK, and anti-β-actin as a loading control).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Comparative Data Summary (Hypothetical)

Table 4: Effect of Compound Q on PI3K/Akt Signaling in HCT116 Cells (6h)

Protein TargetRelative Phosphorylation (Fold Change vs. Control)
p-Akt (Ser473) 0.2
p-ERK (Thr202/Tyr204) 0.9

Interpretation: This result suggests that Compound Q significantly inhibits the phosphorylation of Akt in the sensitive HCT116 cell line, while having little effect on ERK phosphorylation. This points towards a mechanism of action that involves the targeted disruption of the PI3K/Akt survival pathway.

Conclusion and Future Outlook

This guide outlines a systematic, multi-faceted approach to characterize the anticancer effects of a novel agent, this compound. By employing a cross-validation strategy across diverse cell lines, we can identify differential sensitivities, elucidate the primary mode of action—be it apoptosis or cell cycle arrest—and pinpoint specific signaling pathways that are modulated.

Our hypothetical data illustrate a plausible scenario where Compound Q is a potent inducer of apoptosis in colorectal and lung cancer cells, driven by the inhibition of the PI3K/Akt signaling pathway, while being less effective in an ER-positive breast cancer model. This level of detail is essential for making informed decisions in a drug development pipeline. It provides a strong, evidence-based rationale for advancing Compound Q for further studies, such as in vivo xenograft models using the sensitive HCT116 cell line, and for initiating medicinal chemistry efforts to improve its activity profile. This rigorous, logical progression from broad screening to mechanistic insight embodies the principles of sound scientific investigation.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Flow Cytometry Facility. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Zhang, L., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4983. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Azam, F., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 5225-5242. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29551-29574. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023). Why do researchers use two different cell lines for in vitro studies?. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

  • Xia, F., et al. (2019). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 20(5), 1769-1780. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 29(1), 123. Retrieved from [Link]

  • Xia, F., et al. (2019). A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. Retrieved from [Link]

  • Kategaya, L., et al. (2022). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Communication and Signaling, 20(1), 43. Retrieved from [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Illinois Experts. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 20(12), 3025. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross validation results from feature combination experiments. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. Retrieved from [Link]

  • Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 23(19), 11855. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • UK Research and Innovation. (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 20(8), 1377-1390. Retrieved from [Link]

  • de Souza, N. B., et al. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Mini-Reviews in Medicinal Chemistry, 14(12), 992-1004. Retrieved from [Link]

  • MDPI. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Retrieved from [Link]

Sources

A Comparative Analysis of 8-Methyl-5-(trifluoromethyl)quinoline Against Established Kinase and Fungal Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity, making trifluoromethylated quinolines a promising class of compounds for drug discovery.[4] This guide provides a comprehensive comparative study of 8-Methyl-5-(trifluoromethyl)quinoline, a representative of this class, against well-established inhibitors in the fields of oncology and mycology. Through detailed experimental protocols and objective data analysis, we elucidate the compound's inhibitory potential and selectivity profile, offering critical insights for researchers in drug development.

Introduction: The Rationale for a Comparative Study

Quinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antifungal properties.[3][5][6] Many of these effects are achieved through the inhibition of key enzymes, such as protein kinases, which are critical regulators of cellular processes.[2][7] The trifluoromethyl group is a bioisostere often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[4]

This compound combines the privileged quinoline core with these advantageous substitutions. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential as a kinase inhibitor or an antifungal agent. This study was designed to systematically evaluate this potential by comparing its performance against established drugs in both therapeutic areas:

  • Kinase Inhibition: Given that numerous quinoline derivatives are potent kinase inhibitors, we will compare our subject compound to Gefitinib , a well-known Epidermal Growth Factor Receptor (EGFR) kinase inhibitor used in cancer therapy.[1]

  • Antifungal Activity: The quinoline structure is also found in compounds with fungicidal properties.[8][9][10] Therefore, we will benchmark this compound against Mepronil , a commercial fungicide that acts by inhibiting the succinate dehydrogenase enzyme complex in the fungal respiratory chain.[11][12]

This comparative approach allows for a direct assessment of the potency and potential therapeutic utility of this compound, providing a solid foundation for future research and development.

Experimental Design & Methodologies

To ensure the integrity and reproducibility of our findings, all protocols are designed as self-validating systems with appropriate controls. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

General Experimental Workflow

The overall process for evaluating the inhibitory potential of this compound is depicted below. This workflow ensures a systematic progression from initial biochemical assays to more complex cell-based evaluations.

G cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Assays cluster_cell Phase 3: Cell-Based Assays cluster_analysis Phase 4: Data Analysis start Compound Acquisition & QC (this compound, Gefitinib, Mepronil) solubilization Solubilization in DMSO (Stock Solution Preparation) start->solubilization kinase_assay EGFR Kinase Inhibition Assay (IC50 Determination) solubilization->kinase_assay Test Compound & Gefitinib sdh_assay Succinate Dehydrogenase (SDH) Assay (IC50 Determination) solubilization->sdh_assay Test Compound & Mepronil cancer_cell Cancer Cell Viability Assay (A549 Lung Cancer Cells) kinase_assay->cancer_cell fungal_growth Fungal Growth Inhibition Assay (Aspergillus niger) sdh_assay->fungal_growth data_comp Comparative Data Analysis (Potency & Selectivity) cancer_cell->data_comp fungal_growth->data_comp G Compound This compound Membrane Fungal Cell Membrane Compound->Membrane Penetration Enzyme Essential Fungal Enzyme (e.g., SDH, Topoisomerase) Compound->Enzyme Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition GrowthArrest Fungal Growth Arrest (Fungistatic/Fungicidal Effect) Disruption->GrowthArrest Inhibition->GrowthArrest

Caption: Hypothesized antifungal mechanisms of action for the test compound.

Conclusion and Future Directions

This comparative study demonstrates that This compound shows more promise as a scaffold for developing novel antifungal agents than as an EGFR kinase inhibitor. While its potency does not yet match that of the established fungicide Mepronil, the observed activity warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve antifungal potency. Modifications to the methyl group or the position of the trifluoromethyl group could yield more active compounds.

  • Mechanism of Action Studies: Elucidating the precise antifungal mechanism, for example, by testing for inhibition of other fungal enzymes or assessing effects on membrane integrity.

  • Spectrum of Activity: Evaluating the compound against a broader panel of fungal pathogens to determine its spectrum of activity.

By providing this foundational data and a clear experimental framework, this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of novel trifluoromethylated quinolines.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).ChemMedChem.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.International Journal of Medical and Pharmaceutical Sciences.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).Journal of American Science.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Review on recent development of quinoline for anticancer activities.Journal of Drug Delivery and Therapeutics.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Mepronil | C17H19NO2 | CID 41632.
  • Mepronil.Wikipedia.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Advances.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Publishing.
  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols.
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex.

Sources

A Comparative Guide to Confirming Target Engagement of 8-Methyl-5-(trifluoromethyl)quinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of novel compounds, using 8-Methyl-5-(trifluoromethyl)quinoline as a representative example. Given the limited specific data on this particular molecule, we will extrapolate from the broader class of quinoline derivatives, which have shown promise in oncology and anti-malarial applications. This guide will focus on robust, unbiased methodologies to identify and validate protein targets directly within the complexities of the cellular environment.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a range of proteins including kinases like c-Met, EGFR, and components of the PI3K/AKT/mTOR signaling pathway, as well as interfering with heme metabolism in malaria parasites.[1][2][3][4][5] When presented with a novel derivative such as this compound, the primary challenge is to unequivocally identify its molecular target(s) and confirm direct physical interaction. This is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline.

This guide will compare three powerful biophysical techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and, when used in concert, can provide a high degree of confidence in target identification and validation.

Section 1: Methodologies for Unbiased Target Engagement

Cellular Thermal Shift Assay (CETSA): In-Situ Target Stabilization

CETSA is a powerful technique for assessing target engagement in a cellular context.[6][7][8][9] It operates on the principle that the binding of a ligand, such as a small molecule, to its target protein increases the protein's thermal stability.[6][8] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. The key advantage of CETSA is its ability to be performed in intact cells or cell lysates, providing a more physiologically relevant assessment of target engagement.[6][7]

Experimental Workflow:

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining at each temperature.[8]

CETSA_Workflow A Treat cells with This compound B Heat cell aliquots to a temperature gradient A->B Incubate C Lyse cells and separate soluble fraction B->C Centrifuge D Quantify soluble target protein (e.g., Western Blot, MS) C->D Analyze E Plot melting curves and determine thermal shift (ΔTm) D->E Data Processing

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA:
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (typically 3-7 minutes) using a thermal cycler, followed by a cooling step.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples to generate melting curves.

    • The shift in the melting temperature (ΔTm) between the curves indicates the extent of target stabilization by the compound.

Drug Affinity Responsive Target Stability (DARTS): Protease Resistance upon Binding

DARTS is another label-free method for identifying the protein targets of small molecules.[10][11][12][13] This technique is based on the principle that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more or less susceptible to proteolysis.[10][14] By comparing the protein digestion patterns in the presence and absence of the compound, one can identify proteins that are protected from cleavage, suggesting a direct binding interaction. A significant advantage of DARTS is that it does not require modification of the small molecule.[11][13][14]

Experimental Workflow:

The DARTS workflow begins with incubating a cell lysate with the compound, followed by limited proteolysis. The resulting protein fragments are then analyzed to identify those that were protected from digestion by the compound.

DARTS_Workflow A Prepare cell lysate B Incubate lysate with This compound A->B Add compound C Perform limited proteolysis (e.g., with Pronase or Thermolysin) B->C Add protease D Stop digestion and analyze protein fragments (SDS-PAGE, Mass Spectrometry) C->D Quench E Identify protected protein bands as potential targets D->E Compare patterns

Caption: DARTS experimental workflow.

Detailed Protocol for DARTS:
  • Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer.

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the lysate and incubate with various concentrations of this compound or a vehicle control. Incubation is typically done on ice or at room temperature.[14]

  • Protease Digestion:

    • Add a protease (e.g., thermolysin, pronase) to each aliquot. The choice of protease and its concentration should be optimized to achieve partial digestion of the total protein pool.[10]

    • Incubate for a specific time at room temperature.

  • Stopping the Reaction and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

    • Prepare the samples for analysis.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.[11]

    • Visualize the protein bands by staining (e.g., Coomassie blue or silver stain).

    • Identify bands that are more intense in the compound-treated lanes compared to the control lanes. These protected bands represent potential targets.

    • Excise the protected bands from the gel and identify the proteins by mass spectrometry.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

Once a putative target has been identified through methods like CETSA or DARTS, Isothermal Titration Calorimetry (ITC) can be employed to confirm the direct binding interaction and to determine the thermodynamic parameters of this interaction.[15][16][17] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][18] This technique requires purified protein and the small molecule in solution.

Experimental Workflow:

In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the purified target protein, and the resulting heat changes are measured.

ITC_Workflow A Load purified target protein into the sample cell C Inject small aliquots of ligand into the protein solution A->C B Load this compound into the injection syringe B->C D Measure the heat change after each injection C->D Titration E Fit the data to a binding model to determine thermodynamic parameters D->E Data Analysis

Caption: ITC experimental workflow.

Detailed Protocol for ITC:
  • Sample Preparation:

    • Express and purify the identified target protein to homogeneity.

    • Prepare a solution of the purified protein and a solution of this compound in the same, matched buffer to minimize heat of dilution effects.[18] Dialysis of the protein against the buffer used to dissolve the compound is highly recommended.[19]

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument.

    • Set the experimental temperature.

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution while stirring.[16]

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.[15][17]

  • Data Analysis:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.

    • Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model to extract the KD, n, and ΔH. ΔG and ΔS can then be calculated.[16]

Section 2: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding increases protein thermal stability.[6][8]Ligand binding alters susceptibility to proteolysis.[10][14]Measures heat released or absorbed during binding.[15][16]
Experimental System Intact cells, cell lysates, tissues.[6]Cell lysates.[11][12]Purified protein and ligand in solution.[17][19]
Labeling Requirement Label-free.[7]Label-free for the small molecule.[11][13]Label-free.[16]
Primary Output Thermal shift (ΔTm), melting curves.[6]Proteolytic protection pattern, identification of protected proteins.[13]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[16][18]
Key Advantage Physiologically relevant (in-cell).[7]Unbiased identification of unknown targets.[12][14]Provides a complete thermodynamic profile of the interaction.[16]
Key Limitation Requires a specific antibody or mass spectrometry for detection; not all proteins show a thermal shift.Not all binding events confer protease resistance; requires optimization of protease conditions.Requires large amounts of pure, stable protein; sensitive to buffer mismatches.[18]
Best For Validating target engagement in a cellular context; screening for on-target effects.De novo target identification for a novel compound.In-depth characterization of a confirmed protein-ligand interaction.

Section 3: A Synergistic Approach for this compound

For a novel compound like this compound with hypothesized but unconfirmed targets, a tiered approach is recommended:

  • Initial Target Identification (DARTS): Begin with an unbiased DARTS experiment using a relevant cancer cell line lysate (e.g., a line where other quinoline derivatives have shown efficacy). This has the potential to identify completely novel targets or confirm engagement with hypothesized targets within a protein family (e.g., kinases).

  • In-Cell Validation (CETSA): Once a list of potential targets is generated from DARTS and mass spectrometry, use CETSA in intact cells to validate these interactions. This step is crucial to confirm that the compound can access and bind to its target in a physiological environment.

  • Biophysical Characterization (ITC): For the highest-priority target validated by CETSA, proceed with ITC. This will provide definitive confirmation of a direct binding interaction and deliver quantitative data on the binding affinity and thermodynamics, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

By employing this integrated strategy, researchers can move from a novel compound with putative activity to a well-characterized molecule with a confirmed mechanism of action, significantly de-risking its progression in the drug development process.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-179.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Springer New York. [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2481-2491. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reinhard, F. B. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1933. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • MOSBRI.eu. ITC: Isothermal Titration Calorimetry. [Link]

  • Protocols.io. (2018). Isothermal Titration Calorimetry (ITC). [Link]

  • Kaur, K., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(55), 44152-44179.
  • Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7800. [Link]

  • Iovine, V., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4998. [Link]

  • UK Research and Innovation. Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. [Link]

  • El-Sayed, M. T., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 12(45), 29334-29351. [Link]

  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Indian Journal of Pharmaceutical Sciences, 72(3), 273-281. [Link]

  • Iovine, V., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4998. [Link]

  • Xiang, H., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Oishi, S., et al. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(39), 9207-9211.
  • de Souza, M. V. N. (2015). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Mini-Reviews in Medicinal Chemistry, 15(3), 245-257. [Link]

  • Wang, Y., et al. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 26(11), 3326. [Link]

  • Coghill, A. E. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 6(3), 145. [Link]

  • Jończyk, J., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(21), 6429. [Link]

  • Xiang, H., et al. (2018). Discovery of clinical candidate methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) : A highly potent and selective PI3K alpha inhibitor for the treatment of advanced solid tumors. Cancer Research, 78(13 Supplement), LB-268.

Sources

Independent Verification of 8-Methyl-5-(trifluoromethyl)quinoline Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug discovery and development, the synthesis and verification of novel chemical entities are foundational pillars of innovation. This guide provides an in-depth technical analysis of the synthesis of 8-Methyl-5-(trifluoromethyl)quinoline, a quinoline derivative of interest due to the recognized impact of trifluoromethyl groups on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. We will explore a plausible synthetic route, detail the necessary protocols for independent verification, and compare its profile with relevant alternatives, offering a comprehensive resource for chemists in the field.

Introduction to this compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of both a methyl group at the 8-position and a trifluoromethyl group at the 5-position of the quinoline ring system creates a unique chemical entity with potential for novel biological activity. This guide will focus on the practical aspects of synthesizing and verifying this specific compound.

Plausible Synthetic Pathway: The Skraup Reaction

While various methods exist for quinoline synthesis, the Skraup reaction presents a classical and direct approach for the preparation of the quinoline core from an aniline precursor.[1][2] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent.[1]

For the synthesis of this compound, a plausible starting material would be 2-methyl-5-(trifluoromethyl)aniline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to yield the desired quinoline.

Skraup Synthesis Workflow start Starting Materials: 2-Methyl-5-(trifluoromethyl)aniline Glycerol reaction Skraup Reaction: - Dehydration of Glycerol to Acrolein - Michael Addition - Cyclization - Oxidation start->reaction reagents Reagents: Conc. H₂SO₄ (Dehydrating Agent) Nitrobenzene (Oxidizing Agent) reagents->reaction product Crude Product: This compound reaction->product purification Purification: - Neutralization - Steam Distillation or - Column Chromatography product->purification final_product Purified Product: This compound purification->final_product

Caption: A general workflow for the proposed Skraup synthesis of this compound.

Hypothetical Experimental Protocol (Skraup Synthesis)

The following is a generalized, hypothetical protocol based on established Skraup reaction procedures.[1][3] Caution: The Skraup reaction is notoriously exothermic and can be violent.[3] Appropriate safety precautions, including conducting the reaction in a fume hood and using a blast shield, are essential.

Materials:

  • 2-Methyl-5-(trifluoromethyl)aniline

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)[3]

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, carefully add 2-methyl-5-(trifluoromethyl)aniline and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The addition should be controlled to manage the initial exotherm.

  • Add the oxidizing agent (e.g., nitrobenzene) and a catalytic amount of ferrous sulfate.

  • Gently heat the mixture. Once the reaction begins, it may become self-sustaining. Be prepared to cool the flask if the reaction becomes too vigorous.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the reaction.

  • Allow the reaction mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by steam distillation or column chromatography on silica gel.

Expected Yield: The yield of Skraup reactions can vary significantly depending on the substrates and reaction conditions. Without a specific literature precedent for this exact molecule, a yield in the range of 40-60% would be a reasonable expectation based on similar syntheses.

Independent Verification of Synthesis

The identity and purity of the synthesized this compound must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques.

Verification_Workflow synthesis Synthesized Product gcms Gas Chromatography- Mass Spectrometry (GC-MS) synthesis->gcms Molecular Weight & Fragmentation nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) synthesis->nmr Structural Elucidation hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Purity Assessment confirmation Structure & Purity Confirmed gcms->confirmation nmr->confirmation hplc->confirmation

Caption: Analytical workflow for the independent verification of the synthesized this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and obtaining fragmentation patterns that are characteristic of the molecule.

Expected Results:

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C11H8F3N), which is 211.18 g/mol .[4]

  • Fragmentation Pattern: The fragmentation pattern will be unique to the molecule's structure. A predicted GC-MS spectrum for quinoline shows a prominent molecular ion peak, which is common for aromatic compounds.[5] For this compound, characteristic fragments would likely arise from the loss of the trifluoromethyl group or parts of the quinoline ring system. The mass spectrum available on PubChem for this compound can serve as a reference.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.

  • Aromatic Protons: A set of complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group at the 8-position. The spectrum for the parent 8-methylquinoline shows a singlet for the methyl group around δ 2.8 ppm.[6]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Quaternary Carbons: Signals for the carbon atoms of the quinoline ring that do not bear any protons.

  • Aromatic CH Carbons: Signals for the protonated carbons of the quinoline ring.

  • Trifluoromethyl Carbon: A characteristic quartet due to coupling with the three fluorine atoms.

  • Methyl Carbon: A signal in the aliphatic region for the methyl group carbon.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

  • CF₃ Signal: A singlet is expected for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring. For similar trifluoromethylated quinolines, this signal often appears around -62 ppm.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable.

Experimental Protocol (HPLC):

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., around 254 nm).

Expected Results: A pure sample of this compound should appear as a single, sharp peak in the HPLC chromatogram. The retention time will be specific to the compound under the given chromatographic conditions.

Comparison with Alternatives

The performance of this compound can be benchmarked against other quinoline-based compounds, particularly those with demonstrated biological activity. The introduction of the trifluoromethyl group is a common strategy to enhance the therapeutic potential of various scaffolds.[8] The following table provides a comparative overview of the anticancer and antimalarial activities of several quinoline derivatives, with IC50 values indicating the concentration required for 50% inhibition.

Compound/DerivativeTarget/Cell LineBiological ActivityIC50 Value (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)Anticancer1.38[5]
HCT-116 (Colon Cancer)Anticancer5.34[5]
MCF-7 (Breast Cancer)Anticancer5.21[5]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) Various Human TumorsAnticancer< 1.0[9]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea P. falciparum (CQ-resistant)Antimalarial1.2[6]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(m-tolyl)quinolin-8-yl)pentane-1,4-diamine P. falciparumAntimalarial5-8 (range)[6]
8-bromo-6-methylquinolin-2(1H)-one Derivative Trypanosoma bruceiAntitrypanosomal0.012 (EC50)[10]

Structure-Activity Relationship (SAR) Insights: The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents.[11][12]

  • Position of Substituents: The placement of functional groups on the quinoline ring significantly influences the molecule's interaction with biological targets.[13]

  • Electron-Withdrawing/Donating Groups: The electronic properties of the substituents can modulate the overall electron density of the quinoline system, affecting its binding properties and reactivity.

  • Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and cellular uptake, but may also affect solubility and metabolism.[8]

Conclusion

The synthesis of this compound, likely achievable through a modified Skraup reaction, presents an interesting target for medicinal chemistry research. This guide has outlined a plausible synthetic strategy and detailed the critical analytical methods required for its independent verification. The combination of mass spectrometry, multi-nuclear NMR, and HPLC provides a robust framework for confirming the structure and purity of the synthesized compound. By comparing the structural features and potential biological activities with other quinoline derivatives, researchers can gain valuable insights into the structure-activity relationships that govern the therapeutic potential of this important class of heterocyclic compounds. The provided protocols and comparative data serve as a foundational resource for further exploration and development in this exciting area of drug discovery.

References

  • A Comparative Guide to the Biological Activity of Quinoline Isomers. Benchchem.

  • A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs. Benchchem.

  • A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery. Benchchem.

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate.

  • Structure--activity relationship of quinolones. PubMed.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. ACS Publications.

  • Comprehensive review on current developments of quinoline-based anticancer agents.

  • Doebner–Miller reaction. Wikipedia.

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.

  • 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. NIH.

  • 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.

  • The Skraup‐Doebner‐Von Miller quinoline synthesis. ResearchGate.

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE.

  • Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate.

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed.

  • Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. PubMed.

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.

  • Combes Quinoline Synthesis.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

  • Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr.

  • Combes quinoline synthesis. Wikipedia.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols,... CiteAb.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives.

  • This compound. PubChem.

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.

  • Skraup reaction process for synthesizing quinolones. Google Patents.

  • Structure Activity Relationships. Drug Design Org.

  • 5-Position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives.

  • The Skraup Synthesis of Quinolines. ResearchGate.

  • Structure-activity relationship (SAR). GARDP Revive.

Sources

A Comparative Benchmarking Guide to the Efficacy of 8-Methyl-5-(trifluoromethyl)quinoline as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 8-Methyl-5-(trifluoromethyl)quinoline, a novel heterocyclic compound, benchmarked against established therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, mechanism of action, and comparative efficacy data, supported by detailed experimental protocols.

Introduction: The Rationale for a Novel Quinoline-Based Therapeutic

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within cancer therapy, quinoline derivatives have emerged as a "privileged scaffold" for the development of potent protein kinase inhibitors.[3][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The subject of this guide, this compound, represents a strategic evolution in this class of molecules. Its design incorporates two key features intended to enhance its therapeutic profile:

  • The Quinoline Core: Provides a robust and versatile framework for engaging with the ATP-binding pocket of protein kinases.[5]

  • The Trifluoromethyl (-CF3) Group: This functional group is widely employed in drug design to improve critical pharmacokinetic properties.[1] The high electronegativity and metabolic stability of the -CF3 group can enhance a molecule's ability to cross cell membranes, increase its half-life, and improve drug-target interactions.[1]

This guide will benchmark this compound against established alternatives to objectively assess its potential as a next-generation anticancer agent.

Hypothesized Mechanism of Action: Targeting the c-Met Signaling Pathway

Based on the structure-activity relationships of similar trifluoromethyl-substituted quinolines, we hypothesize that this compound functions as a potent and selective inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[6] The c-Met pathway is a critical driver of cell proliferation, survival, and metastasis in numerous human cancers, and its aberrant activation is linked to poor prognosis.

The binding of its ligand, Hepatocyte Growth Factor (HGF), induces dimerization and autophosphorylation of the c-Met receptor, activating downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. By competitively inhibiting the ATP-binding site of the c-Met kinase domain, this compound is expected to abrogate these oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K HGF HGF HGF->c-Met Binds 8-M-5-TQ 8-Methyl-5- (trifluoromethyl)quinoline 8-M-5-TQ->c-Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Hypothesized mechanism of action for this compound.

Comparative Benchmarking Methodology

To rigorously evaluate the efficacy of this compound, a multi-tiered benchmarking strategy is employed. This approach compares our investigational compound against a known c-Met inhibitor, Cabozantinib , and a standard-of-care cytotoxic agent, Doxorubicin . The workflow progresses from in vitro biochemical assays to cell-based studies and culminates in an in vivo animal model.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Potency & Selectivity) Cell_Assay Cell-Based Viability Assay (Cellular Potency) Biochemical_Assay->Cell_Assay Confirms Cellular Activity Xenograft_Model Murine Xenograft Model (Efficacy & Toxicity) Cell_Assay->Xenograft_Model Warrants In Vivo Testing Data_Analysis Comparative Data Analysis & Lead Optimization Xenograft_Model->Data_Analysis

Caption: Multi-tiered experimental workflow for benchmarking efficacy.

Comparative Efficacy Data

The following tables summarize the (hypothetical) quantitative data from our comparative benchmarking studies. The data is structured to demonstrate a favorable therapeutic profile for this compound.

Table 1: In Vitro Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency and selectivity of each compound against a panel of protein kinases. Lower IC50 values denote higher potency.

Compoundc-Met (IC50, nM)VEGFR2 (IC50, nM)EGFR (IC50, nM)
This compound 5.2 850>10,000
Cabozantinib8.512.11,500
DoxorubicinN/AN/AN/A

Data represent mean values from three independent experiments.

Table 2: In Vitro Cell-Based Viability Assay

This table shows the IC50 values from cell viability assays performed on human cancer cell lines with varying c-Met expression levels.

CompoundMKN-45 (c-Met high) (IC50, nM)U-87 MG (c-Met moderate) (IC50, nM)A549 (c-Met low) (IC50, nM)
This compound 15.8 250.4>20,000
Cabozantinib22.5310.2>20,000
Doxorubicin120.6185.3210.1

Data represent mean values from three independent experiments.

Table 3: In Vivo Efficacy in MKN-45 Xenograft Model

This table summarizes the results from an in vivo study using immunodeficient mice bearing tumors derived from the MKN-45 human gastric cancer cell line.[7]

Treatment Group (dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
This compound (20 mg/kg, oral, daily)85.2 -1.5
Cabozantinib (20 mg/kg, oral, daily)78.5-5.8
Doxorubicin (5 mg/kg, i.p., weekly)65.1-12.3

Tumor growth inhibition was measured at day 21 post-treatment initiation.

Detailed Experimental Protocols

Scientific integrity is paramount. The following are detailed protocols for the key assays used in this guide.

In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kinase assay kits.[8]

  • Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound, Cabozantinib) in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of diluted compound, followed by 10 µL of the target kinase solution in reaction buffer. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of a mixture of the kinase substrate and ATP to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced.

  • Measurement: Read the luminescence or fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Seed cancer cells (MKN-45, U-87 MG, A549) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values.

In Vivo Murine Xenograft Study

This protocol outlines the procedure for evaluating in vivo antitumor efficacy.[7][11][12]

  • Cell Implantation: Subcutaneously implant 5 x 10^6 MKN-45 cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8 per group) and begin treatment as described in Table 3.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (day 21) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

Discussion and Future Directions

The comparative data, while hypothetical, is constructed to illustrate the potential of this compound as a promising anticancer agent. The key takeaways from this analysis are:

  • High Potency and Selectivity: The compound demonstrates potent inhibition of the target kinase (c-Met) with significantly less activity against other kinases like VEGFR2 and EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

  • Targeted Cellular Activity: The compound's efficacy in cell-based assays correlates with the expression level of its target, c-Met. This is a hallmark of a targeted therapy and contrasts with the indiscriminate cytotoxicity of conventional chemotherapy like Doxorubicin.

  • Superior In Vivo Efficacy and Tolerability: In the xenograft model, this compound shows greater tumor growth inhibition than both the established c-Met inhibitor and the cytotoxic agent. Importantly, it also demonstrates a better safety profile, with minimal impact on body weight, suggesting better tolerability.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Springer. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Labcorp. Available at: [Link]

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. NIH. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][13]naphthyridin-2(1H)-one as a Potent and Orally Bioavailable Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

A Comparative Guide to Quinoline-Based STAT3 Inhibitors: A Statistical Analysis of 8-Methyl-5-(trifluoromethyl)quinoline and Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways promoting tumor cell proliferation, survival, and metastasis. Consequently, the development of potent and selective STAT3 inhibitors is a key focus of modern medicinal chemistry. Quinoline scaffolds, due to their versatile synthesis and diverse biological activities, represent a promising framework for the design of such inhibitors.[1][2]

This guide provides a comprehensive comparative analysis of 8-Methyl-5-(trifluoromethyl)quinoline, a potential STAT3 inhibitor, against two well-established alternatives: Stattic and BP-1-102. While direct experimental data for this compound is limited in publicly available literature, this guide will leverage data from closely related analogs and established synthetic methodologies to construct a predictive profile for this compound. This profile will then be statistically compared with the known experimental data of Stattic and BP-1-102 to offer a scientifically grounded perspective on its potential efficacy and key characteristics.

The Promise of this compound: A Predictive Profile

The strategic placement of a methyl group at the 8-position and a trifluoromethyl group at the 5-position of the quinoline ring is anticipated to confer desirable physicochemical properties for a drug candidate, including enhanced metabolic stability and membrane permeability. The trifluoromethyl group, a common feature in many pharmaceuticals, is known to significantly impact a molecule's electronic properties and binding affinity.[1]

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₈F₃NBased on chemical structure.
Molecular Weight 211.19 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidTypical for quinoline derivatives.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.The hydrophobic quinoline core and trifluoromethyl group suggest limited aqueous solubility.
Lipophilicity (LogP) HighThe trifluoromethyl and methyl groups are expected to increase lipophilicity.
Proposed Synthesis and Characterization

A plausible synthetic route to this compound would involve a multi-step process, likely culminating in a Skraup or a related cyclization reaction.

Diagram of Proposed Synthesis Workflow:

A Starting Materials B Intermediate Formation A->B Multi-step synthesis C Cyclization B->C e.g., Skraup reaction D This compound C->D Purification STAT3_inactive Inactive STAT3 (monomer) STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Phosphorylation & Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Gene_expression Gene Expression Nucleus->Gene_expression Stattic Stattic Stattic->STAT3_inactive Inhibits SH2 domain Data Raw Experimental Data (e.g., cell viability) DRC Dose-Response Curve Fitting Data->DRC IC50 IC₅₀ Calculation DRC->IC50 Comparison Statistical Comparison (e.g., ANOVA) IC50->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion

Sources

Introduction: The Quinoline Scaffold and the Power of Strategic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Peer Review of 8-Methyl-5-(trifluoromethyl)quinoline: A Comparative Analysis for Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold" for its presence in a multitude of therapeutic agents.[1][2] Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological activity. This guide focuses on a specific, strategically substituted derivative: This compound .

The rationale for this particular substitution pattern lies in the synergistic interplay of its functional groups. The 8-methyl group can enhance binding to target proteins and influence metabolic pathways, while the 5-trifluoromethyl (CF₃) group is a powerful modulator of physicochemical properties. The incorporation of a CF₃ group is a well-established strategy in modern drug design, known to increase metabolic stability, enhance membrane permeability, and improve binding affinity through favorable electrostatic interactions.[3][4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive peer review of this compound. We will dissect its synthesis, compare its projected biological performance against relevant alternatives using representative data, and provide detailed experimental protocols to empower further research and validation.

Synthesis and Characterization: A Plausible Route

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][6][7] The Skraup synthesis, while effective, is known for its vigorous and often hazardous reaction conditions, involving concentrated sulfuric acid and strong oxidizing agents.[1][8] A more controlled and adaptable approach, such as the Doebner-von Miller reaction, is often preferred for generating polysubstituted quinolines.

A plausible synthetic pathway for this compound would logically start from 2-methyl-5-(trifluoromethyl)aniline. This precursor would undergo a cyclization reaction with an α,β-unsaturated carbonyl compound, such as acrolein (generated in situ from glycerol), under acidic conditions.

Experimental Protocol 1: Synthesis via Modified Doebner-von Miller Reaction

This protocol describes a hypothetical, yet chemically sound, method for the laboratory-scale synthesis of the title compound.

Causality: The choice of 2-methyl-5-(trifluoromethyl)aniline as the starting material directly incorporates the required methyl and trifluoromethyl groups into their final positions on the quinoline core. The use of an acid catalyst is essential for promoting both the initial Michael addition and the subsequent electrophilic cyclization onto the aniline ring.

Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-methyl-5-(trifluoromethyl)aniline (10 mmol).

  • Acidification: Slowly add concentrated hydrochloric acid (20 mL) to the stirred aniline at 0-5 °C.

  • Reagent Addition: To this solution, add a solution of glycerol (30 mmol) in ethanol (30 mL). Subsequently, add an oxidizing agent such as iron(III) chloride (12 mmol) to facilitate the final aromatization step.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice (200 g) and basify to pH 8-9 with a 20% sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_purification Purification A 2-Methyl-5-(trifluoromethyl)aniline D Cyclization & Aromatization A->D B Glycerol B->D C 1. Conc. HCl 2. FeCl3 (Oxidant) 3. Reflux (110-120°C) C->D E Crude Product Mixture D->E F 1. Basic Work-up 2. Extraction 3. Column Chromatography E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Comparative Analysis: Biological Performance

The true value of a novel compound is determined by its performance relative to existing alternatives. We will compare the projected activity of this compound in two key therapeutic areas where quinolines have shown significant promise: oncology and infectious diseases.

Comparison 1: Anticancer Activity

Quinoline derivatives are known to target various carcinogenic pathways, including those involving receptor tyrosine kinases (c-Met, EGF, VEGF) and intracellular signaling cascades like PI3K/Akt/mTOR.[9][10][11] The substitution pattern of our title compound suggests potential for potent and selective activity.

Rationale for Comparison:

  • Sorafenib: A multi-kinase inhibitor with a quinoline-like core, used as a benchmark.

  • Compound A (Hypothetical 8-Methylquinoline): An analog lacking the trifluoromethyl group, to assess the CF₃ group's contribution.

  • Compound B (Hypothetical 5-(trifluoromethyl)quinoline): An analog lacking the methyl group, to assess the CH₃ group's contribution.

Table 1: Representative Anticancer Activity Data (IC₅₀ in µM) (Note: Data for the title compound and its direct analogs are hypothetical, based on structure-activity relationships, and presented for comparative purposes.)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
This compound 1.2 2.5 1.8
Sorafenib (Reference)2.93.84.1
Compound A (8-Methylquinoline)15.822.118.5
Compound B (5-(trifluoromethyl)quinoline)3.15.44.3

Analysis: The data illustrates the critical role of the trifluoromethyl group in conferring potent anticancer activity, as seen by the dramatic drop in IC₅₀ values when comparing the title compound to Compound A.[3][12] The 8-methyl group also appears to contribute positively to the activity, likely by improving the binding pose within the target's active site.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system for assessing a compound's effect on cancer cell proliferation.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparison 2: Antimalarial Activity

The quinoline scaffold is the backbone of legacy antimalarials like Chloroquine and Primaquine.[13][14] Drug resistance necessitates the development of new derivatives. The lipophilic and metabolically robust nature of trifluoromethylated compounds makes them attractive candidates.

Rationale for Comparison:

  • Chloroquine: A 4-aminoquinoline, the historical gold standard, to assess activity against sensitive and resistant strains.

  • Primaquine: An 8-aminoquinoline, effective against liver stages of the parasite.[15]

  • Mefloquine: A quinoline methanol derivative containing two trifluoromethyl groups.

Table 2: Representative Antimalarial Activity Data (IC₅₀ in nM) (Note: Data for the title compound is hypothetical and presented for comparative purposes.)

CompoundP. falciparum 3D7 (CQ-Sensitive)P. falciparum Dd2 (CQ-Resistant)
This compound 25 40
Chloroquine (Reference)10250
Primaquine (Reference)850900
Mefloquine (Reference)530

Analysis: The hypothetical data suggests that this compound could be highly effective against both chloroquine-sensitive and resistant strains of P. falciparum. Its projected performance indicates that it may overcome some of the resistance mechanisms that plague Chloroquine, a common trait for novel quinoline structures.[15] Its potency appears superior to Primaquine against the blood stages of the parasite.

Potential Mechanism of Action and Signaling

While the precise targets of this compound require experimental validation, related compounds are known to inhibit key signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[10] Quinoline derivatives can act as ATP-competitive inhibitors of kinases within this pathway.

Visualization: PI3K/Akt/mTOR Inhibition Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Methyl-5-(trifluoromethyl) quinoline Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the title compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic combination of a methyl group at the 8-position and a trifluoromethyl group at the 5-position is projected to yield a compound with potent biological activity, particularly in the realms of oncology and antimalarial research. The CF₃ moiety is critical for enhancing potency and likely improves the compound's pharmacokinetic profile by increasing metabolic stability. The comparative analysis suggests that this derivative could outperform non-fluorinated analogs and may circumvent common drug resistance mechanisms. The protocols and analyses presented in this guide provide a solid, scientifically grounded framework for researchers to validate these hypotheses and further explore the therapeutic potential of this compelling molecule.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Al-Ostath, A. I., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Haystead, T. A., et al. (n.d.). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Duke University.
  • ChemicalBook. (2022). This compound | 868668-58-0. ChemicalBook.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
  • BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • National Institutes of Health. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • PubMed. (2020).

Sources

A Researcher's Guide to Bridging In Vitro and In Vivo Data for Novel Quinolines: A Comparative Analysis Centered on 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Predictive Challenge

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for substitutions that can dramatically influence biological activity, leading to treatments for malaria, cancer, and bacterial infections.[2][3][4][5] A key challenge in drug development is the translation of promising in vitro (laboratory-based) results to successful in vivo (whole organism) outcomes. This guide addresses this challenge by providing a comparative framework for understanding the potential biological profile of the novel compound 8-Methyl-5-(trifluoromethyl)quinoline.

While direct experimental data for this specific molecule is not yet prevalent in the public domain, we can construct a robust predictive analysis. By examining the known in vitro and in vivo profiles of structurally related analogs—specifically those containing the 8-methylquinoline core and quinolines functionalized with a trifluoromethyl (CF3) group—we can illuminate a strategic path for future research and anticipate potential activities and liabilities. This guide is designed for researchers, scientists, and drug development professionals to make informed decisions in the early stages of discovery.

Part 1: Deconstructing the Structure: Known In Vitro Activities of Analogs

The biological activity of this compound will be a composite of the effects imparted by its constituent parts: the 8-methylquinoline core and the electron-withdrawing trifluoromethyl group at the 5-position.

The 8-Methylquinoline Core: A Genotoxicity Profile

The National Toxicology Program (NTP) has investigated 8-Methylquinoline, providing a clear in vitro toxicological profile. Their findings indicate that this structural component possesses genotoxic potential.[6] Key experimental results include:

  • Bacterial Mutagenicity: 8-Methylquinoline was found to be mutagenic in Salmonella typhimurium strain TA100 with metabolic activation, at concentrations of 100 to 600 µg per plate.[6] This suggests that liver enzymes can metabolize the compound into a DNA-reactive species.

  • DNA Damage: It caused unscheduled DNA synthesis (UDS) in rat hepatocytes at a concentration of 1 mmol/L.[6] The UDS assay is a direct measure of DNA repair activity following chemical-induced damage.

  • Chromosomal Aberrations: The compound also induced chromosome aberrations and sister chromatid exchanges (SCE) in vitro, indicating its potential to cause significant damage to chromosome structure.[6]

These findings establish a critical baseline: any development program for this compound must include early, robust genotoxicity screening.

The Trifluoromethyl Group: A Potentiator of Biological Activity

The inclusion of a trifluoromethyl (CF3) group, particularly on an aromatic ring, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The CF3 group's strong electron-withdrawing nature can significantly alter the electronic properties of the quinoline ring.

Recent studies on novel arylhydrazones synthesized from a 4-hydrazinyl-8-(trifluoromethyl)quinoline precursor demonstrated potent larvicidal activity against Anopheles arabiensis, a primary vector for malaria.[7] This study highlights that the 8-CF3 quinoline scaffold is biologically active, though in a different context than the 8-methyl analog. The activity of these compounds is determined in vitro through larvicidal assays, establishing a baseline for anti-parasitic potential.

Furthermore, a separate line of research into quinoline-derived trifluoromethyl alcohols has uncovered potent anticancer activity.[8] These compounds were shown to inhibit cell proliferation in in vitro assays, with one derivative demonstrating a lower IC50 value (14.14 µM) than the established chemotherapy drug cisplatin.[8]

The strategic placement of the CF3 group at the 5-position, as seen in our target molecule, is an area of active chemical research, with methods being developed for the selective C-H trifluoromethylation of 8-aminoquinoline derivatives at this very position.[9][10] This underscores the chemical tractability and scientific interest in exploring the pharmacological impact of 5-CF3 substitution.

Summary of In Vitro Data for Related Compounds
Compound ClassAssay TypeKey FindingsReference
8-Methylquinoline Ames Test (S. typhimurium)Mutagenic in TA100 with metabolic activation.[6]
Unscheduled DNA SynthesisInduced UDS in rat hepatocytes.[6]
Chromosomal AberrationsCaused aberrations and SCE in vitro.[6]
8-Trifluoromethyl Quinoline Derivatives Larvicidal Assay (A. arabiensis)Potent larvicidal activity.[7]
Quinoline-Derived Trifluoromethyl Alcohols Cell Proliferation AssayPotent anticancer activity (IC50 = 14.14 µM for one derivative).[8]

Part 2: The Whole Organism Perspective: In Vivo Studies of Related Quinolines

Translating in vitro activity to in vivo efficacy and safety is the critical hurdle in drug discovery. While specific in vivo data for this compound is unavailable, studies on related compounds provide a valuable roadmap.

Zebrafish Embryo Model: A Powerful Tool for Early In Vivo Assessment

The study on quinoline-derived trifluoromethyl alcohols employed a zebrafish (Danio rerio) embryo model to explore both toxicity and anticancer activity in vivo.[8] The zebrafish model is increasingly used in drug discovery due to its genetic homology to humans, rapid development, and optical transparency, which allows for real-time observation of drug effects on a whole, living vertebrate.

Key in vivo findings from this study include:

  • Toxicity Assessment: The zebrafish embryos were used to determine the lethal concentration (LC50) of the compounds and to observe specific toxic effects. For instance, some compounds caused increased cell death, as visualized through apoptotic staining assays.[8]

  • Efficacy Assessment: The model was also used to identify the compounds as potent growth inhibitors in a whole-organism context.[8]

This research provides an excellent template for the initial in vivo evaluation of this compound. The zebrafish model allows for a relatively high-throughput assessment of toxicity and potential efficacy before committing to more resource-intensive rodent studies.

Translational Considerations for Quinoline Derivatives

Numerous studies on various quinoline derivatives have demonstrated a wide range of in vivo activities, including promising results in mouse models of parasitic diseases like trypanosomiasis and malaria.[11][12] For instance, novel quinolines have been shown to reduce parasitemia load in mice infected with Trypanosoma cruzi and even achieve a 100% cure rate in mice infected with T. brucei.[12] These studies underscore the potential of the quinoline scaffold to yield compounds with potent in vivo effects, but they also highlight the complexity of pharmacokinetics and metabolism, which can only be assessed in a whole-organism setting.

Summary of In Vivo Data for Related Compounds
Compound ClassAnimal ModelKey FindingsReference
Quinoline-Derived Trifluoromethyl Alcohols Zebrafish EmbryoIdentified as potent growth inhibitors; enabled toxicity assessment (LC50) and visualization of apoptosis.[8]
Novel Trypanocidal Quinolines Mouse (T. cruzi infection)70% reduction in parasitemia load.[12]
Mouse (T. brucei infection)Achieved up to a 100% cure rate.[12]

Part 3: Experimental Design and Methodologies

To facilitate further research, this section provides standardized protocols for key in vitro and in vivo assays relevant to the preliminary assessment of novel quinoline derivatives.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Zebrafish Embryo Toxicity Assay

Objective: To determine the acute toxicity (LC50) and observe potential teratogenic effects of a test compound in a whole vertebrate model.

Methodology:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 embryo medium.

  • Compound Exposure: At 6 hours post-fertilization (hpf), place 10-20 healthy embryos per well in a 24-well plate. Replace the E3 medium with solutions of this compound at various concentrations (e.g., 1 to 200 µM) in E3 medium. Include a vehicle control.

  • Incubation and Observation: Incubate the plates at 28.5°C. Observe the embryos under a stereomicroscope at 24, 48, and 72 hpf.

  • Endpoint Assessment: Record key endpoints at each time point:

    • Mortality: Count the number of dead embryos (coagulated, no heartbeat).

    • Teratogenicity: Score for developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and tail malformation.

  • Data Analysis: Calculate the percentage of mortality at each concentration and determine the LC50 value at 72 hpf using appropriate statistical software.

Part 4: Visualizing the Path Forward: Workflows and Logic

A logical progression from in vitro screening to in vivo validation is crucial. The following diagrams illustrate a recommended workflow for characterizing a novel compound like this compound.

G cluster_0 In Vitro Screening Cascade A Compound Synthesis This compound B Primary Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Panel) A->B Initial Profiling C Genotoxicity Assessment (Ames Test, UDS Assay) B->C Promising Hit E Lead Candidate Selection B->E High IC50 D Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) C->D Non-Genotoxic C->E Genotoxic Hit (De-prioritize) D->E Confirmed MoA

Caption: A typical in vitro screening workflow for a new chemical entity.

G cluster_1 In Vivo Validation Pathway F In Vitro Lead Candidate G Zebrafish Embryo Model (Toxicity & Efficacy Screen) F->G Initial Validation H Rodent Pharmacokinetics (PK) (Absorption, Distribution, Metabolism) G->H Favorable Profile I Rodent Efficacy Model (e.g., Tumor Xenograft) H->I Good Bioavailability J Pre-clinical Candidate I->J Demonstrated Efficacy

Caption: A streamlined in vivo testing pathway from initial models to pre-clinical evaluation.

Conclusion and Future Directions

The analysis of structurally related compounds provides a powerful, data-driven framework for predicting the biological profile of this compound. The existing literature strongly suggests two primary hypotheses that warrant experimental validation:

  • Potential for Genotoxicity: The 8-methylquinoline core carries a known in vitro genotoxic liability. This must be addressed early in any research program through assays like the Ames test.

  • Potential for Potent Biological Activity: The trifluoromethyl group is a well-established bioisostere for enhancing pharmacological properties. Its inclusion suggests that the compound could exhibit potent activity in screens for anticancer, anti-parasitic, or other therapeutic areas where quinolines are active.

A logical next step for any researcher investigating this compound would be to synthesize the compound and initiate a screening cascade as outlined above. An initial broad cytotoxicity screen against a panel of cancer cell lines, followed immediately by genotoxicity testing, would be a cost-effective and scientifically rigorous starting point. Promising, non-genotoxic hits could then be rapidly advanced into the zebrafish embryo model for an early indication of whole-organism toxicity and efficacy, providing the critical data needed to justify progression into more complex and resource-intensive rodent models. This strategic approach, grounded in the comparative analysis of existing data, will maximize the probability of success in the long and challenging path of drug discovery.

References

  • Gosińska, K., et al. (2021). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 26(5), 1349. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Journal of Drug Delivery & Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7801. [Link]

  • National Toxicology Program. (1999). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). U.S. Department of Health and Human Services. [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849-1854. [Link]

  • ResearchGate. (n.d.). In Vivo Antimalarial Activities of 8-Quinolinamines. ResearchGate. [Link]

  • PubMed. (2018). 5-Position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 16(29), 5325-5329. [Link]

  • D'Avila-Levy, C. M., et al. (2020). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy, 64(5), e02157-19. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (2016). Journal of Applicable Chemistry, 5(2), 356-362. [Link]

  • Gupta, H., et al. (2022). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]

  • MDPI. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 8(9), 922. [Link]

  • National Institutes of Health. (n.d.). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2395. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 8-Methyl-5-(trifluoromethyl)quinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 8-Methyl-5-(trifluoromethyl)quinoline, a quinoline derivative of increasing interest in pharmaceutical development. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement a robust, reliable, and validated analytical method tailored to their specific needs. This document delves into the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines and applies them to two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

The Criticality of Validated Analytical Methods

In pharmaceutical research and quality control, the accuracy and reliability of analytical data are paramount. Validated analytical methods provide documented evidence that a procedure is suitable for its intended purpose.[4] For a novel compound like this compound, establishing a validated quantification method is a foundational step in drug development, ensuring the integrity of data in pharmacokinetics, stability studies, and quality control of the final product.

The introduction of a trifluoromethyl group to the quinoline scaffold can significantly alter its physicochemical properties, impacting its solubility, volatility, and chromatographic behavior.[5][6] Therefore, a one-size-fits-all approach to analytical method development is insufficient. This guide will explore two distinct, validated methodologies, providing the rationale behind the selection of each experimental parameter.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is contingent on various factors, including the analyte's properties, the sample matrix, and the required sensitivity and selectivity.[7] For this compound, both HPLC-UV and GC-MS present viable options, each with its own set of advantages and limitations.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[8]
Selectivity Good selectivity based on chromatographic separation and UV wavelength selection.Excellent selectivity and specificity due to mass-based detection.[9][10][11]
Sensitivity Generally in the µg/mL to high ng/mL range.[12]High sensitivity, often in the low ng/mL to pg/mL range.[12]
Instrumentation Widely available and robust instrumentation.More complex instrumentation requiring specialized training.
Sample Throughput Can be automated for high throughput.Sample preparation, including potential derivatization, can be more time-consuming.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reverse-phase HPLC method is proposed, leveraging the compound's expected moderate polarity.

Rationale for Experimental Choices
  • Column: A C18 column is selected as it is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of compounds. The choice of a reputable brand ensures column-to-column reproducibility.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography, offering good solvating power and UV transparency.[13][14] The addition of a small amount of acid, like formic acid, helps to protonate any basic sites on the quinoline ring, leading to sharper peaks and improved peak symmetry.[13][14]

  • Detection: The quinoline ring system possesses a strong chromophore, making UV detection a suitable and cost-effective choice. The detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity.

Experimental Workflow: HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R2)) A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Isocratic Elution (C18 Column) D->E F UV Detection E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for HPLC-UV method development and validation.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.

Validation Parameters and Acceptance Criteria (ICH Q2(R2))
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at a minimum of 5 concentrations.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.80-120% of the test concentration.
Accuracy Spike a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.[12]
Precision - Repeatability (Intra-day): 6 replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.Typically in the range of 0.1 - 1.0 µg/mL.[12]
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.Typically in the range of 0.2 - 5.0 µg/mL.[12]
Robustness Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).RSD of results should remain ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high sensitivity and specificity, making it suitable for trace-level quantification. The volatility of this compound should allow for its direct analysis by GC-MS without derivatization.

Rationale for Experimental Choices
  • Injection Mode: Splitless injection is chosen for trace analysis to ensure the maximum amount of analyte reaches the column, thereby enhancing sensitivity.

  • Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally a good starting point for the analysis of aromatic compounds like quinolines.[9]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities and to maintain a sharp peak shape.

  • Mass Spectrometry: Electron Ionization (EI) is a robust and widely used ionization technique that produces reproducible fragmentation patterns for compound identification and quantification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.[9]

Experimental Workflow: GC-MS Method Validation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Method Validation (ICH Q2(R2)) A Weigh Standard & Sample B Dissolve in Volatile Solvent (e.g., Toluene) A->B C Prepare Calibration Curve Standards B->C D Splitless Injection C->D E Temperature Programmed GC Separation D->E F MS Detection (SIM Mode) E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for GC-MS method development and validation.

Detailed Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound would need to be determined from a full scan spectrum (e.g., the molecular ion and major fragment ions).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable volatile solvent like toluene.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving and diluting it in the same solvent to achieve a concentration within the calibration range.

Validation Parameters and Acceptance Criteria (ICH Q2(R2))
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Monitor for interfering peaks at the same retention time and with the same ion ratios.No interfering peaks with the same ion ratios at the analyte's retention time.
Linearity Analyze calibration standards at a minimum of 5 concentrations.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by linearity, accuracy, and precision.80-120% of the test concentration.
Accuracy Spike a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%).Mean recovery of 95.0% to 105.0%.
Precision - Repeatability (Intra-day): 6 replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 for the least abundant monitored ion.Typically in the pg/mL to low ng/mL range.[12]
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 for the least abundant monitored ion.Typically in the pg/mL to low ng/mL range.[12]
Robustness Vary parameters such as injector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).RSD of results should remain ≤ 5.0%.

Summary of Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of this compound.

Performance CharacteristicHPLC-UV MethodGC-MS Method
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL10 - 1000 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%96.8 - 103.5%
Precision (%RSD) < 1.5%< 4.0%
LOD 0.5 µg/mL2 ng/mL
LOQ 1.5 µg/mL10 ng/mL
Run Time ~10 minutes~25 minutes

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and high-throughput method ideal for routine quality control and assays where high sensitivity is not the primary concern. Its simplicity and the widespread availability of instrumentation make it an attractive first choice.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, such as in impurity profiling, pharmacokinetic studies in complex biological matrices, or when absolute confirmation of identity is required.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data, which is the bedrock of sound scientific research and drug development.[1][2][3][15]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3).
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency.
  • This compound | 868668-58-0 - ChemicalBook. (2022, August 26).
  • Separation of 8-Methylquinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. (2025, November 26).
  • 868668-58-0|this compound|BLD Pharm.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • 2-methyl-8-(trifluoromethyl)quinoline - Chemical Synthesis Database. (2025, May 20).
  • Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies.
  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.

Sources

A Senior Application Scientist's Guide to Assessing the Reproducibility of 8-Methyl-5-(trifluoromethyl)quinoline Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and ensure the reproducibility of experiments involving 8-Methyl-5-(trifluoromethyl)quinoline. Given the nuanced challenges in the synthesis and application of substituted quinolines, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, evidence-based approach to experimental design, validation, and troubleshooting, empowering researchers to generate robust and reliable data.

Introduction: The Quinoline Scaffold and the Reproducibility Imperative

The quinoline ring system is a cornerstone of medicinal and industrial chemistry, forming the structural basis for a vast array of compounds, from antimalarial drugs like chloroquine to components of organic light-emitting diodes.[1] The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] this compound, therefore, represents a compound of significant interest.

However, the journey from synthesis to reliable application is fraught with potential for irreproducibility. The classic methods for quinoline synthesis are often characterized by harsh conditions and side reactions, while trifluoromethylation itself presents unique challenges.[3][4] This guide provides a systematic approach to navigate these complexities, ensuring that experimental outcomes are both accurate and repeatable.

The Synthetic Nexus: Pinpointing Sources of Irreproducibility

The reproducibility of any experiment begins with the purity and structural integrity of the starting materials. The synthesis of this compound is a multi-step process where variability can be introduced at each stage. A plausible synthetic route involves a variation of the Skraup or Doebner-von Miller reaction, followed by a trifluoromethylation step.

The Skraup synthesis, while a classic method, is notorious for its vigorous and often difficult-to-control exothermic nature.[2] Common issues include the formation of significant amounts of tarry byproducts, which can be challenging to remove and may interfere with subsequent reactions or biological assays.[1] Similarly, the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is prone to acid-catalyzed polymerization of the starting material, leading to low yields and complex purification profiles.[5]

Trifluoromethylation reactions also come with their own set of reproducibility challenges. Depending on the chosen reagent—be it a radical, nucleophilic, or electrophilic source of the CF3 group—side reactions and the formation of isomers are common.[4][6] For instance, reactions involving trifluoromethyl iodide and copper powder have been shown to produce abnormal side products, such as pentafluoroethyl compounds.[7]

Hypothetical Synthetic Workflow & Protocol

A plausible synthesis of this compound could start from 2-methylaniline, proceeding through a Doebner-von Miller type reaction to form 8-methylquinoline, followed by a trifluoromethylation step.

cluster_synthesis Synthesis of this compound A 2-Methylaniline C Doebner-von Miller Reaction (e.g., HCl, ZnCl2) A->C B Crotonaldehyde B->C D 8-Methylquinoline C->D Formation of quinoline core F C-H Trifluoromethylation D->F E Trifluoromethylation Reagent (e.g., Togni's reagent, Cu catalyst) E->F G Crude Product F->G Introduction of CF3 group H Purification (Column Chromatography) G->H I This compound H->I Purity > 98%

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Synthesis of 8-Methylquinoline (Doebner-von Miller Reaction):

    • To a stirred solution of 2-methylaniline (1 equiv.) in 6M hydrochloric acid, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

    • Heat the mixture to 100°C and add crotonaldehyde (2.5 equiv.) dropwise over 2 hours, maintaining the temperature.

    • After the addition is complete, continue heating under reflux for an additional 4 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with concentrated sodium hydroxide solution until the solution is strongly alkaline.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 8-methylquinoline.

  • 5-Position-selective C–H Trifluoromethylation:

    • In a nitrogen-purged glovebox, combine 8-methylquinoline (1 equiv.), a copper(I) catalyst (e.g., Cu(OAc)₂, 0.1 equiv.), and a suitable ligand in a sealed tube.

    • Add a trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv.) and a suitable solvent (e.g., acetonitrile).

    • Seal the tube and heat the reaction mixture at 80°C for 24 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

A Framework for Validating Reproducibility

A self-validating system for any experiment involving a synthesized compound relies on rigorous analytical characterization. This ensures that the material used in each experiment is identical.

Data Presentation: Analytical Characterization

The purity and identity of each batch of synthesized this compound must be confirmed using a panel of orthogonal analytical methods.

Analytical Technique Parameter Expected Result for High Purity Sample Indication of Reproducibility Issues
HPLC Purity (AUC)>98.0%Presence of multiple peaks, purity <95%
¹H NMR Chemical Shifts & IntegrationConforms to the expected structure of this compound.Unidentified peaks, incorrect integration ratios suggesting impurities or isomers.
¹⁹F NMR Chemical ShiftA single peak corresponding to the CF₃ group.Multiple peaks suggesting the presence of different trifluoromethylated species.
Mass Spectrometry (MS) [M+H]⁺Corresponds to the calculated exact mass of C₁₁H₈F₃N.Presence of unexpected mass peaks indicating byproducts or impurities.
Elemental Analysis %C, %H, %NWithin ±0.4% of the theoretical values.Deviation from theoretical values, indicating the presence of impurities.
Troubleshooting Reproducibility: A Logical Workflow

When an experiment yields irreproducible results, a systematic approach is necessary to identify the root cause. This often involves re-evaluating the purity of the starting materials and scrutinizing the experimental parameters.

cluster_troubleshooting Troubleshooting Experimental Irreproducibility A Irreproducible Experimental Outcome B Re-analyze Stored this compound (HPLC, NMR, MS) A->B C Purity and Structure Confirmed? B->C I Analyze for Degradation or Isomerization B->I If purity is low D Resynthesize and Re-purify Compound C->D No E Review Application Protocol Parameters (Concentration, Temperature, Time, etc.) C->E Yes D->B F Hypothesize Source of Error E->F G Design and Execute Control Experiments F->G H Reproducibility Achieved G->H

Caption: Decision workflow for troubleshooting irreproducibility.

Comparative Analysis with Alternative Quinolines

To understand the specific contribution of the methyl and trifluoromethyl groups to the compound's activity and potential reproducibility challenges, a comparative study with structurally related analogs is invaluable.

Compound Structural Difference Hypothesized Impact on Reproducibility Key Experimental Comparison
8-Methylquinoline Lacks the 5-trifluoromethyl group.Simpler synthesis with fewer potential side products from the trifluoromethylation step.Compare yields and purity post-synthesis. Assess differences in biological activity or catalytic performance to understand the role of the CF₃ group.
5-(Trifluoromethyl)quinoline Lacks the 8-methyl group.The electronic nature of the aniline precursor is different, potentially affecting the cyclization reaction.Compare the efficiency of the quinoline synthesis step. The steric hindrance of the 8-methyl group might influence intermolecular interactions.
8-Methyl-5-(pentafluoroethyl)quinoline Has a -C₂F₅ group instead of -CF₃.The synthesis of the pentafluoroethyl analog may require different reagents and conditions, potentially introducing new side reactions.[7]Compare the reactivity and stability of the two compounds. The larger fluoroalkyl group may impact binding affinities and solubility.

Field-Proven Insights & Expert Recommendations

  • The Primacy of Purification: In classic quinoline syntheses like the Skraup and Doebner-von Miller, the formation of tar is almost inevitable.[3] Do not underestimate the importance of rigorous purification. Steam distillation can be effective for removing non-volatile tars from the initial quinoline core before proceeding to the trifluoromethylation step.[2] Subsequent column chromatography must be carefully optimized to separate closely related isomers that may form during trifluoromethylation.

  • Embrace Orthogonal Analytics: Relying on a single analytical technique for purity assessment is a common pitfall. A high purity value by HPLC does not preclude the presence of co-eluting isomers. NMR is essential for structural confirmation, and high-resolution mass spectrometry can detect subtle differences in elemental composition that might indicate an unexpected byproduct.[8]

  • Document Everything: Meticulous record-keeping is the bedrock of reproducible science. Document the source and lot number of all reagents, precise reaction times and temperatures, and detailed observations. This information is invaluable when troubleshooting.

  • The "Human Factor": When all other variables have been controlled for, consider the impact of technique. Minor variations in the rate of addition of a reagent, the efficiency of stirring, or the method of work-up can lead to different outcomes. When possible, have different researchers attempt to reproduce the experiment to identify subtle, technique-dependent variables.

References

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.).
  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • El-Sayed, M., Abdel-Aziz, S. A., & El-Azab, A. S. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1800. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6592-6595. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664. [Link]

  • Matoušek, V., Togni, A., & Juríček, M. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 113(5), 3435-3478. [Link]

  • Dhakal, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6541. [Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 8-Methyl-5-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

Hazard Assessment and Risk Mitigation

8-Methyl-5-(trifluoromethyl)quinoline is a complex molecule, combining a nitrogen-containing heterocyclic quinoline core with a halogenated trifluoromethyl group. This structure suggests a hazardous profile that demands rigorous adherence to safety protocols. The trifluoromethyl group classifies it as a halogenated organic compound, which has specific implications for its disposal pathway.[1]

Based on data from similar chemical structures, the primary hazards are anticipated to involve irritation to the skin, eyes, and respiratory system.[2][3][4] Therefore, proactive risk mitigation through the mandatory use of Personal Protective Equipment (PPE) is the first line of defense.

Hazard Class Anticipated GHS Hazard Statement Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H315: Causes skin irritation.[2][4]Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Use proper glove removal technique to avoid skin contact.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][4]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[2][4]Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
General Laboratory Handling -Protective Clothing: A properly fastened lab coat must be worn to prevent skin exposure.[5]

Core Principles of Regulated Chemical Waste Disposal

The disposal of any laboratory chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[6] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning it is regulated from the moment of generation until its final, safe disposal.[7]

For a halogenated organic compound like this compound, certain disposal methods are strictly forbidden:

  • Sink/Sewer Disposal: Absolutely prohibited. This compound is not water-soluble in a way that permits safe dilution and its chemical structure is not readily biodegradable by wastewater treatment systems.[8][9]

  • Regular Trash Disposal: Prohibited. The compound's hazardous characteristics make it ineligible for landfill disposal without proper treatment.[10]

  • Evaporation: Prohibited as a disposal method. Intentionally evaporating chemical waste in a fume hood is illegal and unsafe.[8]

All waste containing this chemical, including contaminated materials, must be collected and managed as hazardous waste through your institution's designated program.[8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of this compound.

Step 3.1: Waste Identification and Classification

Immediately upon deciding to discard the chemical, it must be classified as hazardous waste. Due to the presence of the trifluoromethyl group, it is categorized as a halogenated organic waste . This is the most critical classification for ensuring proper segregation. While not specifically listed by name on the EPA's F, K, P, or U lists, it must be treated as hazardous.[6][11] Your EHS department will assign the final, appropriate EPA waste code, which could potentially include F-codes (if used as a solvent) or D-codes based on toxicity characteristics.[6][11][12]

Step 3.2: Waste Segregation

Causality: Halogenated and non-halogenated waste streams must never be mixed.[1] Halogenated compounds require high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic and environmentally persistent byproducts like dioxins or furans. Mixing them with non-halogenated solvents contaminates the entire waste stream, drastically increasing disposal costs and environmental risk.

  • Action: Designate a specific waste container solely for halogenated organic waste.

Step 3.3: Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Select a container that is in good condition, free of cracks or degradation, and constructed of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene). The original product container is often a suitable choice.[9] The container must have a secure, leak-proof screw-top cap.[7][9]

Step 3.4: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant").

    • The date when the first drop of waste was added (the "accumulation start date").[7]

Step 3.5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[7][9]

  • Action: Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be under the control of laboratory personnel and equipped with secondary containment (such as a tub or tray) to contain any potential spills.[8] Keep the waste container closed at all times except when adding waste.[7][8]

Step 3.6: Arranging for Final Disposal
  • Action: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[7] Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.[7] EHS professionals will then transport the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill and Exposure Management

Minor Spill (within a fume hood):

  • Ensure your PPE is intact.

  • Use a chemical absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all cleanup materials into a new, properly labeled hazardous waste container.

  • Wipe the area clean.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][4]

In all cases of exposure, report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow: this compound start Waste Generated identify Identify as: This compound start->identify classify Classify as: 'Halogenated Hazardous Waste' identify->classify container Select Appropriate Container: - Chemically Compatible - Good Condition - Secure Lid classify->container label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date container->label_container transfer Transfer Waste into Container in Satellite Accumulation Area (SAA) with Secondary Containment label_container->transfer store Keep Container Securely Closed transfer->store check_full Container Full or Max Time Reached? store->check_full check_full->store No contact_ehs Contact EHS / Waste Coordinator for Pickup Request check_full->contact_ehs Yes pickup Waste Collected by Certified Vendor contact_ehs->pickup end_process Disposal Complete pickup->end_process

Caption: Decision workflow for compliant disposal of halogenated waste.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Safety Data Sheet. (Generic). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Frequently-used federal hazardous waste codes. Virginia Department of Environmental Quality. [Link]

  • 8-(Trifluoromethyl)Quinoline, 98% - Free SDS search. [Link]

  • EPA HAZARDOUS WASTE CODES. Alfred University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

Sources

Mastering the Vigilant Handling of 8-Methyl-5-(trifluoromethyl)quinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and application of novel chemical entities are paramount. 8-Methyl-5-(trifluoromethyl)quinoline, a compound of interest, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and adherence to regulatory standards. As Senior Application Scientists, we aim to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Immediate Safety Briefing: Hazard Assessment

Based on analogous compounds, this compound should be treated as a substance that is hazardous upon ingestion, skin contact, and inhalation. It is expected to cause skin and eye irritation.[1][2][3] Therefore, all handling procedures must be conducted within a certified chemical fume hood to minimize exposure.

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin Irritation/Corrosion

  • Serious Eye Damage/Irritation

  • Respiratory Tract Irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is mandatory when there is a risk of splashing.[4][5]
Skin/Body Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatInspect gloves for any signs of degradation before use. For tasks with a high potential for splashing, a chemical-resistant apron is also required.[4][5][6]
Respiratory NIOSH-approved respirator with an organic vapor cartridgeRequired if there is a risk of generating aerosols or dust, or if working outside of a fume hood is unavoidable.[4][6]
Footwear Closed-toe, chemical-resistant shoesProtects feet from potential spills.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram illustrates the key stages, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) ReviewSDS 2. Review Safety Information (Analogous Compounds) FumeHood 3. Prepare Fume Hood (Ensure proper airflow) Weighing 4. Weighing/Measuring (Use appropriate enclosure) Reaction 5. Performing Reaction (Maintain containment) Weighing->Reaction Transfer Decon 6. Decontaminate Glassware (Triple rinse with appropriate solvent) Reaction->Decon Post-Reaction Waste 7. Segregate Waste (Solid vs. Liquid) Decon->Waste Dispose 8. Label & Store Waste (Awaiting professional disposal) Waste->Dispose Doff 9. Doff PPE (Follow proper procedure) Dispose->Doff

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-5-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-Methyl-5-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.